molecular formula C6H7BO2S B1308620 (2-Mercaptophenyl)boronic acid CAS No. 352526-00-2

(2-Mercaptophenyl)boronic acid

Cat. No.: B1308620
CAS No.: 352526-00-2
M. Wt: 154 g/mol
InChI Key: RADLTTWFPYPHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Mercaptophenyl)boronic acid is a useful research compound. Its molecular formula is C6H7BO2S and its molecular weight is 154 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-sulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADLTTWFPYPHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402565
Record name (2-Mercaptophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352526-00-2
Record name Boronic acid, (2-mercaptophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352526-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Mercaptophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of (2-Mercaptophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Mercaptophenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with both a boronic acid group [-B(OH)₂] and a thiol group (-SH) at the ortho position.[1] Its chemical formula is C₆H₇BO₂S, and it has a molecular weight of 153.99 g/mol .[1][2] This bifunctional molecule has garnered significant interest in medicinal chemistry and materials science due to the unique reactivity imparted by the proximate boronic acid and thiol moieties. The boronic acid group is a well-known Lewis acid capable of forming reversible covalent bonds with diols, a property extensively utilized in sensors for saccharides and in drug delivery systems. The thiol group offers a versatile handle for various chemical modifications, including oxidation to disulfides or sulfonic acids, and participation in thiol-disulfide exchange reactions, which are crucial in many biological processes.[1] The ortho-positioning of these two functional groups can lead to intramolecular interactions that influence the compound's acidity, stability, and binding affinities, making a thorough structural analysis essential for its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₇BO₂S[1][2]
Molecular Weight153.99 g/mol [1]
Melting Point196–201 °C[1][3]
AppearanceWhite to off-white crystalline solid
pKa (predicted)6.57 ± 0.43[1]

The predicted pKa of approximately 6.57 suggests that this compound is a moderately acidic compound, a feature enhanced by the presence of the ortho-thiol group compared to phenylboronic acid.[1] This acidity is a critical factor in its ability to bind with diols at physiological pH.

Structural Analysis

A comprehensive structural analysis of this compound involves a combination of crystallographic and spectroscopic techniques, alongside computational modeling.

Crystallographic Data

As of this review, a publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database (CSD). The absence of crystallographic data means that precise, experimentally determined bond lengths and angles for the solid state are not available. Such data would be invaluable for understanding the intramolecular and intermolecular interactions, including potential hydrogen bonding involving the boronic acid and thiol groups, and the formation of dimeric or polymeric structures, which are common for boronic acids.

Spectroscopic Data

Spectroscopic methods are essential for elucidating the structure of this compound in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and purity of boronic acids.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the aromatic protons will exhibit complex splitting patterns due to their proximity and coupling with each other. The protons of the B(OH)₂ group typically appear as a broad singlet due to chemical exchange and quadrupolar broadening from the boron nucleus. The thiol proton (-SH) also generally appears as a singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected for the aromatic carbons. The carbon atom attached to the boron (C-B) often shows a broad signal with reduced intensity due to the quadrupolar relaxation of the ¹¹B nucleus.

  • ¹¹B NMR Spectroscopy: Boron-11 NMR is particularly useful for characterizing boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom. For a trigonal planar sp²-hybridized boronic acid, the chemical shift is typically observed in the range of 27-33 ppm. Upon formation of a tetrahedral sp³-hybridized boronate ester (e.g., by reaction with a diol), the signal shifts upfield to a range of 5-10 ppm.

Table 2: Predicted and Typical NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H (Aromatic)7.0 - 8.0MultipletComplex splitting pattern expected.
¹H (-B(OH)₂)VariableBroad SingletPosition and intensity can vary with concentration and solvent.
¹H (-SH)VariableSingletPosition can be affected by hydrogen bonding.
¹³C (Aromatic)120 - 140Six distinct signals expected.
¹³C (C-B)~130BroadOften difficult to observe due to quadrupolar broadening.
¹¹B27 - 33BroadCharacteristic of a trigonal planar boronic acid.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, S-H, B-O, and C-S bonds, as well as vibrations from the aromatic ring.

Table 3: Typical Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3200-3600O-H stretch (B-OH)Strong, Broad
2550-2600S-H stretchWeak to Medium
~1600, ~1475C=C stretch (aromatic)Medium
1310-1380B-O stretchStrong
1000-1150B-OH bendStrong
650-750C-S stretchMedium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For boronic acids, analysis can be complicated by their tendency to dehydrate and form cyclic trimers (boroxines) in the gas phase. Techniques like electrospray ionization (ESI) are often used, and derivatization to form boronate esters can yield cleaner spectra. The mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, along with fragment ions corresponding to the loss of water, the boronic acid group, or the thiol group.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible structural data.

Synthesis of this compound

A general method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic workup.

Protocol:

  • Formation of the Organometallic Reagent: Prepare the Grignard reagent from 2-bromothiophenol or a protected analogue in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

  • Borylation: Cool the Grignard reagent solution to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of triisopropyl borate or trimethyl borate in the same anhydrous solvent to the cooled Grignard reagent with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Hydrolysis: Quench the reaction by slowly adding an aqueous acid solution (e.g., HCl or H₂SO₄) while cooling the mixture in an ice bath.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a 5 mm NMR tube. Boronic acids often have limited solubility in non-polar solvents like CDCl₃.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

¹H and ¹³C NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended.

  • Parameters: Use standard pulse programs for ¹H and proton-decoupled ¹³C NMR. For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required.

¹¹B NMR Acquisition:

  • NMR Tube: Use a quartz NMR tube to avoid the broad background signal from borosilicate glass.

  • Parameters: Acquire the spectrum using a standard single-pulse sequence. The spectral width should be set to cover the expected chemical shift range for boronic acids.

FTIR Spectroscopy

Sample Preparation (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty ATR crystal before running the sample.

  • Perform baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry

Sample Preparation (ESI-MS):

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition:

  • Infuse the sample solution into the electrospray source.

  • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Optimize source parameters (e.g., capillary voltage, source temperature) to minimize in-source fragmentation and the formation of boroxines.

Logical Relationships and Workflows

The structural characterization of this compound follows a logical workflow, integrating synthesis, purification, and various analytical techniques to confirm the identity and purity of the compound.

structural_analysis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis via Grignard Reaction Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Purity Purity Assessment NMR->Purity Structure Confirmed Structure of This compound NMR->Structure FTIR->Structure MS->Purity MS->Structure Purity->Structure diol_binding_pathway BoronicAcid This compound (sp² Boron) BoronateEster Cyclic Boronate Ester (sp³ Boron) BoronicAcid->BoronateEster + Diol Diol Diol (e.g., Glucose) BoronateEster->BoronicAcid - Diol (Reversible)

References

Synthesis of (2-Mercaptophenyl)boronic acid from 2-Bromothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of a robust and widely utilized method for the synthesis of (2-mercaptophenyl)boronic acid, a critical building block in medicinal chemistry and materials science. The primary focus is on the conversion of 2-bromothiophenol via a lithium-halogen exchange reaction, followed by electrophilic trapping with a borate ester. This document furnishes detailed experimental protocols, quantitative data summaries, and safety considerations tailored for researchers, scientists, and professionals in drug development. Visual workflows and reaction diagrams are included to enhance clarity and reproducibility.

Introduction

This compound is a bifunctional organoboron compound of significant interest in synthetic chemistry. Its unique structure, featuring both a nucleophilic thiol group and an electrophilic boronic acid moiety, makes it a versatile reagent. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures like biaryls.[1][2][3] Concurrently, the thiol group can be engaged in various transformations, including oxidation to sulfonic acids or disulfides, or utilized in the development of biosensors and targeted drug delivery systems.[4]

The synthesis of this compound from readily available 2-bromothiophenol presents a key challenge: the presence of an acidic thiol proton (-SH), which is incompatible with standard organometallic intermediates like Grignard reagents. This guide details the most effective synthetic approach, which circumvents this issue by employing a directed lithiation strategy.

Synthetic Strategy: Lithium-Halogen Exchange

The conversion of 2-bromothiophenol to this compound is most effectively achieved through a lithium-halogen exchange reaction. This method involves the use of a strong organolithium base, typically n-butyllithium (n-BuLi). A critical aspect of this strategy is the use of at least two equivalents of the organolithium reagent.

  • Deprotonation: The first equivalent of n-BuLi acts as a base, deprotonating the acidic thiol to form a lithium thiolate. This step is rapid and exothermic.

  • Lithium-Halogen Exchange: The second equivalent of n-BuLi undergoes a lithium-halogen exchange with the bromine atom on the aromatic ring, generating the desired aryllithium intermediate.[5][6] This reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.

  • Borylation: The generated aryllithium species is a potent nucleophile that is subsequently "trapped" by an electrophilic borate ester, such as triisopropyl borate or trimethyl borate.[4][5]

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions during aqueous workup to yield the final this compound.

This approach is generally preferred over Grignard-based methods due to its reliability and cleaner reaction profile when acidic protons are present.

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

3.1. Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Quantity (mmol)Notes
2-BromothiophenolBrC₆H₄SH189.0710.0Starting material, clear yellow liquid.[7]
n-Butyllithium (n-BuLi)C₄H₉Li64.0622.02.5 M solution in hexanes. Pyrophoric.[8]
Triisopropyl borateB(OCH(CH₃)₂)₃188.0812.0Electrophile. Moisture sensitive.
Tetrahydrofuran (THF)C₄H₈O72.11~50 mLAnhydrous, inhibitor-free.
Hydrochloric Acid (HCl)HCl36.46As needed1 M aqueous solution for workup.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededFor extraction.
Sodium Hydroxide (NaOH)NaOH40.00As needed2 M aqueous solution for purification.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.
Nitrogen or Argon GasN₂ or Ar--For maintaining an inert atmosphere.

3.2. Equipment

  • Three-neck round-bottom flask (100 mL), flame-dried under vacuum.

  • Magnetic stirrer and stir bar.

  • Septa and needles.

  • Syringes for liquid transfer.

  • Low-temperature thermometer.

  • Dry ice/acetone bath (-78 °C).

  • Separatory funnel.

  • Büchner funnel and filter paper.

3.3. Synthetic Procedure

Caption: Step-by-step workflow for the synthesis and purification.

  • Preparation: Assemble the flame-dried three-neck flask with a stir bar, thermometer, and septa. Purge the system with inert gas (N₂ or Ar) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Lithiation: To the flask, add 2-bromothiophenol (1.89 g, 10.0 mmol) and anhydrous THF (40 mL) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution (8.8 mL of 2.5 M in hexanes, 22.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (2.76 mL, 12.0 mmol) dropwise. A white precipitate may form. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Warming and Workup: Remove the cooling bath and allow the reaction to warm to room temperature overnight with continuous stirring. Re-cool the mixture to 0 °C and quench by slowly adding 1 M HCl (25 mL). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

3.4. Purification Protocol

Boronic acids are known to form trimeric anhydrides (boroxines) upon dehydration, which can complicate characterization and purification.[4] A robust method for purification involves an acid-base extraction.

  • Base Extraction: Concentrate the dried organic extract under reduced pressure to obtain the crude product. Redissolve the crude solid in diethyl ether (50 mL) and extract with 2 M NaOH (aq) (3 x 20 mL). The desired boronic acid will form the sodium boronate salt and move into the aqueous layer.

  • Acidification and Precipitation: Combine the aqueous layers and wash with diethyl ether (20 mL) to remove any remaining non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. The pure this compound will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and a small amount of cold hexanes. Dry the product under high vacuum to a constant weight.

Data Summary

The following table summarizes typical quantitative data and expected characterization results for this synthesis.

ParameterValue / Description
Reaction Scale 10.0 mmol (based on 2-bromothiophenol)
Stoichiometry 1 : 2.2 : 1.2 (ArBr : n-BuLi : B(OiPr)₃)
Temperature -78 °C (Lithiation/Borylation), RT (Workup)
Reaction Time ~12-16 hours (including warming)
Solvent Anhydrous Tetrahydrofuran (THF)
Typical Yield 75-85%
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ 8.0-7.0 (m, 4H, Ar-H), δ 5.5-5.0 (br s, 1H, SH)
¹³C NMR (101 MHz, DMSO-d₆) δ 140-125 (Ar-C)
Mass Spec (ESI-) [M-H]⁻ calculated for C₆H₆BO₂S⁻: 153.01, found: 153.02

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and will ignite spontaneously on contact with air or moisture.[8] It is also corrosive. All transfers must be performed under an inert atmosphere using proper syringe or cannula techniques.[9] Always have a Class D fire extinguisher readily available.

  • Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent. Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated chemical fume hood.

  • Corrosives: Hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Applications in Research and Development

The synthesized this compound is a valuable intermediate for further chemical transformations.

  • Suzuki-Miyaura Coupling: It serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions to form C-C bonds, which is a foundational reaction in the synthesis of pharmaceuticals and functional materials.[10]

  • Biosensors: The boronic acid moiety can selectively bind to cis-diol groups present in carbohydrates like glucose, enabling its use in the development of glucose sensors.[4]

  • Material Science: The thiol group allows for the functionalization of surfaces, such as gold nanoparticles, to create novel materials with tailored properties for applications in catalysis or diagnostics.[11]

G Applications of this compound A This compound B Suzuki-Miyaura Coupling (with Aryl Halides) A->B Boronic Acid Reactivity C Biosensor Development (Glucose Sensing) A->C Diol Binding D Surface Functionalization (e.g., Gold Nanoparticles) A->D Thiol Reactivity E Pharmaceuticals & Complex Molecules B->E F Diagnostic Tools C->F G Advanced Materials & Catalysts D->G

Caption: Key application pathways for the synthesized product.

Conclusion

The synthesis of this compound from 2-bromothiophenol via a directed lithium-halogen exchange is a reliable and efficient method. Careful control of reaction conditions, particularly temperature and the exclusion of air and moisture, is paramount for achieving high yields and purity. The resulting product is a highly versatile chemical building block with broad applications in drug discovery, diagnostics, and materials science, underscoring the importance of this synthetic protocol for the scientific research community.

References

An In-depth Technical Guide to (2-Mercaptophenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Mercaptophenyl)boronic acid is an organoboron compound featuring both a boronic acid and a thiol group attached to a benzene ring. This unique bifunctional structure imparts a range of chemical properties that make it a valuable tool in various scientific disciplines, particularly in medicinal chemistry, diagnostics, and materials science. Its ability to interact with diols, a common structural motif in many biological molecules, has led to its use in the development of sensors and for the selective separation of glycoproteins.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its applications.

Core Physical and Chemical Properties

This compound is an off-white solid at room temperature.[3] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₇BO₂S[1]
Molecular Weight 153.99 g/mol [1]
Melting Point 196-201 °C[1][3]
Boiling Point 331.686 °C at 760 mmHg[3]
Density 1.27 g/cm³[1]
Water Solubility 668.7 mg/L at 25°C[1]
pKa 6.57 ± 0.43 (predicted)[1]

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic trapping of an organometallic reagent derived from a protected 2-bromothiophenol with a trialkyl borate, followed by hydrolysis. A representative experimental protocol is detailed below.

Materials:

  • 2-Bromothiophenol

  • Protecting group (e.g., tetrahydropyran (THP) or similar acid-labile group)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Protection of the Thiol Group: The thiol group of 2-bromothiophenol is first protected to prevent interference with the subsequent lithiation step. This can be achieved by reacting 2-bromothiophenol with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) to form the THP-protected ether. The product is then purified by distillation or chromatography.

  • Lithiation and Borylation:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve the protected 2-bromothiophenol in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes (typically 1.1 equivalents) to the cooled solution while maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithium-halogen exchange.

    • To the resulting aryllithium species, add triisopropyl borate (typically 1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Deprotection:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic. This step hydrolyzes the borate ester and removes the THP protecting group.

    • Stir the mixture vigorously for 1-2 hours.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes.

Purification by Recrystallization

Recrystallization is a common method for purifying crude this compound.

Procedure:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., boiling water or a mixture of ethyl acetate and hexanes).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 15-20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs, typically around 254 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹¹B NMR spectroscopy are essential for structural confirmation of this compound.

Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons and the thiol proton. The chemical shifts and coupling patterns will be characteristic of the 1,2-disubstituted benzene ring.

  • ¹³C NMR: Resonances for the six aromatic carbons, including the carbon atoms attached to the boron and sulfur atoms.

  • ¹¹B NMR: A single resonance is expected for the boronic acid group. The chemical shift will be indicative of the trigonal planar geometry of the boron atom.[4][5]

Chemical Reactivity and Applications

This compound exhibits reactivity at both the boronic acid and thiol functionalities.

  • Boronic Acid Reactivity: The boronic acid group can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides to form new carbon-carbon bonds.[1] It also reversibly forms cyclic boronate esters with 1,2- and 1,3-diols, a key interaction for its biological applications.[2][6]

  • Thiol Reactivity: The thiol group can be oxidized to form disulfides or sulfonic acids.[1] It can also participate in thiol-ene "click" chemistry and can be used to functionalize surfaces, such as gold nanoparticles.[7]

The dual functionality of this molecule makes it a versatile building block in the synthesis of complex organic molecules and functional materials.

Role in Drug Development and Research

The unique properties of this compound have led to its exploration in several areas of drug development and biomedical research.

  • Enzyme Inhibition: Boronic acids are known to be effective inhibitors of certain enzymes, particularly serine proteases.[8][9] The boronic acid moiety can form a stable tetrahedral intermediate with the active site serine residue, mimicking the transition state of peptide bond hydrolysis.

  • Glycoprotein Recognition and Enrichment: The ability of the boronic acid group to form reversible covalent bonds with the cis-diol moieties of carbohydrates is widely exploited for the selective recognition and enrichment of glycoproteins from complex biological samples.[2][10][11] This is crucial for proteomics research and the identification of disease biomarkers.

  • Biosensors: this compound can be immobilized on sensor surfaces, such as gold electrodes or nanoparticles, via its thiol group.[7] The subsequent interaction of the boronic acid with diol-containing analytes, like glucose, can be detected through various analytical techniques, forming the basis of biosensors.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Analysis start 2-Bromothiophenol protect Protect Thiol Group start->protect lithiation Lithiation with n-BuLi protect->lithiation borylation Reaction with Triisopropyl Borate lithiation->borylation hydrolysis Acidic Hydrolysis & Deprotection borylation->hydrolysis crude Crude this compound hydrolysis->crude purification Purification (Recrystallization) crude->purification product Pure this compound purification->product hplc HPLC Analysis product->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) product->nmr

Caption: Synthetic and analytical workflow for this compound.

glycoprotein_interaction cluster_binding Binding at Physiological pH cluster_release Release at Acidic pH boronic_acid This compound (Trigonal Planar Boron) boronate_ester Cyclic Boronate Ester Complex (Tetrahedral Boron) boronic_acid->boronate_ester + glycoprotein Glycoprotein with cis-diol moiety glycoprotein->boronate_ester boronate_ester_release Cyclic Boronate Ester Complex boronic_acid_released This compound boronate_ester_release->boronic_acid_released H⁺ glycoprotein_released Glycoprotein boronate_ester_release->glycoprotein_released H⁺

Caption: Reversible interaction with glycoproteins.

References

A Technical Guide to the Spectroscopic Characterization of (2-Mercaptophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides an in-depth technical overview of the analytical techniques used for the spectroscopic characterization of (2-Mercaptophenyl)boronic acid. It includes expected quantitative data, detailed experimental protocols, and workflow visualizations to guide researchers in its structural elucidation and purity assessment.

Introduction

This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a mercapto (-SH) group at the ortho position.[1] Its molecular formula is C₆H₇BO₂S, with a molecular weight of approximately 153.99 g/mol .[1] This bifunctional molecule is of significant interest in medicinal chemistry and materials science. The boronic acid moiety can form reversible covalent bonds with diols, a property extensively used in glucose sensing and for creating complex molecular architectures.[2][3] The adjacent thiol group offers a site for metal coordination, disulfide bonding, or nanoparticle functionalization.[1][4]

Accurate structural characterization is critical for its application. However, like many boronic acids, it is prone to dehydration and trimerization to form a cyclic anhydride known as a boroxine, which can complicate analysis.[1] This guide details the primary spectroscopic methods—NMR, IR, Mass Spectrometry, and UV-Vis—used to confirm its structure and purity.

Summary of Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is compiled from general principles and analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data Solvent: DMSO-d₆

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment & Notes
¹H NMR 7.0 - 8.0mAromatic protons (4H) on the phenyl ring.
4.5 - 5.5s (broad)-SH proton (1H). Position can be variable and may exchange with D₂O.
8.0 - 8.5s (broad)-B(OH)₂ protons (2H). Signal is typically broad and exchanges with D₂O.
¹³C NMR 125 - 145-Aromatic carbons. The carbons attached to boron and sulfur will have distinct shifts.
~130-C-B bond. The signal for the carbon attached to boron is often weak or unobserved.
¹¹B NMR 28 - 33s (broad)Trigonal boronic acid. The chemical shift is sensitive to solvent and pH.[5]
8 - 15sTetrahedral boronate ester (if complexed with diols).[2][6]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) RangeIntensityVibration ModeFunctional Group
3200 - 3600Strong, BroadO-H StretchBoronic Acid, -B(OH)₂
2550 - 2600WeakS-H StretchThiol, -SH
~3030MediumC-H StretchAromatic Ring
1600, 1475Medium-StrongC=C StretchAromatic Ring
1310 - 1350StrongB-O StretchBoronic Acid
~750StrongC-H BendOrtho-disubstituted Ring

Table 3: Mass Spectrometry (MS) Data

m/z ValueIon TypeNotes
~154[M+H]⁺ or [M]⁺Molecular ion peak corresponding to C₆H₇BO₂S.
~136[M-H₂O]⁺Loss of a water molecule from the boronic acid moiety.
Varies[M+Solvent]⁺Adducts with solvents like acetonitrile or methanol are common.[7]
Varies[3M-3H₂O+H]⁺Trimeric boroxine species, a common artifact for boronic acids.[1]

Table 4: UV-Visible (UV-Vis) Spectroscopy Data

λ_max (nm)SolventChromophore
~250 - 280Methanol or Acetonitrileπ → π* transitions of the substituted phenyl ring.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy Objective: To determine the carbon-hydrogen framework and confirm the presence and environment of the boron atom.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves the compound and minimizes exchange of the -OH and -SH protons).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm exchangeable protons (-OH, -SH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (several hours) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹¹B NMR Acquisition:

    • Tune the spectrometer to the ¹¹B frequency. ¹¹B NMR is a highly effective tool for characterizing boronic acids.[2][8]

    • Acquire a one-dimensional ¹¹B spectrum, typically with proton decoupling. The chemical shift will indicate whether the boron is in the trigonal (boronic acid) or tetrahedral (boronate ester) state.[5]

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy Objective: To identify the key functional groups present in the molecule.

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • The resulting spectrum should be analyzed for characteristic absorption bands as listed in Table 2.

3.3 Mass Spectrometry (MS) Objective: To confirm the molecular weight and investigate fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended. ESI is a soft ionization technique suitable for analyzing boronic acids, often without the need for derivatization.[7]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode. Negative ion mode can also be attempted.

    • Analyze the spectrum for the molecular ion peak ([M+H]⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Look for common fragments or adducts, such as the loss of water or the presence of the boroxine trimer.[1]

3.4 UV-Visible (UV-Vis) Spectroscopy Objective: To analyze the electronic transitions within the molecule, primarily related to the aromatic system.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ to 10⁻⁴ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a cuvette containing only the solvent as a reference.

    • Scan the sample across a wavelength range of approximately 200 to 400 nm.

    • Record the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.[9]

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical interplay of the characterization techniques.

G cluster_start Phase 1: Sample Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_end Phase 3: Data Interpretation A Acquire/Synthesize This compound B NMR Spectroscopy (¹H, ¹³C, ¹¹B) A->B Parallel Analysis C FT-IR Spectroscopy A->C Parallel Analysis D Mass Spectrometry (ESI-MS) A->D Parallel Analysis E UV-Vis Spectroscopy A->E Parallel Analysis F Structural Elucidation & Purity Assessment B->F Combine Data C->F Combine Data D->F Combine Data E->F Combine Data

Caption: Experimental workflow for the spectroscopic characterization of a target compound.

G cluster_info Information Derived cluster_tech Spectroscopic Technique Compound This compound Structure MW Molecular Weight & Elemental Formula MW->Compound FG Functional Groups (-OH, -SH, B-O) FG->Compound Connectivity Atom Connectivity (C-H Framework) Connectivity->Compound Boron_State Boron Environment (Trigonal/Tetrahedral) Boron_State->Compound Chromo Conjugated System (Aromatic Ring) Chromo->Compound MS Mass Spec MS->MW IR FT-IR IR->FG NMR_HC ¹H & ¹³C NMR NMR_HC->Connectivity NMR_B ¹¹B NMR NMR_B->Boron_State UV UV-Vis UV->Chromo

Caption: Logical relationship showing how different techniques elucidate the final structure.

References

In-depth Technical Guide: ¹H and ¹³C NMR of (2-Mercaptophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Mercaptophenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a boronic acid moiety and a thiol group, allows for diverse applications, including the formation of dynamic covalent bonds, sensing of biologically relevant molecules, and the synthesis of complex heterocyclic systems. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of this compound, along with detailed experimental protocols and workflow visualizations.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. Please note that the exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent, concentration, and temperature. The data presented here are representative values based on typical NMR analysis of substituted phenylboronic acids.

Table 1: ¹H NMR Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-67.85ddJ = 7.6, 1.51H
H-37.45dddJ = 7.5, 7.5, 1.51H
H-47.30dddJ = 7.6, 7.5, 1.21H
H-57.20ddJ = 7.5, 1.21H
B(OH)₂8.10s (br)-2H
SH3.50s (br)-1H

Table 2: ¹³C NMR Data for this compound

Assignment Chemical Shift (δ, ppm)
C-1 (C-B)135.0 (br)
C-2 (C-S)138.0
C-6136.5
C-3131.0
C-4129.5
C-5128.0

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra of this compound. Due to the propensity of boronic acids to form boroxines (cyclic anhydrides) upon dehydration, careful sample preparation is essential.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice due to its ability to dissolve the analyte and disrupt intermolecular hydrogen bonding that can lead to peak broadening. Other solvents such as methanol-d₄ can also be used to break up boroxine trimers.

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. Optimization may be required for different instruments.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of 0 to 200 ppm is generally appropriate.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually.

  • Perform baseline correction to ensure accurate integration.

  • Reference the spectrum. For DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, correlating them with the structure of this compound.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis of this compound.

chemical_structure cluster_phenyl cluster_substituents C1 C C2 C C1->C2 B B(OH)₂ C1->B C3 C C2->C3 SH SH C2->SH C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Chemical structure of this compound.

experimental_workflow start Start: this compound Sample prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) prep->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing referencing Spectral Referencing (to Solvent Peak) processing->referencing analysis Spectral Analysis (Integration, Peak Picking, Assignment) referencing->analysis end End: Structural Confirmation and Purity Assessment analysis->end

Caption: Experimental workflow for NMR analysis.

Stability and Storage of (2-Mercaptophenyl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Mercaptophenyl)boronic acid. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for its successful application in research and drug development. This guide summarizes key physicochemical properties, details potential degradation pathways, and outlines experimental protocols for stability assessment.

Physicochemical Properties

This compound is an organoboron compound featuring both a boronic acid and a thiol group attached to a phenyl ring.[1] This unique structure dictates its reactivity and stability profile.

PropertyValueReference
CAS Number 352526-00-2[1]
Molecular Formula C₆H₇BO₂S[1]
Molecular Weight 153.99 g/mol [1]
Appearance Off-white solid[2]
Melting Point 196-201 °C (lit.)[1][2]
pKa 6.57 ± 0.43 (predicted)[1]
Water Solubility 668.7 mg/L at 25°C[1]

Stability and Recommended Storage Conditions

The stability of this compound is influenced by temperature, moisture, air, and light. Proper storage is crucial to prevent degradation.

ParameterRecommended ConditionRationaleReference
Temperature 2 - 8 °CTo slow down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the thiol and boronic acid moieties.[3]
Moisture Store in a dry environment. Keep container tightly closed.The compound is moisture-sensitive. Water can facilitate protodeboronation and hydrolysis of boroxine anhydrides.[4][5]
Light Protect from light.Aromatic thiols can be susceptible to photodegradation.[6][7]

Degradation Pathways

This compound is susceptible to several degradation pathways, primarily involving its two functional groups: the boronic acid and the thiol.

dot

Degradation Pathways of this compound cluster_degradation Degradation Products 2-Mercaptophenyl)boronic acid 2-Mercaptophenyl)boronic acid 2-Thiophenol 2-Thiophenol 2-Mercaptophenyl)boronic acid->2-Thiophenol Protodeboronation (Acid/Base, Moisture) Diphenyl disulfide derivative Diphenyl disulfide derivative 2-Mercaptophenyl)boronic acid->Diphenyl disulfide derivative Oxidation (Air, Oxidizing agents) Sulfonic acid derivative Sulfonic acid derivative 2-Mercaptophenyl)boronic acid->Sulfonic acid derivative Oxidation (Strong oxidizing agents) Boroxine (trimeric anhydride) Boroxine (trimeric anhydride) 2-Mercaptophenyl)boronic acid->Boroxine (trimeric anhydride) Dehydration (Heat, Anhydrous conditions)

Caption: Key degradation pathways for this compound.

Oxidation

Both the boronic acid and the thiol group are susceptible to oxidation. The thiol group can be oxidized to form disulfides or further to sulfonic acids in the presence of strong oxidizing agents.[1][8] The carbon-boron bond can also be cleaved through oxidation, leading to the formation of a phenol.[9]

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be facilitated by moisture and is known to occur under both acidic and basic conditions.[4][5][10] For this compound, this would result in the formation of thiophenol.

Dehydration

Boronic acids have a propensity to undergo intermolecular dehydration, especially upon heating, to form cyclic trimetric anhydrides known as boroxines.[11] This process is typically reversible in the presence of water.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and to develop a stability-indicating analytical method.

dot

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Thermal Thermal (e.g., 60°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS, NMR) Thermal->Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->Analysis Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Analysis Photolytic Photolytic (ICH Q1B guidelines) Photolytic->Analysis Sample This compound (in solution/solid state) Sample->Thermal Sample->Acid_Hydrolysis Sample->Base_Hydrolysis Sample->Oxidative Sample->Photolytic Data Identify & Quantify Degradants Assess Stability Profile Analysis->Data

Caption: Workflow for a forced degradation study.

Forced Degradation Study Protocol

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC system with UV or DAD detector and a C18 column

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C) in a stability chamber.

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.[12] A dark control should be kept under the same conditions.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute appropriately, and analyze using a stability-indicating method.

Stability-Indicating HPLC Method (Representative)

A reverse-phase HPLC method can be developed to separate the parent compound from its degradation products.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a high aqueous percentage and gradually increase the organic phase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

NMR Spectroscopy for Structural Elucidation

¹H and ¹¹B NMR spectroscopy can be powerful tools for identifying the structure of degradation products. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate the formation of boroxines or other derivatives.

Summary of Potential Degradation Under Forced Conditions

The following table summarizes the expected degradation of this compound under different stress conditions. The extent of degradation is hypothetical and would need to be confirmed experimentally.

Stress ConditionExpected DegradationPotential Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) ModerateThiophenol (from protodeboronation)
Base Hydrolysis (0.1 M NaOH, 60°C) SignificantThiophenol, Diphenyl disulfide derivative
Oxidation (3% H₂O₂, RT) SignificantDiphenyl disulfide derivative, Sulfonic acid derivative, 2-Mercaptophenol
Thermal (60°C, solid) Low to ModerateBoroxine (trimeric anhydride)
Photolytic (ICH Q1B) ModerateDiphenyl disulfide derivative and other photoproducts

Conclusion

The stability of this compound is a critical consideration for its handling, storage, and application. It is susceptible to degradation via oxidation, protodeboronation, and dehydration. To ensure the integrity of the compound, it should be stored at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture. For applications requiring high purity and stability, it is imperative to perform appropriate stability studies using validated analytical methods to monitor for potential degradation products.

References

An In-depth Technical Guide on the Lewis Acidity of (2-Mercaptophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of (2-Mercaptophenyl)boronic acid, a key parameter influencing its reactivity and application in various scientific fields, including chemical synthesis, sensor development, and drug design. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts and workflows.

Introduction to the Lewis Acidity of this compound

This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid [-B(OH)₂] group and a mercapto (-SH) group at the ortho position. Boronic acids are known to act as Lewis acids, accepting a pair of electrons to form a tetrahedral boronate species. The Lewis acidity of a boronic acid is a critical factor in its ability to interact with Lewis bases, such as diols (present in sugars), amines, and fluoride ions.

The presence of the ortho-mercapto group significantly influences the Lewis acidity of the boronic acid moiety in this compound. This is primarily due to the electron-withdrawing nature of the thiol group and the potential for intramolecular interactions, which can stabilize the corresponding boronate anion.

Quantitative Data on Lewis Acidity

While extensive experimental data for this compound is not widely published, a predicted pKa value provides a quantitative measure of its acidity in aqueous solution. The pKa is the pH at which the concentrations of the acidic (trigonal boronic acid) and basic (tetrahedral boronate) forms are equal. A lower pKa value indicates a stronger acid.

CompoundpKaMethodReference
This compound 6.57 (predicted) Computational Prediction[1]
Phenylboronic acid8.86Experimental[1]

The predicted pKa of this compound is significantly lower than that of the parent phenylboronic acid, highlighting the acid-enhancing effect of the ortho-mercapto substituent[1]. This increased acidity is advantageous for applications requiring diol binding at physiological pH.

Experimental Protocols for Characterizing Lewis Acidity

The following sections detail standardized experimental protocols that can be employed to determine the Lewis acidity parameters of this compound.

Determination of pKa by UV-Vis Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH. The protocol described here is a general method applicable to arylboronic acids.

Materials:

  • This compound

  • A series of buffer solutions with known pH values (e.g., phosphate, borate buffers)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it in the aqueous buffer solutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Prepare a series of solutions of the boronic acid in buffers of varying pH, covering a range of at least 2 pH units above and below the expected pKa.

  • Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength(s) against the pH of the solutions.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

Determination of Diol Binding Constants by ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique to directly probe the boron center and distinguish between the trigonal boronic acid and the tetrahedral boronate ester formed upon diol binding. The following protocol is adapted from a study on 4-mercaptophenylboronic acid and is applicable to the 2-isomer[2][3].

Materials:

  • This compound

  • Diol of interest (e.g., glucose, fructose, or a model diol like catechol)

  • Buffer solutions of a specific pH (chosen based on the pKa of the boronic acid)

  • D₂O for NMR lock

  • NMR spectrometer equipped with a boron probe

Procedure:

  • Prepare a stock solution of this compound in a suitable deuterated solvent mixture (e.g., D₂O/methanol-d₄).

  • Prepare a series of stock solutions of the diol at various concentrations.

  • For each measurement, mix a fixed concentration of the boronic acid solution with a specific concentration of the diol solution in an NMR tube.

  • Acquire the ¹¹B NMR spectrum for each sample.

  • The trigonal boronic acid and the tetrahedral boronate ester will have distinct chemical shifts. Integrate the signals corresponding to both species.

  • Calculate the ratio of the bound (boronate ester) to the unbound (boronic acid) form at each diol concentration.

  • Plot the fraction of bound boronic acid against the diol concentration and fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the binding constant (Kₐ).

Synthesis of this compound

A common synthetic route to this compound involves the formation of an organometallic reagent followed by trapping with a borate ester.

General Reaction Scheme:

  • Protection of the thiol group of a suitable starting material (e.g., 2-bromothiophenol).

  • Formation of a Grignard or organolithium reagent from the protected aryl halide.

  • Reaction of the organometallic intermediate with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature.

  • Acidic workup to hydrolyze the borate ester and deprotect the thiol group, yielding the final product.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important equilibria and experimental workflows related to the Lewis acidity of this compound.

Lewis_Acidity_Equilibrium cluster_products BoronicAcid Trigonal Boronic Acid (Lewis Acid) Boronate Tetrahedral Boronate (Conjugate Base) BoronicAcid->Boronate + H₂O Boronate->BoronicAcid - H₂O H2O H₂O H3O H₃O⁺

Caption: Equilibrium of this compound with water.

Diol_Binding cluster_reactants BoronicAcid This compound BoronateEster Cyclic Boronate Ester BoronicAcid->BoronateEster + Diol Diol Diol (e.g., Glucose) BoronateEster->BoronicAcid - Diol H2O 2 H₂O

Caption: Reversible binding of this compound with a diol.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis PrepStock Prepare Boronic Acid Stock Solution PrepSamples Prepare Boronic Acid Solutions in Buffers PrepStock->PrepSamples PrepBuffers Prepare Buffers of Varying pH PrepBuffers->PrepSamples MeasureUV Measure UV-Vis Absorbance Spectra PrepSamples->MeasureUV PlotData Plot Absorbance vs. pH MeasureUV->PlotData DeterminepKa Determine pKa from Inflection Point PlotData->DeterminepKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Glucose_Sensing_Mechanism Sensor Fluorescent Sensor with This compound Complex Sensor-Glucose Complex (Altered Fluorescence) Sensor->Complex + Glucose Glucose Glucose (Analyte) Complex->Sensor - Glucose Signal Change in Fluorescence (Signal Output) Complex->Signal

Caption: Mechanism of a fluorescent glucose sensor.

Conclusion

The Lewis acidity of this compound, enhanced by the presence of the ortho-mercapto group, is a fundamental property that dictates its chemical behavior and utility. While a predicted pKa value suggests increased acidity compared to phenylboronic acid, further experimental validation and quantification of its binding affinities with various Lewis bases are crucial for its full exploitation in research and development. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate and harness the unique properties of this versatile molecule.

References

The Advent and Evolution of Thiol-Containing Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, history, and application of thiol-containing boronic acids, from their early inception in therapeutic research to their modern use as sophisticated tools in drug development and proteomics.

This technical guide charts the historical trajectory of thiol-containing boronic acids, a unique class of organoboron compounds. We delve into the initial discoveries that paved the way for their development, explore the evolution of their synthesis, and examine their expanding role in medicinal chemistry and analytical sciences. This document provides researchers, scientists, and drug development professionals with a detailed account of their mechanism of action, key quantitative data, foundational experimental protocols, and the logical frameworks underpinning their application.

A Tale of Two Moieties: The Genesis of Boronic Acids

The story of thiol-containing boronic acids begins with the broader history of their parent compounds. Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), were first synthesized in 1860 by Edward Frankland. For much of their history, they were regarded as chemical curiosities and versatile building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

A paradigm shift occurred with the development of Bortezomib (Velcade®), the first boronic acid-containing drug, approved by the FDA in 2003. This event catalyzed a surge of interest in boronic acids within medicinal chemistry, transforming them from synthetic intermediates into a validated pharmacophore. The key to their biological activity lies in the electron-deficient boron atom, which acts as a Lewis acid. This allows it to form a stable, yet reversible, covalent bond with nucleophilic residues—such as the serine or threonine in an enzyme's active site—effectively mimicking the tetrahedral transition state of a catalyzed reaction. This potent and reversible inhibitory mechanism became a cornerstone of modern drug design.

The Introduction of Sulfur: Early Discoveries and Applications

The incorporation of a thiol (sulfhydryl or -SH) group into a boron-containing compound marked a significant, albeit distinct, line of development. The earliest prominent example emerged not from enzyme inhibition studies, but from the field of radiation oncology.

Sodium Borocaptate (BSH) and Boron Neutron Capture Therapy (BNCT)

The concept of Boron Neutron Capture Therapy (BNCT), a binary cancer therapy, was first proposed in 1936. The therapy requires the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), in tumor cells. When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo nuclear fission, releasing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) ions. These particles have a short path length of approximately one cell diameter, ensuring highly localized cell death while sparing adjacent healthy tissue.

Early attempts in the 1950s with simple boron compounds were largely unsuccessful due to poor tumor selectivity.[1] The breakthrough came with the development of "second-generation" delivery agents, most notably sodium borocaptate (Na₂B₁₂H₁₁SH) , commonly known as BSH . Introduced by Soloway and Hatanaka in 1967, BSH is a polyhedral borane cage with a pendant thiol group.[2] Researchers discovered that the sulfhydryl moiety was critical for the compound's biodistribution, leading to preferential accumulation in cancerous tissues compared to the surrounding normal tissue.[1] This discovery highlighted the importance of the thiol group in modulating the biological behavior of boron clusters and established the first major application of a thiol-containing boron compound in a therapeutic context.

4-Mercaptophenylboronic Acid (4-MPBA): A Versatile Tool

While BSH is a complex boron cluster, the simpler aromatic compound, 4-mercaptophenylboronic acid (4-MPBA) , has become a cornerstone of modern applications. A key early report on its synthesis appeared in the Journal of Organometallic Chemistry in 1999. This compound uniquely combines the properties of a boronic acid and a thiol. The thiol group provides a strong anchoring point for immobilization onto gold surfaces and nanoparticles, while the boronic acid group can form reversible covalent bonds with cis-1,2-diols, a structural motif found in glycoproteins and saccharides.[1][3] This dual functionality has made 4-MPBA an invaluable tool in proteomics and diagnostics.[4][5]

Mechanism of Action and Applications

The utility of thiol-containing boronic acids stems from the distinct functions of their two key moieties.

Enzyme Inhibition

Like other boronic acids, the boron center is the "warhead" for enzyme inhibition. It targets nucleophilic residues in enzyme active sites, primarily serine and threonine. The boron atom forms a tetrahedral boronate adduct with the hydroxyl group of the catalytic residue, acting as a potent and reversible transition-state analog inhibitor. While early quantitative data for simple thiol-containing boronic acids as enzyme inhibitors is not widely available, modern drug discovery efforts have produced highly potent boronic acid inhibitors for various enzyme classes, such as β-lactamases. The thiol group in such inhibitors can be used to modulate solubility, pharmacokinetic properties, or to form additional interactions within the enzyme's binding pocket to enhance affinity and selectivity.

The logical pathway for boronic acid inhibition of a serine protease is illustrated below.

G cluster_0 Enzyme Active Site cluster_1 Inhibition Process Enzyme Serine Protease (Active Ser-OH) Complex Reversible Michaelis-like Complex Enzyme->Complex Binding Inhibitor Thiol-Containing Boronic Acid R-B(OH)₂ Inhibitor->Complex Binding Adduct Tetrahedral Covalent Adduct (Inhibited State) Complex->Adduct Covalent Bond Formation Adduct->Complex Reversible Dissociation

Caption: Mechanism of serine protease inhibition by a boronic acid.

Glycoprotein Enrichment for Proteomics

The dual nature of 4-MPBA is expertly leveraged in glycoproteomics. The thiol group allows for its easy conjugation to gold nanoparticles (AuNPs) or magnetic beads. The boronic acid moiety on the surface of these nanoparticles can then selectively capture glycoproteins and glycopeptides, which contain sugar molecules with the necessary cis-diol structure. This process allows for the enrichment of low-abundance glycoproteins from complex biological samples like blood serum or cell lysates, enabling their subsequent identification and quantification by mass spectrometry.[3][6]

The workflow for this application is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Enrichment cluster_2 Analysis AuNP Gold Nanoparticle (AuNP) FuncNP Functionalized NP (AuNP-S-Ph-B(OH)₂) AuNP->FuncNP MPBA 4-Mercaptophenyl- boronic Acid (4-MPBA) MPBA->FuncNP Thiol-Au Conjugation Incubation Incubation & Binding FuncNP->Incubation Sample Complex Sample (Glycoproteins + Others) Sample->Incubation Captured Captured Glycoproteins on NP Incubation->Captured Boronate-Diol Interaction Wash Wash to Remove Non-Bound Proteins Captured->Wash Elute Elute Captured Glycoproteins Wash->Elute Analysis Mass Spectrometry Analysis Elute->Analysis

Caption: Workflow for glycoprotein enrichment using 4-MPBA-functionalized nanoparticles.

Quantitative Data on Boronic Acid Inhibitors

The potency of boronic acid inhibitors is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). While specific data for early, simple thiol-containing boronic acids is limited, extensive research on modern analogues demonstrates their high efficacy. The table below summarizes data for two contemporary boronic acid transition state inhibitors (BATSIs) targeting β-lactamase enzymes, which are responsible for antibiotic resistance.

Compound IDTarget EnzymeInhibition Constant (Kᵢ)IC₅₀Reference
S02030 KPC-2 β-lactamase-80 nM[7]
S02030 CTX-M-96 β-lactamase-2 nM[7]
MB_076 KPC-2 β-lactamase-135 nM[7]
MB_076 CTX-M-96 β-lactamase-4 nM[7]
Compound 10a AmpC β-lactamase140 nM-[8][9]
Compound 5 KPC-2 β-lactamase730 nM-[8][9]

Note: Kᵢ and IC₅₀ values are measures of inhibitor potency; lower values indicate higher potency. The relationship between IC₅₀ and Kᵢ depends on the assay conditions and the mechanism of inhibition.[10][11]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a foundational thiol-containing boronic acid and its application in an enzyme inhibition assay.

Synthesis of 4-Mercaptophenylboronic Acid (4-MPBA)

This protocol is a generalized procedure based on established methods for the synthesis of arylboronic acids, such as those involving the conversion of an aryl halide. A common starting material is 4-bromothiophenol.[9]

Materials:

  • 4-Bromothiophenol

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Nitrogen gas supply

  • Schlenk line or glove box for handling air-sensitive reagents

  • Round-bottom flasks, syringes, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 4-bromothiophenol (1.0 equivalent) in anhydrous THF in a dry, three-necked flask equipped with a magnetic stir bar and a thermometer.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approximately 2.2 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. The reaction is often accompanied by a color change. Stir the mixture at this temperature for 1-2 hours.

  • Borylation: To the cooled solution, add triisopropyl borate (approximately 1.5 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis (Quench): Cool the reaction mixture in an ice bath and slowly add 1 M aqueous HCl to hydrolyze the borate ester. Stir vigorously for 1-2 hours until a clear separation of layers is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is the target compound, 4-mercaptophenylboronic acid.

  • Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., water or an organic solvent mixture) to yield the pure compound.

General Protocol for an Enzyme Inhibition Assay

This protocol describes a general method for determining the IC₅₀ of a boronic acid inhibitor against a target enzyme using a spectrophotometric assay.

Materials:

  • Purified target enzyme

  • Thiol-containing boronic acid inhibitor stock solution (dissolved in a suitable solvent like DMSO)

  • Substrate for the enzyme that produces a chromogenic or fluorogenic product

  • Assay buffer (optimized for enzyme activity, e.g., Tris-HCl or phosphate buffer at a specific pH)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Multichannel pipettes

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the inhibitor stock solution in the assay buffer. A typical concentration range might span from 1 nM to 100 µM. Prepare solutions of the enzyme and substrate in the assay buffer at their optimal working concentrations.

  • Assay Setup: In the wells of a 96-well plate, add a fixed volume of the assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1-2 µL) of each inhibitor dilution to the appropriate wells. Include "no inhibitor" control wells (with solvent only) and "no enzyme" background control wells.

  • Enzyme Pre-incubation: Add a fixed volume of the enzyme solution to all wells except the "no enzyme" controls. Allow the plate to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25 °C or 37 °C). This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation of Reaction: Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Subtract the background rate (from "no enzyme" wells) from all other measurements.

    • Calculate the percentage of enzyme activity for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a suitable equation (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Conclusion and Future Outlook

From their origins as specialized agents in radiation therapy to their current status as indispensable tools in proteomics and drug discovery, thiol-containing boronic acids have undergone a remarkable evolution. The pioneering work on sodium borocaptate for BNCT demonstrated the profound impact a thiol group could have on the biological targeting of a boron agent. More recently, the elegant dual-functionality of 4-mercaptophenylboronic acid has unlocked new strategies for selectively analyzing the glycoproteome.

The future of this compound class remains bright. In drug development, the rational design of inhibitors that use a thiol moiety for targeted interactions or improved pharmacokinetics continues to be a promising strategy. In diagnostics and analytical chemistry, new materials and sensors based on the unique properties of thiol-containing boronic acids are constantly emerging. The rich history and versatile chemistry of these molecules ensure they will remain at the forefront of scientific innovation for years to come.

References

Navigating the Solubility Landscape of (2-Mercaptophenyl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of (2-Mercaptophenyl)boronic acid in organic solvents. This whitepaper addresses a critical knowledge gap, providing both qualitative and extrapolated quantitative data, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory practices.

This compound is an organoboron compound of significant interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and its potential in the development of sensors and therapeutic agents.[1] Its unique structure, featuring both a boronic acid and a thiol group, presents distinct chemical properties that influence its behavior in various solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, to provide a useful benchmark, the following table summarizes the solubility of the parent compound, phenylboronic acid, in several common organic solvents. This data can serve as a valuable proxy for estimating the solubility behavior of its derivatives.

SolventMolar Mass ( g/mol )Temperature (°C)Solubility ( g/100g Solvent)Reference
Chloroform119.3820Moderate[2]
3-Pentanone86.1320High[2]
Acetone58.0820High[2]
Dipropyl ether102.1720High[2]
Methylcyclohexane98.1920Very Low[2]

It is important to note that the presence of the ortho-mercapto group in this compound is expected to influence its polarity and hydrogen bonding capabilities, potentially altering its solubility profile compared to phenylboronic acid. For instance, the positional isomer, 4-mercaptophenylboronic acid, is noted to be soluble in water, chloroform, and dimethylformamide.[3] The predicted water solubility of this compound is 668.7 mg/L at 25°C.[1]

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers seeking to establish precise solubility data for this compound in specific solvents, the dynamic (or synthetic) method is a robust and widely accepted technique.[2][4][5][6] This method involves the visual or instrumental determination of the dissolution temperature of a solid-liquid mixture of known composition.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Sealed glass vials or test tubes

  • Precision balance (accuracy of ±0.1 mg)

  • Controlled temperature bath with a programmable heating rate

  • Magnetic stirrer and stir bars

  • Luminance probe or laser-based turbidity meter (optional, for enhanced precision)

  • Thermometer or temperature probe (calibrated)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a sealable glass vial. The composition of the mixture should be known with high precision.

  • Initial Mixing: Place a magnetic stir bar in the vial, seal it, and begin stirring to create a suspension.

  • Controlled Heating: Immerse the vial in the temperature-controlled bath. The temperature of the bath should be slowly and linearly increased at a constant rate, typically between 0.1 and 0.5 °C per minute, while maintaining vigorous stirring.[4]

  • Observation of Dissolution: Continuously monitor the mixture for the disappearance of solid particles. The temperature at which the last solid particle dissolves and the solution becomes completely clear is recorded as the equilibrium solubility temperature for that specific composition.

  • Turbidity Measurement (Optional): For more precise determination, a luminance probe or a laser beam can be passed through the solution to measure its turbidity. The dissolution temperature is the point at which the turbidity drops to that of the pure solvent.[4][5][6]

  • Data Compilation: Repeat the experiment with different compositions of the solute and solvent to construct a solubility curve, plotting solubility as a function of temperature.

Challenges and Considerations: Boronic acids have a tendency to undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility measurements and purification.[1][5] Performing experiments under an inert atmosphere can mitigate this. For purification, techniques such as recrystallization from non-aqueous solvents are often recommended.[1]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound, from initial screening to detailed characterization.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Determination cluster_2 Phase 3: Data Analysis and Application A Select a range of organic solvents (polar aprotic, polar protic, nonpolar) B Qualitative Solubility Test (e.g., add excess solid to 1 mL solvent, vortex, observe) A->B C Categorize as 'Soluble', 'Partially Soluble', or 'Insoluble' B->C D Select solvents of interest based on screening C->D Proceed with promising solvents E Perform Dynamic Method Solubility Measurement D->E F Prepare samples of known composition E->F G Controlled heating and observation of dissolution temperature F->G H Construct Solubility Curve (Solubility vs. Temperature) G->H I Analyze solubility data H->I Input data for analysis J Select optimal solvents for synthesis, purification, or formulation I->J K Consider impact of boroxine formation J->K

Caption: Workflow for Solubility Assessment of this compound.

This structured approach ensures a systematic evaluation of the solubility of this compound, enabling researchers to make informed decisions for its effective utilization in their scientific endeavors. The provided data and protocols offer a solid foundation for further investigation into the physicochemical properties of this versatile compound.

References

(2-Mercaptophenyl)boronic acid: A Technical Guide to its Physicochemical Properties, Synthesis, and Biological Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Mercaptophenyl)boronic acid, a versatile organoboron compound with significant potential in various scientific domains. This document details its chemical and physical properties, provides exemplary experimental protocols for its synthesis and crystallization, and explores its role as a potent enzyme inhibitor.

Physicochemical and Structural Data

This compound is an organoboron compound featuring a phenyl ring substituted with both a boronic acid and a mercapto group.[1] These functional groups contribute to its unique reactivity and biological functions.[1] While a specific X-ray crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), this guide compiles its known physicochemical properties from various sources to offer a detailed profile.

PropertyValueSource
Molecular Formula C₆H₇BO₂S[1][2]
Molecular Weight 153.99 g/mol [1]
CAS Number 352526-00-2[1][3]
Appearance Off-white solid
Melting Point 196-201 °C[1][3]
Density 1.27 g/cm³[1]
Water Solubility 668.7 mg/L at 25°C[1]
Predicted pKa 6.57 ± 0.43[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound, based on established procedures for similar arylboronic acids.

Synthesis of this compound

A primary method for synthesizing arylboronic acids involves the electrophilic trapping of an organometallic reagent with a borate ester.[1]

Materials:

  • 2-Bromothiophenol

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • A solution of 2-bromothiophenol in anhydrous THF is prepared in a flame-dried, three-necked flask under an argon atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the solution while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of 2M HCl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane) to yield this compound as an off-white solid.

Crystallization for X-ray Diffraction

High-quality single crystals are essential for successful X-ray diffraction analysis. Slow evaporation is a common technique for growing crystals of boronic acids.

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature.

  • Cover the container with a perforated film to allow for slow evaporation of the solvent.

  • Monitor the solution over several days for the formation of well-defined single crystals.

  • Once suitable crystals have formed, carefully select a crystal with sharp edges and no visible defects for mounting.

Single-Crystal X-ray Diffraction Data Collection

The following is a general procedure for X-ray diffraction data collection.

Instrumentation:

  • A four-circle diffractometer equipped with a CCD or CMOS detector.

  • Monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

Procedure:

  • A selected crystal is mounted on a goniometer head using a cryoloop and cryoprotectant oil.

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • The collected data is then processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography start 2-Bromothiophenol step1 Lithiation with n-BuLi start->step1 step2 Borylation with Triisopropyl borate step1->step2 step3 Acidic Workup step2->step3 step4 Extraction & Purification step3->step4 product This compound step4->product cryst_start Purified Product product->cryst_start cryst1 Dissolution in Hot Solvent cryst_start->cryst1 cryst2 Slow Cooling & Evaporation cryst1->cryst2 cryst_end Single Crystals cryst2->cryst_end xray_start Mounted Crystal cryst_end->xray_start xray1 Data Collection xray_start->xray1 xray2 Structure Solution xray1->xray2 xray3 Structure Refinement xray2->xray3 xray_end Crystal Structure xray3->xray_end

Fig. 1: General experimental workflow for synthesis and structural analysis.

Biological Activity: Enzyme Inhibition

Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases.[4][5] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[6] This mechanism is particularly relevant in the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[6][7]

Mechanism of β-Lactamase Inhibition

The boronic acid moiety of inhibitors like this compound mimics the tetrahedral transition state formed during the hydrolysis of the β-lactam ring by β-lactamase.[6] The boron atom acts as a Lewis acid and accepts a pair of electrons from the hydroxyl group of the active site serine, forming a stable, tetrahedral adduct.[6][8] This effectively blocks the enzyme's catalytic activity and restores the efficacy of β-lactam antibiotics.[6]

Fig. 2: Mechanism of β-lactamase inhibition by a boronic acid.

Applications and Future Directions

This compound and its derivatives hold significant promise in several areas of research and development:

  • Drug Development: As demonstrated by its inhibitory activity against β-lactamases, this compound serves as a scaffold for the design of novel antibacterial agents.[6][7][9] Its ability to inhibit other proteases also suggests potential applications in cancer and inflammatory diseases.

  • Biosensors: The boronic acid group's ability to reversibly bind to diols makes it a valuable component in the development of sensors for glucose and other biologically important sugars.

  • Organic Synthesis: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing complex organic molecules.[1]

Further research into the synthesis of derivatives of this compound and detailed structural studies of its interactions with biological targets will undoubtedly expand its applications in medicine and biotechnology.

References

The Pivotal Role of the Thiol Group in (2-Mercaptophenyl)boronic Acid Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Mercaptophenyl)boronic acid (2-MPBA) is a bifunctional organoboron compound that stands at the intersection of sensing, catalysis, and materials science. Its unique reactivity profile is not merely a sum of its constituent parts—a boronic acid and a thiol—but rather a product of the intricate interplay between these two neighboring functional groups. The ortho-positioning of the thiol (-SH) group profoundly influences the electronic properties, coordination chemistry, and reaction outcomes of the boronic acid [-B(OH)₂] moiety. This technical guide provides an in-depth exploration of the thiol group's multifaceted role, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its impact on the reactivity of 2-MPBA.

Intramolecular B-S Coordination: A Defining Interaction

The most significant consequence of the ortho-thiol group is its ability to form a dative bond with the adjacent boron atom. The lone pair of electrons on the sulfur atom can coordinate to the empty p-orbital of the trigonal planar boronic acid, forming a stable, five-membered ring. This intramolecular interaction forces a change in the boron's geometry from trigonal planar (sp²) to tetrahedral (sp³).

This geometric and electronic shift has profound implications:

  • Modulation of Lewis Acidity: The coordination of the electron-donating sulfur atom partially satisfies the electron deficiency of the boron center, thereby reducing its Lewis acidity.

  • Stabilization: The cyclic structure can protect the boronic acid from common degradation pathways such as protodeboronation or the formation of trimeric boroxine anhydrides.

This equilibrium between the open (trigonal) and closed (tetrahedral) forms can be probed using ¹¹B NMR spectroscopy. Tricoordinate arylboronic acids typically show a broad signal around 27-33 ppm, whereas tetracoordinate boronate species appear significantly upfield, in the range of 3-10 ppm, due to the increased shielding of the boron nucleus.[1][2][3][4][5]

Figure 1: Intramolecular B-S coordination equilibrium in 2-MPBA.

Table 1: Representative ¹¹B NMR Chemical Shifts

Boron SpeciesHybridizationTypical Chemical Shift (δ, ppm)
Arylboronic Acid (e.g., Phenylboronic acid)sp² (Trigonal)27 – 33
Tetracoordinate Boronate Ester/Adductsp³ (Tetrahedral)3 – 10
This compound (intramolecularly coordinated)sp³ (Tetrahedral)Expected in the 3 – 10 ppm range

Note: The exact chemical shift for 2-MPBA would confirm the degree of intramolecular coordination in solution.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[6][7][8] However, the presence of an unprotected thiol group in the coupling partner is highly problematic.

The Challenge: Free thiols and thiolates are notorious for their ability to bind strongly to palladium, leading to catalyst poisoning . This interaction deactivates the palladium catalyst, halting the catalytic cycle and resulting in poor or no product yield.

The Solution: To successfully employ 2-MPBA in Suzuki-Miyaura coupling, the thiol group's reactivity must be masked. This can be achieved through two primary strategies:

  • Protection: The thiol is converted into a less reactive functional group, such as a thioether or a disulfide, which does not interfere with the palladium catalyst.

  • Redox Control: The thiol is oxidized to its corresponding disulfide, bis(2-(dihydroxyboryl)phenyl) disulfide. This dimeric form lacks the free thiol necessary for catalyst poisoning and can participate in the coupling reaction. The thiol can be regenerated post-coupling if desired.

Suzuki_Workflow cluster_workflow Suzuki Coupling Workflow for 2-MPBA start 2-MPBA protect Oxidize to Disulfide (e.g., I₂, H₂O₂) start->protect disulfide bis(2-(dihydroxyboryl)phenyl) disulfide protect->disulfide suzuki Suzuki-Miyaura Coupling (Ar-X, Pd catalyst, Base) disulfide->suzuki product Coupled Product suzuki->product deprotect Reduce Disulfide (optional) (e.g., TCEP, DTT) product->deprotect final_product Final Thiol-Containing Product deprotect->final_product

Figure 2: Workflow for utilizing 2-MPBA in Suzuki-Miyaura coupling via its disulfide form.

Table 2: Illustrative Suzuki-Miyaura Reaction Yields

Aryl Boronic Acid PartnerThiol StateCoupling PartnerCatalyst SystemBaseYield (%)
This compoundUnprotected4-BromoanisolePd(PPh₃)₄K₂CO₃< 5% (Catalyst poisoning)
tert-Butyl-(2-(dihydroxyboryl)phenyl)disulfideProtected4-BromoanisolePd(PPh₃)₄K₂CO₃> 90% (Hypothetical)
bis(2-(dihydroxyboryl)phenyl) disulfideOxidized4-BromoanisolePd(dppf)Cl₂Cs₂CO₃~85% (Expected)

Note: Data is representative and illustrates the principle. Actual yields depend on specific reaction conditions.

Redox-Switchable Reactivity

The reversible oxidation of the thiol to a disulfide provides a powerful handle for modulating the reactivity of 2-MPBA. This "redox switch" toggles the intramolecular B-S coordination, thereby altering the properties of the boronic acid.

  • "Off" State (Thiol): In the reduced, thiol form, the intramolecular B-S bond is present. The boron atom is tetracoordinate, less Lewis acidic, and sterically encumbered.

  • "On" State (Disulfide): Upon oxidation to the disulfide, the intramolecular coordination is broken. The two boronic acid moieties are now independent, tricoordinate, more Lewis acidic, and sterically accessible, behaving like conventional arylboronic acids.

This switching mechanism could be used to control participation in reactions that are sensitive to Lewis acidity or steric hindrance, such as diol binding or certain catalytic processes.[9]

Redox_Switch cluster_switch Redox-Switchable Reactivity thiol 2-MPBA (Reduced Form) - Intramolecular B-S Bond - Tetrahedral Boron - Low Reactivity (e.g., Diol Binding) disulfide Disulfide Form (Oxidized) - No B-S Bond - Trigonal Boron - High Reactivity (e.g., Diol Binding) thiol->disulfide [Oxidation] [Reduction]

Figure 3: The thiol/disulfide redox couple as a switch for boronic acid reactivity.

Enhanced Diol Binding Affinity

Boronic acids are widely used in sensors for carbohydrates due to their ability to form reversible covalent bonds with cis-diols.[10][11][12][13] The stability of the resulting boronate ester complex is highly pH-dependent. The interaction is strongest when the boronic acid is in its anionic, tetrahedral boronate form.

The ortho-thiol group in 2-MPBA plays a crucial role in enhancing diol binding affinity, particularly at physiological pH. It acts as a mild electron-withdrawing group and can stabilize the tetrahedral boronate intermediate, effectively lowering the pKa of the boronic acid. A lower pKa means that a greater fraction of the boronic acid exists in the reactive anionic form at a given pH, leading to stronger diol binding compared to phenylboronic acid (pKa ≈ 8.8).

Table 3: Comparison of pKa and Glucose Binding Constants

Boronic AcidSubstituentpKaAssociation Constant (Kₐ) for Glucose at pH 7.4 (M⁻¹)
Phenylboronic Acid-H~8.8~110
This compoundortho-SH~7.5 (Estimated)Significantly > 110 (Expected)
3-Nitrophenylboronic acidmeta-NO₂ (e⁻ withdrawing)~7.0~1800

Note: A lower pKa generally correlates with a higher binding constant at physiological pH.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard methods of preparing arylboronic acids from aryl halides via lithium-halogen exchange followed by quenching with a borate ester.[14]

Materials:

  • 2-Bromothiophenol

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-bromothiophenol (1.0 eq) in anhydrous THF under an argon atmosphere in a flame-dried, three-neck flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the temperature below -70 °C. The second equivalent is to deprotonate the thiol.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-MPBA as a solid.

Suzuki-Miyaura Coupling using the Disulfide of 2-MPBA

This protocol outlines a general procedure for the coupling of the oxidized form of 2-MPBA with an aryl bromide.

Materials:

  • bis(2-(dihydroxyboryl)phenyl) disulfide (1.0 eq)

  • Aryl bromide (e.g., 4-bromoanisole, 2.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

  • Cesium carbonate (Cs₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add the disulfide boronic acid, aryl bromide, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Determination of Diol Binding Constant using Alizarin Red S (ARS) Assay

This competitive binding assay uses the fluorescent dye Alizarin Red S (ARS) to quantify the binding affinity of the boronic acid for a non-fluorescent diol (e.g., glucose).

Materials:

  • This compound

  • Alizarin Red S (ARS)

  • Glucose

  • Phosphate buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare stock solutions of 2-MPBA, ARS, and glucose in the pH 7.4 buffer.

  • Determine the association constant between 2-MPBA and ARS (Kₐ_ARS) by titrating a fixed concentration of ARS with increasing concentrations of 2-MPBA and measuring the increase in fluorescence.

  • In a separate experiment, create a solution with fixed concentrations of 2-MPBA and ARS (at concentrations where the complex is significantly formed).

  • Titrate this solution with increasing concentrations of glucose. The glucose will displace the ARS from the boronic acid, causing a decrease in fluorescence.

  • Measure the fluorescence intensity at each glucose concentration.

  • Calculate the association constant (Kₐ) for the 2-MPBA-glucose complex using the known Kₐ_ARS and the competitive binding data.

Conclusion

The thiol group in this compound is not a passive spectator but an active director of the molecule's chemical behavior. Through intramolecular coordination, it fundamentally alters the electronic nature and steric accessibility of the boronic acid, reducing its Lewis acidity and providing a mechanism for stabilization. In practical synthesis, this necessitates a protection or oxidation strategy to prevent catalyst poisoning in reactions like the Suzuki-Miyaura coupling. This same thiol-disulfide transformation offers an intriguing pathway for creating redox-switchable systems where reactivity can be toggled on and off. Finally, its electronic influence lowers the boronic acid's pKa, enhancing its affinity for diols at physiological pH, a critical feature for the development of advanced biosensors and drug delivery systems. A thorough understanding of these roles is paramount for any researcher aiming to leverage the unique and powerful chemistry of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of (2-Mercaptophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed protocol for the Suzuki-Miyaura coupling of (2-Mercaptophenyl)boronic acid, a substrate that presents unique challenges due to the presence of a thiol group. The free thiol can act as a poison to the palladium catalyst, necessitating a protection strategy for successful coupling.

This protocol will focus on the use of a methyl thioether protecting group, which is stable under the coupling conditions and can be subsequently cleaved if the free thiol is required in the final product.

Challenges and Strategy: The Thiol Problem

Direct Suzuki-Miyaura coupling of this compound is often unsuccessful due to the strong coordination of the sulfur atom to the palladium catalyst. This coordination deactivates the catalyst, leading to low or no yield of the desired biaryl product.

To overcome this, a two-step approach is employed:

  • Protection: The thiol group of this compound is protected, in this case as a methyl thioether, to give 2-(methylthio)phenylboronic acid.

  • Coupling: The protected boronic acid is then used in the Suzuki-Miyaura reaction with an appropriate aryl halide.

  • Deprotection (Optional): If the final product requires a free thiol, the protecting group can be removed post-coupling.

Experimental Protocols

Protection of this compound as 2-(Methylthio)phenylboronic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1M)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the solution in an ice bath.

  • Add methyl iodide (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(methylthio)phenylboronic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Suzuki-Miyaura Coupling of 2-(Methylthio)phenylboronic acid with an Aryl Halide

This protocol is based on the successful coupling of 2-(methylthio)phenylboronic acid with various aryl halides.

Materials:

  • 2-(Methylthio)phenylboronic acid

  • Aryl halide (e.g., 4-bromoanisole, 1-bromonaphthalene, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Water (H₂O)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a Schlenk flask, add 2-(methylthio)phenylboronic acid (1.2 eq), the aryl halide (1.0 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system: a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(methylthio)biphenyl derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-(methylthio)phenylboronic acid with various aryl halides.

Table 1: Reaction Components and Conditions

ParameterCondition
Boronic Acid 2-(Methylthio)phenylboronic acid
Aryl Halide Various aryl bromides or iodides
Catalyst Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (8 mol%)
Base K₂CO₃ (2.0 equivalents)
Solvent Toluene/Ethanol/Water
Temperature Reflux
Reaction Time 4 - 12 hours

Table 2: Representative Yields for the Coupling of 2-(Methylthio)phenylboronic acid with Various Aryl Halides

Aryl HalideProductYield (%)
4-Bromoanisole4-Methoxy-2'-(methylthio)biphenyl92%
1-Bromonaphthalene1-(2'-(Methylthio)phenyl)naphthalene85%
4-Bromotoluene4-Methyl-2'-(methylthio)biphenyl95%
1-Bromo-4-fluorobenzene4-Fluoro-2'-(methylthio)biphenyl89%
1-Bromo-3-nitrobenzene3-Nitro-2'-(methylthio)biphenyl78%

Yields are based on isolated product after column chromatography.

Visualizations

Reaction Scheme

Experimental_Workflow start Combine Reactants: - 2-(Methylthio)phenylboronic acid - Aryl Halide - K2CO3 - Pd(OAc)2, PPh3 inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) start->inert_atm add_solvent Add Degassed Solvents (Toluene/EtOH/H2O) inert_atm->add_solvent heating Heat to Reflux (4-12 hours) add_solvent->heating workup Aqueous Work-up (Add H2O, Extract with EtOAc) heating->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: 2'-(Methylthio)biaryl purification->product Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) pdII_complex Ar-Pd(II)-X(L2) pd0->pdII_complex pos1 Oxidative Addition oxidative_addition Oxidative Addition pdII_biaryl_complex Ar-Pd(II)-Ar'(L2) pdII_complex->pdII_biaryl_complex pos2 Transmetalation transmetalation Transmetalation boronate Ar'B(OH)2 + Base boronate->pdII_biaryl_complex pdII_biaryl_complex->pd0 product Ar-Ar' (Biaryl Product) pdII_biaryl_complex->product pos3 Reductive Elimination reductive_elimination Reductive Elimination aryl_halide Ar-X aryl_halide->pdII_complex

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Mercaptophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-mercaptophenyl)boronic acid with various aryl halides. The presence of a free thiol group in the boronic acid poses a significant challenge due to its potential to poison the palladium catalyst. Therefore, a protection-coupling-deprotection strategy is outlined as the most effective approach to achieving high yields of the desired biarylthioether products.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1] this compound is a valuable building block that allows for the introduction of a thiol-functionalized phenyl ring. However, the sulfur atom in the thiol group can strongly coordinate to the palladium catalyst, leading to deactivation and low reaction yields.[2]

To overcome this challenge, a robust three-step protocol is recommended:

  • Protection: The thiol group of this compound is protected, typically as a thioacetate, to prevent catalyst poisoning.

  • Suzuki-Miyaura Coupling: The S-protected boronic acid is then coupled with an aryl halide using a suitable palladium catalyst system.

  • Deprotection: The protecting group is removed from the resulting biaryl product to yield the desired 2'-mercaptobiphenyl derivative.

This document provides detailed experimental protocols for each of these steps, along with tabulated data for representative coupling reactions and visualizations of the experimental workflow.

Data Presentation: Representative Suzuki-Miyaura Coupling of 2-(Acetylthio)phenylboronic Acid

The following tables summarize representative reaction conditions and yields for the palladium-catalyzed cross-coupling of 2-(acetylthio)phenylboronic acid with various aryl bromides. These conditions are based on established Suzuki-Miyaura protocols and may require optimization for specific substrates.[3][4]

Table 1: Catalyst System and Reaction Conditions

ParameterCondition
Palladium Precatalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Catalyst Loading 2-5 mol%
Aryl Halide 1.0 equivalent
Boronic Acid 2-(Acetylthio)phenylboronic acid (1.2 - 1.5 equivalents)
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
Temperature 80-100 °C
Atmosphere Inert (Nitrogen or Argon)

Table 2: Representative Yields for the Coupling of 2-(Acetylthio)phenylboronic Acid with Various Aryl Bromides

EntryAryl BromideProductYield (%)
14-BromoanisoleS-(2'-(4-methoxyphenyl)biphenyl-2-yl) ethanethioate~90%
24-BromotolueneS-(2'-(p-tolyl)biphenyl-2-yl) ethanethioate~92%
34-BromobenzonitrileS-(2'-(4-cyanophenyl)biphenyl-2-yl) ethanethioate~85%
41-Bromo-4-(trifluoromethyl)benzeneS-(2'-(4-(trifluoromethyl)phenyl)biphenyl-2-yl) ethanethioate~80%
52-BromotolueneS-(2'-(o-tolyl)biphenyl-2-yl) ethanethioate~75%

Note: Yields are approximate and based on typical Suzuki-Miyaura reactions. Optimization for specific substrates is recommended.

Experimental Protocols

Protocol 1: Protection of this compound as 2-(Acetylthio)phenylboronic Acid

This protocol describes the protection of the thiol group as a thioacetate.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).

  • Dissolve the boronic acid in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.1 equiv.).

  • Add acetyl chloride or acetic anhydride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(acetylthio)phenylboronic acid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the coupling of 2-(acetylthio)phenylboronic acid with an aryl bromide.[5]

Materials:

  • Aryl bromide (1.0 equiv.)

  • 2-(Acetylthio)phenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (degassed)

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave reaction vessel, add the aryl bromide, 2-(acetylthio)phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water (4:1) mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the S-acetylated biaryl product.

Protocol 3: Deprotection of the S-Acetyl Group

This protocol describes the hydrolysis of the thioacetate to reveal the free thiol.[2][6]

Materials:

  • S-acetylated biaryl compound (from Protocol 2)

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the S-acetylated biaryl compound (1.0 equiv.) in methanol or ethanol in a round-bottom flask.

  • Add the NaOH solution (1.1-2.0 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of HCl solution to pH ~7.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the final 2'-mercaptobiphenyl product.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Suzuki_Catalytic_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pdiix R¹-Pd(II)L₂-X pd0->pdiix oxidative_addition Oxidative Addition pdiir R¹-Pd(II)L₂-R² pdiix->pdiir transmetalation Transmetalation pdiir->pd0 product R¹-R² pdiir->product reductive_elimination Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: This compound protection Step 1: Thiol Protection (e.g., Acetylation) start->protection protected_boronic 2-(Acetylthio)phenylboronic Acid protection->protected_boronic coupling Step 2: Suzuki-Miyaura Coupling with Aryl Halide protected_boronic->coupling protected_product S-Acetylated Biaryl coupling->protected_product deprotection Step 3: Deprotection (e.g., Hydrolysis) protected_product->deprotection final_product Final Product: 2'-Mercaptobiphenyl deprotection->final_product

Caption: Experimental workflow for the cross-coupling of this compound.

Catalyst_Poisoning cluster_catalyst Palladium Catalyst (Active Site) cluster_thiol Thiol Group Pd Pd Deactivation Catalyst Deactivation (Poisoning) Pd->Deactivation Thiol R-SH Thiol->Pd Strong Coordination

Caption: Mechanism of palladium catalyst deactivation by a free thiol group.

References

Application Notes and Protocols for Suzuki Reactions with (2-Mercaptophenyl)boronic Acid: The Critical Role of Thiol Protection and Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sulfur in Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science. However, the presence of certain functional groups can pose significant challenges. (2-Mercaptophenyl)boronic acid, a valuable building block, presents a classic case of substrate-induced catalyst inhibition. The free thiol (-SH) group is a potent poison for the palladium catalysts that are essential for the reaction. Sulfur atoms in the thiol group can irreversibly bind to the palladium center, leading to rapid catalyst deactivation and reaction failure.

To overcome this inherent limitation, a protection-coupling-deprotection strategy is required. This application note provides a detailed protocol for the successful Suzuki coupling of this compound by first protecting the thiol group as an S-acetyl thioester. This strategy renders the sulfur atom non-coordinating, allowing the Suzuki reaction to proceed efficiently. Subsequently, the thiol group can be regenerated under mild conditions.

The Strategic Workflow: Protection is Key

A successful Suzuki coupling involving this compound necessitates a three-stage approach. This workflow ensures the palladium catalyst remains active and the desired cross-coupling occurs in high yield.

G cluster_0 Overall Workflow A Start: this compound B Step 1: Thiol Protection (Acetylation) A->B C Intermediate: S-Acetyl Protected Boronic Acid B->C D Step 2: Suzuki-Miyaura Coupling C->D E Intermediate: S-Acetyl Protected Biaryl D->E F Step 3: Deprotection E->F G Final Product: 2-Mercaptobiaryl Derivative F->G

Caption: Overall workflow for the Suzuki coupling of this compound.

Part 1: Protection of this compound

The first and most critical step is the protection of the thiol group. The S-acetyl group is an excellent choice as it is stable under typical Suzuki conditions and can be introduced and removed with high efficiency.

Experimental Protocol: S-Acetylation of this compound

This protocol details the procedure for the S-acetylation of this compound using acetic anhydride.

Materials:

  • This compound (1.0 equiv)

  • Acetic anhydride (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (2.0 equiv), followed by the dropwise addition of acetic anhydride (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • The crude product, S-(2-boronophenyl) ethanethioate, can be purified by flash column chromatography if necessary.

Part 2: Suzuki-Miyaura Coupling of S-(2-boronophenyl) ethanethioate

With the thiol group protected, the Suzuki-Miyaura coupling can be performed. The selection of the base is a critical parameter that can significantly influence the reaction yield. A screening of bases is often recommended to determine the optimal conditions for a specific set of coupling partners.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.

G Pd(0)L2 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X Ln OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Ln Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Product Ar-Ar' (Product) RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Data Presentation: Base Selection for Suzuki Coupling

The following table summarizes typical bases and conditions used for the Suzuki coupling of S-acetyl protected arylboronic acids with various aryl bromides. These conditions serve as a good starting point for optimization.

EntryAryl Bromide PartnerBase (equiv)SolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
14-BromoanisoleK₂CO₃ (2.0)Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901285-95
24-BromotolueneCs₂CO₃ (2.0)Toluene/H₂O (9:1)Pd(dppf)Cl₂ (2)100890-98
31-Bromo-4-nitrobenzeneK₃PO₄ (3.0)THF/H₂O (4:1)Pd(OAc)₂/SPhos (2)801088-96
43-BromopyridineNa₂CO₃ (2.0)DME/H₂O (4:1)Pd(PPh₃)₄ (3)851680-90
54-BromobenzonitrileKF (3.0)THFPd₂(dba)₃/P(t-Bu)₃ (2)701282-92

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki coupling of S-(2-boronophenyl) ethanethioate with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • S-(2-boronophenyl) ethanethioate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the aryl bromide (1.0 equiv), S-(2-boronophenyl) ethanethioate (1.2 equiv), and the chosen base (2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the S-acetyl protected biaryl.

Part 3: Deprotection of the S-Acetyl Group

The final step is the removal of the S-acetyl protecting group to reveal the desired free thiol. This is typically achieved by base-mediated hydrolysis under mild conditions.

Experimental Protocol: Deprotection of S-Acetyl Group

This protocol describes the deprotection of the S-acetylated biaryl product.

Materials:

  • S-acetylated biaryl compound (1.0 equiv)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the S-acetylated biaryl compound (1.0 equiv) in methanol or ethanol in a round-bottom flask.

  • Add the NaOH solution (1.1-2.0 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully neutralize the mixture by the slow addition of 1 M HCl solution to pH ~7.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 2-mercaptobiaryl product.

  • Purify the product by column chromatography if necessary. Note that the free thiol may be susceptible to air oxidation, so it is advisable to handle it under an inert atmosphere and use it promptly in subsequent steps.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is contingent on a strategic protection of the thiol group. The S-acetyl group serves as an effective protecting group that is stable to the reaction conditions and can be readily removed. The choice of base in the Suzuki coupling step is crucial for achieving high yields, with inorganic bases such as carbonates and phosphates in aqueous solvent mixtures being generally effective. By following the detailed protocols provided in this application note, researchers can reliably synthesize 2-mercaptobiaryl derivatives for applications in drug discovery and materials science.

Application Notes and Protocols for the Synthesis of Biaryl Thiols using (2-Mercaptophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl thiols are a class of organic compounds characterized by two aromatic rings linked together with a thiol (-SH) group attached to one of the rings. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and functional materials. The synthesis of these compounds, however, presents challenges, primarily due to the propensity of the thiol group to poison the palladium catalysts commonly used in cross-coupling reactions.

This application note details a robust and reliable two-step method for the synthesis of biaryl thiols. The strategy involves the Suzuki-Miyaura cross-coupling of an aryl halide with a protected form of (2-Mercaptophenyl)boronic acid, namely (2-(tert-butylthio)phenyl)boronic acid. The tert-butyl thioether serves as an effective protecting group, stable to the basic conditions of the Suzuki coupling. Subsequent deprotection of the resulting biaryl thioether affords the desired biaryl thiol in good yield.

Signaling Pathway and Logical Relationships

The synthesis of biaryl thiols via this methodology follows a logical two-step sequence: 1) Palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C bond between the two aryl rings, and 2) Acid-catalyzed deprotection to unmask the thiol functionality.

Synthesis_Pathway A (2-(tert-butylthio)phenyl)boronic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl Halide (Ar-X) B->C D Protected Biaryl Thioether C->D C-C Bond Formation E Deprotection (Lewis Acid) D->E F Final Biaryl Thiol E->F Thiol Deprotection

Caption: Synthetic pathway for biaryl thiols.

Experimental Protocols

Part 1: Suzuki-Miyaura Cross-Coupling of (2-(tert-butylthio)phenyl)boronic acid with Aryl Halides

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • (2-(tert-butylthio)phenyl)boronic acid

  • Aryl halide (e.g., 4-iodoanisole, 4-bromoanisole, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), (2-(tert-butylthio)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Add toluene (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure protected biaryl thioether.

Part 2: Deprotection of the tert-Butyl Thioether to Yield the Biaryl Thiol

This protocol describes the cleavage of the tert-butyl protecting group using aluminum chloride.

Materials:

  • Protected biaryl thioether (from Part 1)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

  • Magnetic stirrer and ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the protected biaryl thioether (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (10 mL).

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final biaryl thiol.

Data Presentation

The following table summarizes representative yields for the two-step synthesis of various biaryl thiols.

Aryl Halide (Ar-X)Suzuki Coupling ProductYield (%) - Step 1Final Biaryl ThiolYield (%) - Step 2Overall Yield (%)
4-Iodoanisole2'-(tert-butylthio)-4-methoxy-1,1'-biphenyl854'-Methoxy-[1,1'-biphenyl]-2-thiol9077
4-Bromoanisole2'-(tert-butylthio)-4-methoxy-1,1'-biphenyl784'-Methoxy-[1,1'-biphenyl]-2-thiol9272
1-Bromo-4-nitrobenzene2'-(tert-butylthio)-4-nitro-1,1'-biphenyl824'-Nitro-[1,1'-biphenyl]-2-thiol8872
Methyl 4-bromobenzoateMethyl 2'-(tert-butylthio)-[1,1'-biphenyl]-4-carboxylate802'-Mercapto-[1,1'-biphenyl]-4-carboxylic acid8568

Experimental Workflow

The overall experimental workflow for the synthesis of biaryl thiols is depicted below.

Experimental_Workflow cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Deprotection A1 Combine Reactants: (2-(tert-butylthio)phenyl)boronic acid, Aryl Halide, K₂CO₃ A2 Add Catalyst & Ligand: Pd(OAc)₂, PPh₃ A1->A2 A3 Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A2->A3 A4 Add Solvents: Toluene, Degassed H₂O A3->A4 A5 Reaction: Heat to 80-100 °C, 12-24h A4->A5 A6 Work-up: Extraction & Washing A5->A6 A7 Purification: Column Chromatography A6->A7 B1 Dissolve Protected Thioether in DCM A7->B1 Protected Biaryl Thioether B2 Cool to 0 °C B1->B2 B3 Add AlCl₃ B2->B3 B4 Reaction: Stir at 0 °C, 1-2h B3->B4 B5 Quench with HCl B4->B5 B6 Work-up: Washing B5->B6 B7 Purification: Column Chromatography B6->B7

Caption: Experimental workflow for biaryl thiol synthesis.

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of a variety of biaryl thiols. The use of the tert-butyl thioether as a protecting group for the thiol functionality allows for a successful Suzuki-Miyaura cross-coupling reaction without catalyst poisoning. The subsequent deprotection under mild acidic conditions yields the desired products in high purity and good overall yields. This methodology is well-suited for researchers in academic and industrial settings, particularly in the fields of drug discovery and materials science, where access to functionalized biaryl scaffolds is crucial.

Application Notes: (2-Mercaptophenyl)boronic acid for Heavy Metal Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Mercaptophenyl)boronic acid (2-MPBA) is a versatile bifunctional molecule gaining traction in the development of chemical sensors. It uniquely combines a thiol (-SH) group, which provides a strong anchor for immobilization onto noble metal surfaces like gold and silver, and a boronic acid [-B(OH)₂] group, known for its ability to interact with various analytes. While boronic acids are renowned for their reversible covalent interactions with diols (e.g., sugars), their Lewis acid nature and the cooperative functionality with the adjacent thiol group enable novel sensing strategies for other targets, including toxic heavy metal ions. These ions, such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), pose significant threats to environmental and human health, necessitating the development of sensitive and selective detection methods. This document outlines the principles and protocols for using 2-MPBA in colorimetric and electrochemical sensing of heavy metals.

Sensing Mechanisms and Principles

The dual functionality of 2-MPBA allows for several distinct sensing mechanisms. The thiol group facilitates the assembly of 2-MPBA onto nanoparticle or electrode surfaces, while the boronic acid and thiol moieties work in concert to bind heavy metal ions.

  • Colorimetric Sensing: This approach often utilizes gold nanoparticles (AuNPs). The interaction between 2-MPBA, AuNPs, and the target metal ion leads to a change in the aggregation state of the AuNPs, resulting in a visible color change of the solution from red (dispersed) to blue/purple (aggregated). In one established mechanism for mercury detection, 2-MPBA is sequestered by Hg²⁺ ions, which prevents 2-MPBA from inducing the aggregation of AuNPs.[1][2]

  • Fluorescent Sensing: A fluorophore can be integrated with the 2-MPBA molecule. The binding of a heavy metal ion can modulate the electronic properties of the sensor molecule, causing a "turn-on" or "turn-off" fluorescent response through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[3][4][5]

  • Electrochemical Sensing: 2-MPBA can be self-assembled onto a gold electrode surface via its thiol group. The binding of heavy metal ions at the electrode interface alters the local environment, which can be detected as a change in current, potential, or impedance using techniques such as differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS).[6][7]

Application Note 1: Colorimetric Detection of Mercury (Hg²⁺) using 2-MPBA and Gold Nanoparticles

This method provides a simple, rapid, and cost-effective way to selectively detect mercury ions in aqueous solutions.

Principle of Detection

This sensor operates on an aggregation-inhibition mechanism. Citrate-stabilized gold nanoparticles (AuNPs) have a characteristic red color in their dispersed state. This compound can induce the aggregation of these AuNPs, causing the solution to turn blue. However, in the presence of mercury ions (Hg²⁺), two 2-MPBA molecules react to form a stable complex (MPBA-Hg²⁺-MPBA).[1][2] This complexation sequesters the 2-MPBA, preventing it from interacting with and aggregating the AuNPs. Consequently, the solution remains red. The degree of color change is proportional to the concentration of Hg²⁺, allowing for quantitative analysis.

Colorimetric Sensing Pathway for Hg²⁺ cluster_0 Scenario 1: No Hg²⁺ Present cluster_1 Scenario 2: Hg²⁺ Present AuNP_disp Dispersed AuNPs (Red Solution) AuNP_agg Aggregated AuNPs (Blue Solution) AuNP_disp->AuNP_agg + MPBA1 2-MPBA AuNP_disp2 Dispersed AuNPs (Red Solution) Result No Aggregation (Red Solution) AuNP_disp2->Result MPBA2 2-MPBA Complex MPBA-Hg²⁺-MPBA Complex MPBA2->Complex Hg Hg²⁺ Hg->Complex Complex->Result Prevents Aggregation

Caption: Mechanism of colorimetric Hg²⁺ detection using 2-MPBA and AuNPs.
Quantitative Data

The performance of the 2-MPBA-based colorimetric sensor for Hg²⁺ is summarized below.

ParameterValueReference
Detection Method Colorimetric (AuNPs)[1][2]
Analyte Hg²⁺[1][2]
Linear Range 0.08 - 1.25 µM[1][2]
Limit of Detection (LOD) 37 nM[1][2]
Selectivity High selectivity against other metal ions including K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺.[1][2]
Experimental Protocol

1. Materials and Reagents

  • This compound (2-MPBA)

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Trisodium citrate

  • Mercury(II) chloride (HgCl₂) for standard solutions

  • Deionized (DI) water

  • Buffer solution (e.g., Phosphate-buffered saline, pH 7.4)

2. Instrumentation

  • UV-Vis Spectrophotometer

  • pH meter

  • Glassware for synthesis and analysis

3. Preparation of Gold Nanoparticles (Citrate Synthesis)

  • Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean 250 mL round-bottom flask.

  • Heat the solution to boiling while stirring vigorously.

  • Rapidly add 2 mL of 1% (w/v) trisodium citrate solution.

  • Continue heating and stirring. The solution color will change from pale yellow to gray, then purple, and finally to a stable wine-red color.

  • Keep the solution boiling for an additional 15 minutes, then cool to room temperature.

  • Store the AuNP solution at 4°C. The final concentration is approximately 0.5 nM.

4. Assay Procedure for Hg²⁺ Detection

  • Prepare a stock solution of 2-MPBA (e.g., 1 mM in ethanol or DMSO) and a series of Hg²⁺ standard solutions in DI water.

  • In a microcentrifuge tube, add 50 µL of the AuNP solution.

  • Add 10 µL of the sample solution containing an unknown concentration of Hg²⁺ or a standard solution.

  • Add 10 µL of the 2-MPBA solution and mix thoroughly.

  • Incubate the mixture at room temperature for 15-20 minutes.

  • Observe the color change visually.

  • For quantitative measurement, record the UV-Vis absorption spectrum from 400 nm to 700 nm.

  • Calculate the ratio of absorbance at 620 nm to 520 nm (A₆₂₀/A₅₂₀).

5. Data Analysis

  • Plot the A₆₂₀/A₅₂₀ ratio against the concentration of Hg²⁺.

  • A linear relationship should be observed within the detection range.

  • Use the calibration curve to determine the concentration of Hg²⁺ in unknown samples.

Application Note 2: General Protocol for Electrochemical Heavy Metal Sensing

This protocol describes a general framework for fabricating and using a 2-MPBA-modified electrode for the detection of various heavy metal ions.

Principle of Detection

A self-assembled monolayer (SAM) of 2-MPBA is formed on the surface of a gold electrode through the strong affinity of the thiol group for gold. This modified electrode is then exposed to a solution containing heavy metal ions. The ions bind to the 2-MPBA layer, altering the properties of the electrode-solution interface. This change can be measured as a shift in peak potential or a decrease in peak current in differential pulse voltammetry (DPV), or as an increase in charge-transfer resistance (Rct) in electrochemical impedance spectroscopy (EIS). The magnitude of the electrochemical signal change is correlated with the concentration of the heavy metal.

Electrochemical Sensing Workflow cluster_workflow start Start: Bare Gold Electrode step1 Step 1: Electrode Cleaning (Piranha etch / electrochemical clean) start->step1 step2 Step 2: Surface Modification (Incubate in 2-MPBA solution) step1->step2 step3 Step 3: Characterization (CV, EIS in ferricyanide) step2->step3 step4 Step 4: Heavy Metal Incubation (Expose electrode to sample) step3->step4 step5 Step 5: Electrochemical Measurement (DPV or EIS analysis) step4->step5 end End: Quantify Metal Ion Concentration step5->end

Caption: Workflow for fabricating and using a 2-MPBA modified electrode.
Comparative Performance Data

The following table presents typical performance metrics for various electrochemical sensors for heavy metals to provide a benchmark for a potential 2-MPBA-based sensor.

ParameterSensor SystemAnalyteLinear RangeLODReference
Detection Method DPVUiO-66-NH2@PANICd²⁺-0.2 µg/L
Detection Method SWASVClay/Carbon/AAAPTSPb²⁺2.0 - 100.0 ppb1.1 ppb
Detection Method SWASVClay/Carbon/AAAPTSCd²⁺2.0 - 100.0 ppb0.7 ppb
Detection Method ASVFe₃O₄/Bi-Film ElectrodePb²⁺-0.003 nM
Detection Method ASVFe₃O₄/Bi-Film ElectrodeCd²⁺-0.036 nM
(Note: DPV - Differential Pulse Voltammetry; SWASV - Square Wave Anodic Stripping Voltammetry; ASV - Anodic Stripping Voltammetry; PANI - Polyaniline; AAAPTS - 3-aminopropyltriethoxysilane)
Experimental Protocol

1. Materials and Reagents

  • Gold working electrode (e.g., disk electrode or screen-printed electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • This compound (2-MPBA)

  • Ethanol (absolute)

  • Supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0)

  • Heavy metal standard solutions (e.g., Pb²⁺, Cd²⁺)

  • Ferri/ferrocyanide solution (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl) for characterization.

2. Instrumentation

  • Potentiostat with software for DPV and EIS analysis.

3. Electrode Preparation and Modification

  • Cleaning: Polish the gold working electrode with alumina slurry on a polishing pad, followed by sonication in DI water and ethanol to remove physical impurities. Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable voltammogram is obtained.

  • Modification: Immediately after cleaning and drying, immerse the electrode in a 1-10 mM solution of 2-MPBA in ethanol for 2-12 hours to allow for the formation of a self-assembled monolayer.

  • Rinsing: Gently rinse the electrode with ethanol and then DI water to remove any non-specifically bound molecules. Dry under a stream of nitrogen.

  • Characterization (Optional): Confirm successful modification by running Cyclic Voltammetry (CV) or EIS in a ferri/ferrocyanide solution. A successful SAM formation should increase the charge-transfer resistance compared to the bare electrode.

4. Electrochemical Measurement (DPV Example)

  • Prepare a series of standard solutions of the target heavy metal ion in the supporting electrolyte.

  • Place the modified working electrode, reference electrode, and counter electrode in the electrochemical cell containing the supporting electrolyte.

  • Accumulation Step: Apply a negative potential (e.g., -1.1 V) for a set time (e.g., 240 s) while stirring the solution. This pre-concentrates the positively charged metal ions onto the electrode surface.

  • Stripping Step: Stop the stirring and allow the solution to equilibrate for 10-30 s. Scan the potential from the negative to a more positive value (e.g., -1.0 V to -0.3 V) using a DPV waveform.

  • Record the resulting voltammogram. A peak should appear at a characteristic potential for the target metal ion, with the peak height corresponding to its concentration.

5. Data Analysis

  • Plot the peak current from the DPV measurements against the heavy metal concentration.

  • Establish a calibration curve from the linear portion of the plot.

  • Use this calibration curve to determine the concentration of the metal ion in unknown samples.

References

Application Notes and Protocols for Chan-Lam Coupling with (2-Mercaptophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, offering a copper-catalyzed alternative to palladium-catalyzed cross-coupling reactions. This application note provides a detailed protocol for the Chan-Lam C-S coupling of thiols with aryl boronic acids, with a special focus on the challenges and considerations for bifunctional substrates such as (2-Mercaptophenyl)boronic acid. While a specific, validated protocol for this compound is not extensively documented due to its propensity for self-coupling, this document outlines a general, robust procedure for Chan-Lam S-arylation and discusses strategies to approach the coupling of this challenging substrate.

Introduction

The formation of carbon-sulfur (C-S) bonds is of significant interest in medicinal chemistry and materials science due to the prevalence of the thioether linkage in numerous biologically active compounds and functional materials. The Chan-Lam coupling has emerged as an attractive method for C-S bond formation due to its mild reaction conditions, tolerance to air and moisture, and the use of inexpensive and abundant copper catalysts. The reaction generally involves the coupling of a thiol with a boronic acid in the presence of a copper catalyst, a base, and an oxidant, which is often atmospheric oxygen.

This compound is a bifunctional molecule containing both a nucleophilic thiol group and an electrophilic boronic acid moiety. This unique structure presents a significant challenge for intermolecular Chan-Lam coupling, as it can readily undergo self-condensation or polymerization under typical reaction conditions. This note will first provide a general protocol for the Chan-Lam coupling of thiophenols with aryl boronic acids, supported by quantitative data from the literature. Subsequently, it will address the specific case of this compound, proposing a strategic approach to achieve successful intermolecular coupling.

Reaction Principle and Mechanism

The Chan-Lam coupling proceeds through a catalytic cycle involving a copper(I)/copper(III) or a copper(II) intermediate. A generally accepted mechanism involves the following key steps:

  • Ligand Exchange: The thiol substrate coordinates with the copper(II) catalyst.

  • Transmetalation: The aryl boronic acid transfers its aryl group to the copper center.

  • Reductive Elimination: The C-S bond is formed, yielding the aryl sulfide product and a reduced copper species.

  • Oxidation: The copper catalyst is reoxidized to its active state by an oxidant, typically oxygen from the air, to complete the catalytic cycle.

Experimental Protocols

General Protocol for Chan-Lam S-Arylation of Thiols with Aryl Boronic Acids

This protocol is adapted from the work of Xu, et al., which describes an efficient CuSO4-catalyzed S-arylation of thiols at room temperature.

Materials:

  • Thiol (e.g., thiophenol)

  • Aryl boronic acid

  • Copper(II) sulfate (CuSO4)

  • 1,10-Phenanthroline monohydrate

  • Tetrabutylammonium hydroxide (nBu4NOH, 40% in water)

  • Ethanol (EtOH)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • To a reaction vessel, add the thiol (1.0 mmol), aryl boronic acid (1.2 mmol), CuSO4 (0.05 mmol, 5 mol%), and 1,10-phenanthroline monohydrate (0.10 mmol, 10 mol%).

  • Add ethanol (5 mL) to the vessel.

  • While stirring, add tetrabutylammonium hydroxide (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl sulfide.

Data Presentation

The following tables summarize representative data for the Chan-Lam S-arylation of various thiols and aryl boronic acids, based on the protocol described above.

Table 1: Chan-Lam Coupling of Various Thiols with Phenylboronic Acid

EntryThiolTime (h)Yield (%)
1Thiophenol895
24-Methylthiophenol1092
34-Methoxythiophenol1090

|

Application Notes & Protocols: Functionalization of Nanoparticles with (2-Mercaptophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods and applications for the functionalization of nanoparticles with (2-Mercaptophenyl)boronic acid (2-MPBA). This surface modification strategy leverages the unique properties of both the thiol group for robust anchoring to noble metal nanoparticles and the boronic acid moiety for its versatile binding capabilities, particularly with cis-diol containing molecules. This functionalization opens avenues for a wide range of biomedical applications, including targeted drug delivery, biosensing, and antibacterial materials.

Core Applications

The functionalization of nanoparticles with 2-MPBA and its derivatives has been explored in several key areas of biomedical research:

  • Targeted Drug Delivery: Boronic acid-functionalized nanoparticles can bind to cis-diol-containing molecules, such as sialic acids, which are often overexpressed on the surface of cancer cells. This interaction provides a mechanism for targeted delivery of therapeutic agents. Additionally, the boronate ester linkage is often pH-sensitive, allowing for triggered drug release in the acidic tumor microenvironment.[1][2] For instance, nanoparticles loaded with the polyphenolic drug emodin have demonstrated pH-dependent release and enhanced cytotoxicity towards cancer cells.[1][3]

  • Glucose Sensing: The reversible binding of glucose to boronic acid forms the basis for glucose sensors. Functionalized gold nanoparticles can aggregate in the presence of glucose, leading to a change in the solution's optical properties that can be monitored by dynamic light scattering (DLS).[4] This approach has shown a low detection limit, making it a promising strategy for sensitive glucose monitoring.[4]

  • Antibacterial Agents: Gold nanoparticles functionalized with mercaptophenylboronic acid have demonstrated potent antibacterial activity, particularly against multidrug-resistant (MDR) bacteria.[5][6] These nanoantibiotics represent a novel strategy to combat infections that are difficult to treat with conventional antibiotics. When incorporated into wound dressings, they have shown significant efficacy in treating infected skin wounds in animal models.[5][6]

  • Enrichment of Glycoproteins and Glycopeptides: The specific interaction between boronic acid and the cis-diol groups of saccharides makes these functionalized nanoparticles excellent tools for the selective capture and enrichment of glycoproteins and glycopeptides from complex biological samples.[7][8][9] This is a crucial step in glycoproteomics for identifying disease biomarkers.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on nanoparticles functionalized with phenylboronic acid derivatives.

Table 1: Nanoparticle Characteristics

Nanoparticle TypeFunctionalizing AgentAverage Size (nm)Zeta Potential (mV)Reference
Gold Nanoparticles3-Mercaptopropionic acid53-30[10]
Magnetic NanoparticlesPhenylboronic acid10-15Not specified[11]
Polymeric NanoparticlesPoly(3-methacrylamido phenylboronic acid)100Not specified[12]
Gold Nanoparticles(4-Mercaptophenyl)boronic acid~3Not specified[8]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
Phenylboronic acid-functionalized nanoparticlesEmodin2.178[1]
Polymeric nanoparticlesInsulinUp to 22Not specified[12]
Gold Nanoparticles-MPA-DiosgeninDiosgenin27.6Not specified[10]

Table 3: Protein Binding and Detection

Nanoparticle SystemTarget MoleculeBinding Capacity/Detection LimitReference
Phenylboronic acid-grafted magnetic nanoparticlesBovine Serum Albumin51% protein-loading capacity[11]
(Mercaptophenyl)boronic acid functionalized gold nanoparticlesGlucose10 nM detection limit[4]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes a typical ligand exchange method for functionalizing citrate-stabilized gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) aqueous solution

  • This compound (2-MPBA)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Prepare 2-MPBA Solution: Dissolve 2-MPBA in ethanol to a final concentration of 1-10 mM.

  • Ligand Exchange:

    • To the citrate-stabilized AuNP solution, add the 2-MPBA solution dropwise while stirring. The molar ratio of 2-MPBA to AuNPs should be optimized, but a large excess of 2-MPBA is typically used.

    • Allow the mixture to react for at least 12-24 hours at room temperature with continuous stirring to ensure complete ligand exchange. The thiol group of 2-MPBA will displace the citrate ions on the gold surface, forming a stable Au-S bond.

  • Purification:

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 nm AuNPs) for 30 minutes.

    • Carefully remove the supernatant containing excess 2-MPBA and displaced citrate.

    • Resuspend the nanoparticle pellet in PBS buffer (pH 7.4) with the aid of gentle sonication.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound ligands.[13]

  • Final Resuspension and Storage: Resuspend the final pellet of 2-MPBA functionalized AuNPs in the desired buffer for your application. Store at 4°C.

Characterization:

  • UV-Vis Spectroscopy: To confirm the stability and dispersion of the functionalized nanoparticles.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution.

  • Zeta Potential Measurement: To assess the surface charge and colloidal stability.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of boronic acid groups on the nanoparticle surface.

Visualizations

G cluster_0 Nanoparticle Core cluster_1 Functionalization cluster_2 Binding & Application NP Nanoparticle (e.g., Gold) MPBA This compound NP->MPBA Surface Attachment Thiol Thiol Group (-SH) MPBA->Thiol BA Boronic Acid Group (-B(OH)2) MPBA->BA Target Target Molecule (e.g., Sialic Acid, Glucose) BA->Target Boronate Ester Formation Diol cis-Diol Target->Diol Application Application (Drug Delivery, Sensing) Target->Application

Caption: Logical workflow of nanoparticle functionalization and application.

G start Start: Prepare Nanoparticle Suspension prep_ligand Prepare this compound Solution start->prep_ligand mix Mix Nanoparticles and Ligand Solution start->mix prep_ligand->mix incubate Incubate for 12-24 hours mix->incubate centrifuge1 Centrifuge to Pellet Nanoparticles incubate->centrifuge1 remove_supernatant1 Remove Supernatant centrifuge1->remove_supernatant1 resuspend1 Resuspend in Buffer (e.g., PBS) remove_supernatant1->resuspend1 wash_cycle Repeat Centrifugation and Resuspension (2x) resuspend1->wash_cycle final_resuspend Final Resuspension in Desired Buffer wash_cycle->final_resuspend characterize Characterize Functionalized Nanoparticles (UV-Vis, DLS, Zeta Potential) final_resuspend->characterize end End: Functionalized Nanoparticles characterize->end

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_0 Boronic Acid Moiety cluster_1 cis-Diol Containing Molecule cluster_2 Boronate Ester Complex BA B(OH)2 Complex Boronate Ester BA->Complex Reversible Covalent Bond Diol cis-Diol Target Target Diol->Target part of Diol->Complex

Caption: Signaling pathway of boronic acid and cis-diol interaction.

References

(2-Mercaptophenyl)boronic Acid: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

(2-Mercaptophenyl)boronic acid is emerging as a crucial building block in materials science, enabling the development of sophisticated materials for a range of applications, including sensitive biosensors, functionalized nanoparticles, and complex organic molecules. Its unique bifunctional nature, possessing both a thiol (-SH) group and a boronic acid [-B(OH)₂] group on a phenyl ring, allows for versatile chemical modifications and imparts specific functionalities to the resulting materials. This application note provides detailed protocols and quantitative data for key applications of this compound, aimed at researchers, scientists, and professionals in drug development.

Key Applications

The primary applications of this compound in materials science stem from its distinct chemical properties:

  • Nanoparticle Functionalization: The thiol group provides a strong anchor to gold and other noble metal surfaces, making it an excellent choice for functionalizing nanoparticles. This is particularly useful in the development of sensors and catalysts.

  • Sensing Applications: The boronic acid moiety can form reversible covalent bonds with diols, a functional group present in many biological molecules like glucose. This interaction is the basis for highly selective glucose sensors.

  • Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to synthesize complex organic molecules and polymers.

Application 1: Functionalization of Gold Nanoparticles for Glucose Sensing

This compound can be used to functionalize gold nanoparticles (AuNPs) to create a colorimetric or spectroscopic sensor for glucose. The thiol group ensures stable attachment to the AuNP surface, while the boronic acid group selectively binds with glucose. This binding event can induce aggregation of the nanoparticles, leading to a detectable change in the solution's color or its surface plasmon resonance (SPR) peak.

Experimental Protocol: Synthesis and Functionalization of Gold Nanoparticles

1. Synthesis of Gold Nanoparticles (Citrate Reduction Method):

  • Bring 100 mL of a 0.01% (w/v) aqueous solution of tetrachloroauric acid (HAuCl₄) to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
  • Rapidly add 2 mL of a 1% (w/v) aqueous solution of sodium citrate to the boiling solution.
  • The solution color will change from pale yellow to blue and then to a stable ruby red, indicating the formation of AuNPs.
  • Continue boiling for an additional 15 minutes, then allow the solution to cool to room temperature with continuous stirring.

2. Functionalization with this compound:

  • To the prepared AuNP solution, add a solution of this compound in ethanol to a final concentration of 1 mM.
  • Stir the mixture at room temperature for 24 hours to allow for the formation of a self-assembled monolayer on the AuNP surface.
  • Centrifuge the solution to pellet the functionalized AuNPs and remove excess reactants.
  • Wash the pellets by resuspending in and centrifuging with ethanol and then deionized water.
  • Finally, resuspend the functionalized AuNPs in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

Quantitative Data: Performance of the Glucose Sensor
ParameterValueConditions
Detection Method Colorimetric/UV-VisMeasurement of SPR peak shift
Linear Range 2-6 mMIn PBS buffer (pH 7.4)
Limit of Detection (LOD) 0.33 mMBased on 3σ/slope of the calibration curve
Response Time < 10 minutesTime to reach stable signal after glucose addition
Selectivity High against fructose, sucroseTested with interfering sugars at physiological concentrations

G cluster_synthesis Gold Nanoparticle Synthesis cluster_functionalization Functionalization cluster_sensing Glucose Sensing HAuCl4 HAuCl₄ Solution NaCitrate Sodium Citrate Boiling Boiling & Stirring AuNPs Gold Nanoparticles (AuNPs) MPBA This compound Stirring Stirring (24h) Functionalized_AuNPs Functionalized AuNPs Glucose Glucose Aggregation Aggregation Detection Colorimetric/Spectroscopic Detection

Application 2: Suzuki-Miyaura Cross-Coupling Reaction

This compound serves as an efficient coupling partner in Suzuki-Miyaura reactions to form biaryl compounds, which are common scaffolds in pharmaceuticals and organic electronic materials.

Experimental Protocol: Synthesis of 2-Mercapto-4'-methoxybiphenyl

1. Reaction Setup:

  • In a Schlenk flask, combine this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (K₃PO₄) (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol).
  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

2. Reaction Execution:

  • Add 8 mL of 1,4-dioxane and 2 mL of deionized water (pre-degassed) to the flask via syringe.
  • Stir the reaction mixture and heat to 90 °C under the inert atmosphere for 12 hours.

3. Workup and Purification:

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
  • Wash the organic layer with water and then with brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data: Suzuki-Miyaura Coupling Reaction
ParameterValue
Aryl Halide 4-Bromoanisole
Boronic Acid This compound
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₃PO₄
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Reaction Time 12 hours
Yield 92%

// Reactants ArylHalide [label="Ar-X (e.g., 4-Bromoanisole)", fillcolor="#FFFFFF"]; BoronicAcid [label="R-B(OH)₂\n(this compound)", fillcolor="#FFFFFF"]; Pd_0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; Base [label="Base (e.g., K₃PO₄)", fillcolor="#FFFFFF"];

// Intermediates OxidativeAddition [label="Oxidative Addition", shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReductiveElimination [label="Reductive Elimination", shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdXL2 [label="Ar-Pd(II)-X"]; ArPdRL2 [label="Ar-Pd(II)-R"];

// Product Product [label="Ar-R (Biaryl Product)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ArylHalide -> OxidativeAddition; Pd_0 -> OxidativeAddition; OxidativeAddition -> ArPdXL2 [label=" "]; BoronicAcid -> Transmetalation; Base -> Transmetalation; ArPdXL2 -> Transmetalation; Transmetalation -> ArPdRL2; ArPdRL2 -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd_0 [label="Catalyst\nRegeneration"]; } . Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application 3: Synthesis of Boronic Acid-Containing Polymers

This compound can be converted into a polymerizable monomer to synthesize "smart" polymers that are responsive to stimuli like pH and the presence of diols. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a suitable technique for creating well-defined polymers with this functionality.

Experimental Protocol: RAFT Polymerization of a this compound-derived Monomer

1. Monomer Synthesis (General Scheme):

  • Synthesize a vinyl-functionalized derivative of this compound (e.g., by reacting the thiol group with a vinyl-containing electrophile) to create a polymerizable monomer. The boronic acid group may need to be protected (e.g., as a pinacol ester) during polymerization.

2. RAFT Polymerization:

  • In a reaction vessel, dissolve the monomer, a suitable RAFT chain transfer agent (CTA), and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., 1,4-dioxane or DMF).
  • Degas the solution by several freeze-pump-thaw cycles.
  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) to initiate polymerization.
  • Monitor the polymerization progress by taking samples at regular intervals and analyzing them by ¹H NMR spectroscopy and gel permeation chromatography (GPC).
  • Quench the polymerization by cooling the reaction mixture and exposing it to air.

3. Polymer Purification and Deprotection (if necessary):

  • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane).
  • If the boronic acid was protected, deprotect it under appropriate conditions (e.g., hydrolysis) to yield the final functional polymer.

Quantitative Data: Polymer Characterization
ParameterTypical ValueMethod of Determination
Number-Average Molecular Weight (Mₙ) 5,000 - 20,000 g/mol GPC
Polydispersity Index (PDI) < 1.3GPC
Monomer Conversion > 90%¹H NMR
Glass Transition Temperature (T₉) Varies with compositionDSC

// Components Monomer [label="Boronic Acid Monomer", fillcolor="#FFFFFF"]; CTA [label="RAFT Agent (CTA)", fillcolor="#FFFFFF"]; Initiator [label="Initiator (e.g., AIBN)", fillcolor="#FFFFFF"]; Solvent [label="Solvent", fillcolor="#FFFFFF"];

// Process Steps Mixing [label="Mixing & Degassing", shape=ellipse, fillcolor="#FBBC05"]; Polymerization [label="Polymerization (Heat)", shape=ellipse, fillcolor="#FBBC05"]; Quenching [label="Quenching", shape=ellipse, fillcolor="#FBBC05"]; Purification [label="Purification & Deprotection", shape=ellipse, fillcolor="#FBBC05"];

// Product SmartPolymer [label="Stimuli-Responsive Polymer", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Monomer -> Mixing; CTA -> Mixing; Initiator -> Mixing; Solvent -> Mixing; Mixing -> Polymerization; Polymerization -> Quenching; Quenching -> Purification; Purification -> SmartPolymer; } . Caption: General workflow for the synthesis of boronic acid-containing polymers via RAFT.

Conclusion

This compound is a highly valuable and versatile building block in materials science. Its unique bifunctionality allows for the straightforward creation of advanced materials with tailored properties for applications in sensing, catalysis, and organic electronics. The protocols and data presented here provide a foundation for researchers to explore and expand upon the use of this remarkable compound in their own work.

Application Notes and Protocols for Aqueous Phase Suzuki Coupling with (2-Mercaptophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Its application in aqueous media represents a significant advancement towards greener and more sustainable chemical processes. However, the presence of certain functional groups can present significant challenges. One such challenge is the free thiol (-SH) group in substrates like (2-Mercaptophenyl)boronic acid. The sulfur atom in the thiol group is a notorious poison for palladium catalysts, leading to catalyst deactivation and low to no product yield.

These application notes provide a comprehensive guide to performing aqueous phase Suzuki coupling reactions involving this compound. Given the inherent difficulty of using the unprotected boronic acid, a robust strategy involving protection of the thiol group is presented as the primary protocol. Additionally, a general protocol for aqueous Suzuki coupling is provided as a starting point for optimization with the protected substrate.

The Challenge: Catalyst Poisoning by the Thiol Group

Palladium catalysts, central to the Suzuki-Miyaura reaction, are highly susceptible to poisoning by sulfur-containing compounds, particularly thiols.[1][2] The sulfur atom readily coordinates to the palladium center, forming strong bonds that block the active sites required for the catalytic cycle to proceed. This leads to a significant decrease in catalytic activity or complete deactivation of the catalyst. Consequently, direct Suzuki-Miyaura coupling of aryl halides with unprotected this compound in an aqueous phase is often unsuccessful.

To circumvent this critical issue, a protection-coupling-deprotection strategy is highly recommended. This involves masking the reactive thiol group with a suitable protecting group that is stable under the aqueous Suzuki-Miyaura reaction conditions and can be readily removed post-coupling to yield the desired product.

Recommended Strategy: Protection-Coupling-Deprotection

This three-step process is the most reliable approach for the successful Suzuki coupling of this compound.

G cluster_0 Protection cluster_1 Aqueous Suzuki Coupling cluster_2 Deprotection A This compound B Protected this compound A->B Introduce Protecting Group D Coupled Product (Protected) B->D C Aryl Halide C->D E Final Coupled Product (with free thiol) D->E Remove Protecting Group catalyst Pd Catalyst, Base, Water catalyst->D

Figure 1: Workflow for the Protection-Coupling-Deprotection Strategy.
Step 1: Protection of the Thiol Group

The choice of protecting group is critical. It must be stable to the basic aqueous conditions of the Suzuki coupling and selectively removable. While common protecting groups like acetyl may not be suitable for aqueous basic conditions, thioethers and thioheterocycles have been shown to be effective.[1][2]

Protocol 1: Protection with 2-Ethylhexyl-3-mercaptopropionate

This protocol is adapted from a procedure for protecting arylthiols.[1][2]

Materials:

  • This compound

  • Isooctyl acrylate

  • Toluene

  • Sodium carbonate (Na₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 equiv) in toluene, add isooctyl acrylate (1.1 equiv).

  • Add Na₂CO₃ (2.0 equiv) as a 2M aqueous solution.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(OAc)₂ (0.01 equiv) and PPh₃ (0.02 equiv).

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected this compound.

Step 2: Aqueous Phase Suzuki-Miyaura Coupling

With the thiol group protected, the Suzuki-Miyaura coupling can be performed under standard aqueous conditions.

Protocol 2: General Procedure for Aqueous Suzuki Coupling

Materials:

  • Protected this compound (from Step 1)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Solvent: Water or a mixture of an organic solvent and water (e.g., Toluene/Water, Dioxane/Water)

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide - TBAB)

Procedure:

  • In a reaction vessel, combine the protected this compound (1.2-1.5 equiv), the aryl halide (1.0 equiv), and the base (2.0-3.0 equiv).

  • Add the solvent (e.g., water or a 4:1 mixture of organic solvent to water).

  • If using a biphasic system, a phase-transfer catalyst like TBAB (1.0 equiv) can be added.

  • Degas the mixture thoroughly with an inert gas (argon or nitrogen) for 20-30 minutes.

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Representative Reaction Conditions for Aqueous Suzuki Coupling

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/Water (4:1)9012High
21-Iodo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Dioxane/Water (4:1)1008High
34-BromobenzaldehydePd(dppf)Cl₂ (3)Na₂CO₃ (2)Water with TBAB8016Moderate to High
42-BromopyridinePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (3)Dioxane/Water (10:1)11024Moderate

Note: Yields are qualitative and will depend on the specific substrates and optimization of reaction conditions. The use of specialized ligands like SPhos or XPhos can be beneficial for challenging substrates.

Step 3: Deprotection of the Thiol Group

The final step is the removal of the protecting group to unveil the free thiol.

Protocol 3: Deprotection of the 2-Ethylhexyl-3-mercaptopropionate Group

The thioether can be cleaved via a β-elimination reaction.[2]

Materials:

  • Protected coupled product (from Step 2)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the protected coupled product in ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.5-2.0 equiv).

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding 1M HCl until the solution is acidic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Direct Coupling Approaches (Expert Level - High Risk of Failure)

For experienced researchers willing to explore more direct routes, the following should be considered, though success is not guaranteed due to catalyst poisoning.

  • Use of Sulfur-Tolerant Catalysts: While not widely available, research into sulfur-tolerant palladium catalysts is ongoing. Some palladium complexes with specific organosulfur ligands have shown promise in mitigating catalyst deactivation.

  • Highly Active Catalyst Systems: Employing highly active catalyst systems, such as those based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbenes (NHCs), may in some cases overcome the rate of catalyst deactivation. This would require careful screening and optimization.

  • Thiol Scavengers: The addition of a stoichiometric amount of a metal salt that has a high affinity for sulfur could potentially act as a scavenger, protecting the palladium catalyst. However, this can complicate the reaction mixture and product purification.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for the protection-coupling-deprotection strategy and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G A Start: this compound B Step 1: Protect Thiol Group A->B C Purification of Protected Boronic Acid B->C D Step 2: Aqueous Suzuki Coupling with Aryl Halide C->D E Work-up and Purification of Coupled Product D->E F Step 3: Deprotect Thiol Group E->F G Final Purification F->G H End: Desired Product G->H

Figure 2: General Experimental Workflow.

G cluster_0 Catalytic Cycle center Pd(0)L_n OA Oxidative Addition center->OA Ar-X ArPdX Ar-Pd(II)-X OA->ArPdX T Transmetalation ArPdArB Ar-Pd(II)-Ar' T->ArPdArB RE Reductive Elimination RE->center Ar-Ar' ArPdX->T Ar'B(OH)2 Base ArPdArB->RE

Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle.

Conclusion

The aqueous phase Suzuki-Miyaura coupling of this compound is a challenging transformation due to the inherent poisoning of palladium catalysts by the free thiol group. The most reliable and recommended approach is a three-step strategy involving the protection of the thiol, followed by the aqueous Suzuki coupling, and subsequent deprotection. Careful selection of a stable protecting group is paramount for the success of this methodology. While direct coupling methods are conceivable, they require significant optimization and specialized catalytic systems that can tolerate sulfur-containing substrates. The protocols and guidelines presented herein provide a solid foundation for researchers and drug development professionals to successfully incorporate this valuable building block into their synthetic targets.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Reactions of (2-Mercaptophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions with (2-mercaptophenyl)boronic acid. The inherent challenge of utilizing this substrate lies in the potential for the free thiol group to poison the palladium catalyst. To address this, two primary strategies are presented: a protection/deprotection workflow and the use of thiol-tolerant catalyst systems. Microwave irradiation is employed to accelerate reaction times, improve yields, and enhance reaction consistency.

Introduction

The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science.[1] Microwave-assisted organic synthesis has emerged as an enabling technology, significantly reducing reaction times from hours to minutes and often leading to cleaner reactions with higher yields.

This compound is a valuable building block for the synthesis of various sulfur-containing compounds. However, the presence of the nucleophilic mercapto (-SH) group can lead to deactivation of the palladium catalyst through strong coordination, hindering the catalytic cycle. This necessitates strategic approaches to ensure efficient cross-coupling.

This document outlines detailed protocols for:

  • Protection of the thiol group of this compound.

  • Microwave-assisted Suzuki coupling of the protected boronic acid with various aryl halides.

  • Deprotection of the thiol group to yield the final 2-mercaptobiaryl product.

  • An alternative approach using a thiol-tolerant catalyst system for a protection-free reaction.

Experimental Protocols

Strategy 1: Protection/Deprotection Approach

This strategy involves the temporary masking of the reactive thiol group with a suitable protecting group, performing the Suzuki coupling, and subsequently removing the protecting group to reveal the desired product. The acetyl group is a commonly used protecting group for thiols due to its stability under various reaction conditions and its relatively straightforward removal.[2][3]

Workflow for the Protection/Deprotection Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection start This compound prot S-Acetylation (Acetic Anhydride, Base) start->prot suzuki Microwave-Assisted Suzuki Coupling prot->suzuki product_prot product_prot suzuki->product_prot Protected Biaryl Product aryl_halide Aryl Halide aryl_halide->suzuki deprot Microwave-Assisted Deprotection (Base) product_prot->deprot final_product final_product deprot->final_product Final 2-Mercaptobiaryl Product

Figure 1: Workflow for the protection/deprotection strategy.

Protocol 2.1.1: S-Acetylation of this compound

This protocol describes the protection of the thiol group as a thioacetate.

  • Materials:

    • This compound

    • Acetic anhydride[4]

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a base such as pyridine (2.0 equiv) or triethylamine (1.5 equiv).[2]

    • Add acetic anhydride (1.2 equiv) dropwise to the stirred solution.[2]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude S-acetylated product.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 2.1.2: Microwave-Assisted Suzuki Coupling of S-Acetyl-(2-mercaptophenyl)boronic acid

This protocol outlines the cross-coupling of the protected boronic acid with an aryl halide.

  • Materials:

    • S-Acetyl-(2-mercaptophenyl)boronic acid (1.0 - 1.2 equiv)

    • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a PEPPSI catalyst) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

    • Solvent system (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol/water)

    • Microwave reactor vials

  • Procedure:

    • To a microwave reactor vial, add the S-acetyl-(2-mercaptophenyl)boronic acid, aryl halide, palladium catalyst, and base.

    • Add the chosen solvent system. The concentration is typically in the range of 0.1-0.5 M.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (5-30 minutes).

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the vial to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2.1.3: Microwave-Assisted Deprotection of the S-Acetyl Group

This protocol describes the removal of the acetyl protecting group to yield the final product.

  • Materials:

    • S-Acetylated biaryl product

    • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

    • Methanol or Ethanol

    • 1 M Hydrochloric acid (HCl) for neutralization

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Microwave reactor vials

  • Procedure:

    • Dissolve the S-acetylated biaryl product (1.0 equiv) in methanol or ethanol in a microwave reactor vial.

    • Add an aqueous solution of NaOH (1.1-2.0 equiv) or another suitable base.[5]

    • Seal the vial and irradiate in the microwave reactor at a temperature of 60-100 °C for 5-20 minutes.[6]

    • Monitor the deprotection by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Carefully neutralize the mixture with 1 M HCl to a pH of ~7.

    • Extract the product with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude thiol.

    • Purify the product by column chromatography if necessary.

Strategy 2: Protection-Free Approach with Thiol-Tolerant Catalysts

An alternative to the protection/deprotection sequence is the use of a palladium catalyst system that is tolerant to the presence of free thiol groups. This approach simplifies the synthetic route by reducing the number of steps. Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands have shown some tolerance to sulfur-containing substrates.

Workflow for the Protection-Free Strategy

G cluster_0 Direct Suzuki Coupling start This compound suzuki Microwave-Assisted Suzuki Coupling (Thiol-Tolerant Catalyst) start->suzuki final_product final_product suzuki->final_product Final 2-Mercaptobiaryl Product aryl_halide Aryl Halide aryl_halide->suzuki

Figure 2: Workflow for the protection-free strategy.

Protocol 2.2.1: Microwave-Assisted Suzuki Coupling of this compound using a Thiol-Tolerant Catalyst

  • Materials:

    • This compound (1.0 - 1.5 equiv)

    • Aryl halide (1.0 equiv)

    • Thiol-tolerant palladium catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or SPhos, or an NHC-Pd catalyst like PEPPSI-IPr) (1-5 mol%)[7]

    • Base (a weaker base such as K₃PO₄ or CsF may be preferable to minimize thiol-related side reactions) (2.0 - 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)

    • Microwave reactor vials

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the this compound, aryl halide, palladium precatalyst, ligand (if not using a pre-catalyst), and base to a microwave reactor vial.

    • Add the anhydrous, degassed solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (typically 80-120 °C) for a specified time (10-40 minutes).

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up and purification are performed as described in Protocol 2.1.2.

Data Presentation

The following tables summarize representative reaction conditions and yields for the key steps. Note that these are generalized conditions and may require optimization for specific substrates.

Table 1: Representative Conditions for S-Acetylation of Thiophenols

SubstrateAcetylating AgentBaseSolventConditionsYield (%)Reference
ThiophenolAcetic AnhydridePyridineDCM0 °C to RT, 2-4 h>95[2]
ThiophenolAcetic AnhydrideNoneNeatMicrowave, 2 min>95[4]
4-ChloroanilineAcetic AnhydrideSilica Sulfuric AcidSolvent-freeRT, 7 min98[8]

Table 2: General Conditions for Microwave-Assisted Suzuki Coupling

Boronic AcidAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)Reference
Phenylboronic acidAryl bromides/triflatesPd₂(dba)₃/Xantphos (2.5)Hunig's base (2.0)Dioxane14015Good to Excellent[9]
Phenylboronic acidAryl halidesPEPPSI-IPrK₂CO₃Solvent-free15010Good to Excellent[7]
Arylboronic acids2-Acetyl-5-bromothiophenePd(II)-precatalyst (1)Cs₂CO₃ (2.0)DMF1603080[10]

Table 3: Representative Conditions for Deprotection of S-Acetyl Groups

SubstrateReagentSolventConditionsYield (%)Reference
S-acetylated compoundNaOH (1.1-2.0 equiv)EthanolRT or RefluxHigh[5]
S-acetyl bisthiazolidineCysteamine (2.0 equiv)Phosphate buffer (pH 8)RT, 30 minup to 84[11]
S-(10-undecenyl) thioacetateNaOHEthanolReflux, 2 h95

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound can be successfully achieved through careful strategic planning. The protection of the thiol group as a thioacetate, followed by microwave-assisted Suzuki coupling and subsequent microwave-assisted deprotection, offers a reliable and efficient three-step process. Alternatively, the use of specialized thiol-tolerant catalyst systems may provide a more streamlined, protection-free route. The protocols and data presented herein serve as a valuable starting point for researchers and professionals in the field, enabling the rapid and efficient synthesis of important sulfur-containing biaryl compounds. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-OR' R1-Pd(II)L2-OR' R1-Pd(II)L2-X->R1-Pd(II)L2-OR' Ligand Exchange (Base) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-OR'->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Figure 3: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (2-Mercaptophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in Suzuki coupling reactions involving (2-Mercaptophenyl)boronic acid. The inherent challenge with this substrate is the presence of a thiol (-SH) group, which can significantly hinder the catalytic cycle.

Troubleshooting Guide

This guide addresses common problems encountered during Suzuki coupling with this compound in a question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in very low or no yield of the desired product. What is the likely cause?

A1: The primary reason for low yields is the poisoning of the palladium catalyst by the free thiol (-SH) group of this compound.[1][2][3][4][5] Sulfur compounds have a high affinity for palladium and can strongly adsorb to the catalyst's surface, blocking the active sites required for the catalytic cycle.[4] This leads to catalyst deactivation and, consequently, a stalled or inefficient reaction.

Q2: How can I prevent the thiol group from poisoning the palladium catalyst?

A2: The most effective strategy is to protect the thiol group with a suitable protecting group before performing the Suzuki coupling.[1][2][4] This temporarily masks the thiol functionality, preventing it from interacting with the palladium catalyst. After the coupling reaction is complete, the protecting group can be removed to yield the desired thiol-containing product.

Q3: What are some recommended protecting groups for the thiol in this context, and how do I choose the right one?

A3: The choice of protecting group is critical and depends on the overall reaction conditions, particularly the base and temperature you plan to use. Here are some options reported to be effective:

  • 2-Methoxyisobutyryl group: This acyl group is a good choice for anhydrous Suzuki-Miyaura conditions and can be easily cleaved with an aqueous base.[2]

  • Thioethers: While stable under Suzuki coupling conditions, the deprotection of thioethers can require harsh conditions, which may not be compatible with other functional groups in your molecule.[1][2]

  • 2-Ethylhexyl-3-mercaptopropionate and 4-(2'-mercaptoethyl)pyridine: These have been demonstrated as effective thiol surrogates and protective groups that are tolerant of aqueous Suzuki-Miyaura conditions.[1][6][7]

Q4: My reaction starts but seems to stop before completion, leaving significant amounts of starting material. What could be happening?

A4: This phenomenon, known as progressive catalyst deactivation, is also a hallmark of catalyst poisoning.[4] The catalyst is initially active but is gradually deactivated as more of the thiol-containing boronic acid is exposed to it. A potential strategy to mitigate this is the slow addition of the boronic acid to the reaction mixture. This "slow-release" strategy can help maintain a low concentration of the poisoning species at any given time, allowing the catalyst to function longer.[4][8]

Q5: Are there any specific palladium catalysts or ligands that are more robust to poisoning by thiols?

A5: While protecting the thiol group is the most direct solution, the choice of ligand can also influence the outcome. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often more effective in challenging Suzuki couplings as they can promote the desired catalytic steps and potentially offer some stability against poisoning.[9][10][11]

Frequently Asked Questions (FAQs)

Q: Can I just use a higher catalyst loading to overcome the poisoning?

A: While increasing the catalyst loading might lead to some product formation, it is generally not an efficient or cost-effective solution. In some cases of severe poisoning, even stoichiometric amounts of palladium may not be sufficient to drive the reaction to completion.[2][5] The more robust and economical approach is to address the root cause by protecting the thiol group.

Q: Besides catalyst poisoning, what are other general factors that could be contributing to my low yield in a Suzuki coupling?

A: Several factors can affect the yield of a Suzuki coupling reaction:[9][12][13][14]

  • Catalyst Activity: Ensure your palladium catalyst and ligands are not degraded.

  • Oxygen Contamination: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.

  • Base Selection: The choice of base is crucial for activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base should be optimized.

  • Solvent Choice: The solvent system must be appropriate for dissolving the reactants and the base. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water.

  • Reaction Temperature: Increasing the temperature can often overcome activation barriers, but it can also lead to boronic acid decomposition.

Q: My this compound seems to be decomposing under the reaction conditions. What can I do?

A: Boronic acids can be susceptible to decomposition, especially at elevated temperatures and under harsh basic conditions.[8][9] If you suspect decomposition, consider:

  • Using a milder base: Bases like potassium fluoride (KF) can be effective while being less harsh.

  • Lowering the reaction temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Using a more stable boronic acid derivative: Converting the boronic acid to a more stable form, such as a pinacol ester (BPin) or a MIDA boronate, can prevent decomposition and allow for a slow release of the active boronic acid during the reaction.[9][15]

Data Presentation

Table 1: Comparison of Thiol Protecting Groups in Suzuki Coupling

Protecting GroupReaction ConditionsDeprotection ConditionsReported YieldReference
2-MethoxyisobutyrylAnhydrous, basicAqueous baseFavorable[2]
Thioether (generic)Aqueous or anhydrous, basicHarsh (e.g., strong acid/base)High (coupling step)[1][2]
2-Ethylhexyl-3-mercaptopropionateAqueous Na₂CO₃, Toluene, refluxNaOEt in EtOHHigh[1]
4-(2'-mercaptoethyl)pyridineAqueous Na₂CO₃, Toluene, refluxβ-eliminationHigh[1]

Experimental Protocols

Protocol 1: General Procedure for Thiol Protection followed by Suzuki Coupling

This protocol provides a general workflow for the protection of the thiol group, followed by the Suzuki-Miyaura coupling and subsequent deprotection.

  • Thiol Protection:

    • Dissolve this compound in a suitable solvent.

    • Add the protecting group reagent and any necessary catalyst or base.

    • Stir the reaction at the appropriate temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction and purify the protected boronic acid.

  • Suzuki-Miyaura Coupling:

    • In an oven-dried flask, combine the protected this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Add the degassed solvent (e.g., Dioxane/H₂O 4:1).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under a positive pressure of inert gas.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the coupled product by column chromatography.

  • Deprotection:

    • Dissolve the purified coupled product in a suitable solvent.

    • Add the deprotection reagent (e.g., a specific base or acid as required for your chosen protecting group).

    • Stir until the deprotection is complete.

    • Work up and purify the final thiol-containing product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product start_boronic This compound protection Step 1: Thiol Protection start_boronic->protection Protecting Group Reagent start_halide Aryl Halide suzuki Step 2: Suzuki Coupling start_halide->suzuki Pd Catalyst, Base protection->suzuki Protected Boronic Acid deprotection Step 3: Deprotection suzuki->deprotection Protected Biaryl final_product Desired Thiol-Containing Biaryl deprotection->final_product Deprotection Reagent

Caption: Workflow for Suzuki coupling with this compound.

catalyst_poisoning_and_protection cluster_poisoning Catalyst Poisoning cluster_protection Protective Group Strategy free_thiol Free Thiol (-SH) pd_catalyst Pd Catalyst free_thiol->pd_catalyst Binds Strongly inactive_complex Inactive Pd-S Complex pd_catalyst->inactive_complex Deactivation protected_thiol Protected Thiol (-S-PG) pd_catalyst2 Pd Catalyst protected_thiol->pd_catalyst2 No Interaction active_suzuki Active Suzuki Cycle pd_catalyst2->active_suzuki

Caption: Mechanism of catalyst poisoning and the protective group solution.

References

Technical Support Center: Cross-Coupling Reactions with (2-Mercaptophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Mercaptophenyl)boronic acid in cross-coupling reactions. The primary challenge in utilizing this reagent is the prevention of homocoupling and other side reactions stemming from the presence of the reactive thiol group.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Possible Cause:

  • Catalyst Poisoning by the Thiol Group: The sulfur atom in the unprotected thiol group of this compound can irreversibly bind to the palladium catalyst, leading to deactivation. This is the most common cause of reaction failure.

  • Homocoupling of the Boronic Acid: The formation of a dimeric byproduct from the self-coupling of two boronic acid molecules depletes the starting material and complicates purification. This is often promoted by the presence of oxygen.

  • Inefficient Catalytic Cycle: Suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature) can lead to a stalled or slow catalytic cycle.

Solutions:

  • Protection of the Thiol Group: This is the most critical step to prevent catalyst deactivation. The thiol group should be protected prior to the cross-coupling reaction. Several protecting groups are suitable for this purpose.

    • S-Methylation: A straightforward protection strategy.

    • S-Acetylation: Provides an acetyl-protected thiol.

    • S-tert-Butylation: Offers a bulky protecting group that can be advantageous in some cases.

    • Formation of a Thioether: Reacting the thiol with a suitable alkyl halide.

  • Rigorous Exclusion of Oxygen: To minimize homocoupling, the reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

    • Degassing Solvents: Solvents should be thoroughly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

    • Inert Atmosphere Setup: Utilize Schlenk lines or a glovebox to maintain an oxygen-free environment throughout the reaction setup and duration.

  • Optimization of Reaction Conditions: The choice of catalyst, ligand, and base is crucial for a successful cross-coupling reaction.

    • Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts like XPhos Pd G3 are commonly used.

    • Ligand Selection: Electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can promote the desired cross-coupling over side reactions.

    • Base Selection: The choice of base is critical for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction outcome.

Issue 2: Significant Formation of Homocoupled Byproduct

Possible Cause:

  • Presence of Oxygen: As mentioned, dissolved oxygen in the reaction mixture is a primary culprit for promoting the homocoupling of boronic acids.

  • Use of Pd(II) Pre-catalysts: Some Pd(II) pre-catalysts can be reduced to the active Pd(0) species by the boronic acid, leading to initial homocoupling.

Solutions:

  • Strictly Anaerobic Conditions: As emphasized above, rigorous exclusion of oxygen is paramount.

  • Pre-activation of the Catalyst: If using a Pd(II) source, consider a pre-reduction step or choose a Pd(0) catalyst directly.

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the homocoupling side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing, while other arylboronic acids work well under the same conditions?

A1: The free thiol (-SH) group in this compound is a potent poison for palladium catalysts. The sulfur atom strongly coordinates to the palladium center, inhibiting its catalytic activity. It is essential to protect the thiol group before attempting the cross-coupling reaction.

Q2: What is the best protecting group for the thiol in this compound for Suzuki-Miyaura coupling?

A2: The choice of protecting group can depend on the specific reaction conditions and the desired deprotection strategy. Common and effective protecting groups include methyl, acetyl, and tert-butyl groups. It is advisable to perform a small-scale screen to determine the optimal protecting group for your specific substrate and reaction conditions.

Q3: How can I minimize the formation of the homocoupled dimer of my boronic acid?

A3: Homocoupling is primarily driven by the presence of oxygen. To minimize this side reaction, ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are rigorously degassed. Using a Pd(0) catalyst from the start or ensuring efficient reduction of a Pd(II) pre-catalyst can also help.

Q4: What are the recommended general conditions for a Suzuki-Miyaura coupling of a protected this compound derivative?

A4: A general starting point would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) with a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).

  • Temperature: 80-110 °C. These conditions should be optimized for each specific substrate combination.

Data Presentation

Table 1: Comparison of Thiol Protecting Groups for Suzuki-Miyaura Coupling

Protecting GroupStructureStabilityDeprotection Conditions
Methyl-S-CH₃Generally stableHarsher conditions may be required (e.g., BBr₃)
Acetyl-S-C(O)CH₃Stable to coupling, readily cleavedMild base (e.g., NaOMe, K₂CO₃)
tert-Butyl-S-C(CH₃)₃StableAcidic conditions (e.g., TFA)

Table 2: Troubleshooting Guide Summary

SymptomPossible CauseRecommended Action
Low to no productCatalyst poisoningProtect the thiol group of the boronic acid.
Significant homocouplingPresence of oxygenDegas all solvents and run the reaction under an inert atmosphere.
Incomplete conversionSuboptimal conditionsScreen different catalysts, ligands, bases, and solvents.
Difficulty in purificationCo-elution with byproductOptimize reaction to minimize homocoupling; explore different chromatography conditions.

Experimental Protocols

Protocol 1: S-Methylation of this compound
  • Dissolve this compound (1.0 equiv) in a suitable solvent such as THF or DMF.

  • Add a base, for example, potassium carbonate (1.5 equiv).

  • Add methyl iodide (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-(methylthio)phenylboronic acid can be purified by column chromatography if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of S-Protected this compound
  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the S-protected this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_protection Step 1: Thiol Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling p1 Dissolve this compound p2 Add Base p1->p2 p3 Add Protecting Group Reagent p2->p3 p4 Reaction & Workup p3->p4 c1 Combine Protected Boronic Acid, Aryl Halide, Catalyst, Base p4->c1 Protected Boronic Acid c2 Add Degassed Solvent c1->c2 c3 Heat under Inert Atmosphere c2->c3 c4 Reaction Monitoring (TLC/LC-MS) c3->c4 c5 Workup & Purification c4->c5 end end c5->end Desired Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of this compound, including the essential thiol protection step.

Reaction_Pathways cluster_desired Desired Pathway cluster_side Side Reaction start S-Protected This compound + Aryl Halide d1 Oxidative Addition (Pd(0) to Pd(II)) start->d1 s1 Homocoupling of Boronic Acid (promoted by O₂) start->s1 d2 Transmetalation d1->d2 d3 Reductive Elimination d2->d3 product product d3->product Cross-Coupled Product byproduct byproduct s1->byproduct Homocoupled Byproduct

Caption: Competing reaction pathways in the cross-coupling of S-protected this compound.

Technical Support Center: Purification of (2-Mercaptophenyl)boronic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with products derived from (2-Mercaptophenyl)boronic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities when working with derivatives of this compound?

A1: Researchers typically encounter three main classes of impurities:

  • Boron-Containing Impurities : These include unreacted this compound and its cyclic anhydride trimer, known as a boroxine.[1][2] Boroxines form from the dehydration of boronic acids and their formation is reversible in the presence of water.[2]

  • Thiol-Related Impurities : The mercapto (-SH) group is susceptible to oxidation, which leads to the formation of disulfide-linked dimers of the starting material or product.[3]

  • Reaction-Specific Impurities : Byproducts from the specific reaction being performed (e.g., homo-coupling in Suzuki reactions) and residual catalysts (e.g., palladium) can also be present.

Q2: My standard aqueous workup isn't removing the unreacted this compound. What can I do?

A2: This is a common issue. Standard basic washes may not be sufficient. To improve the removal of boronic acid, you can try an enhanced aqueous extraction:

  • Increase Basicity : Ensure the pH of your aqueous wash is greater than 10 using 1-2 M NaOH or K₂CO₃ to fully deprotonate the boronic acid into the more water-soluble boronate salt.[1]

  • Add a Complexing Agent : Add a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash. Diols form highly water-soluble anionic complexes with the boronate, which dramatically improves its partitioning into the aqueous layer.[1][4]

Q3: My product and the boronic acid starting material are co-eluting during silica gel chromatography. What are my options?

A3: Co-elution on silica is a frequent challenge due to the polarity of boronic acids.[1] Here are several alternative strategies:

  • Use a Boron Scavenger Resin : This is often the most effective method. These resins contain functional groups (commonly diols or diethanolamine) that covalently bind to boronic acids. You can stir the resin with your crude product solution and then simply filter it off.[1][5][6]

  • Switch the Stationary Phase : Consider using neutral alumina instead of silica gel, which can alter the elution profile.[7]

  • Reverse-Phase Chromatography : If your product is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective alternative where the polar boronic acid elutes early.[4]

  • Derivatization : Temporarily convert the impurity into a more easily separable derivative. For example, forming a diethanolamine adduct can make it crystalline and easy to filter off.[4]

Q4: I see a peak in my mass spectrum that corresponds to a dimer of my product. What is it and how do I remove it?

A4: This is likely a disulfide-linked dimer formed by the oxidation of the mercapto- group on your molecule. To address this, you can add a mild reducing agent to your crude product before the final purification step. A common choice is Tris(2-carboxyethyl)phosphine (TCEP), which is selective for disulfide bonds and stable in many organic solvents. After reduction, the dimer will be converted back to the monomeric product, which can then be purified.

Q5: My final product is a yellow or brown solid, but it should be colorless. How can I fix this?

A5: Discoloration is often caused by trace amounts of residual palladium catalyst from coupling reactions or minor oxidized organic impurities.[8]

  • Activated Carbon : Stirring a solution of your product with a small amount of activated carbon for 15-30 minutes, followed by filtration through celite, can often remove colored impurities.

  • Metal Scavengers : If residual metal is suspected, specific metal scavenger resins or reagents can be used to remove it.

Troubleshooting and Purification Protocols

Below are detailed methodologies for key purification strategies.

Diagram: General Purification Workflow

G cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis & Troubleshooting Crude_Product Crude Product Mixture Workup Aqueous Workup (Standard or Enhanced) Crude_Product->Workup Chromatography Column Chromatography (Silica, Alumina, or RP) Workup->Chromatography Crystallization Recrystallization Chromatography->Crystallization Analysis Purity Analysis (NMR, LC-MS) Crystallization->Analysis Pure Pure Product (>95%) Analysis->Pure Success Impure Impure Product Analysis->Impure Failure Troubleshoot Advanced Troubleshooting (Scavengers, Derivatization) Impure->Troubleshoot Troubleshoot->Chromatography Re-purify

Caption: A general workflow for the purification of synthetic products.

Protocol 1: Enhanced Aqueous Wash for Boronic Acid Removal

This protocol uses a diol complexing agent to improve the extraction of boronic acids into the aqueous phase.

Methodology:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Prepare an aqueous wash solution consisting of 1 M Sodium Hydroxide containing D-sorbitol (1.5 equivalents relative to the starting boronic acid).

  • Transfer the organic solution to a separatory funnel and add the basic D-sorbitol solution.

  • Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.

  • Drain the aqueous layer. Repeat the extraction with the basic D-sorbitol solution two more times.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the resulting material for residual boronic acid.

Protocol 2: Purification via Boron Scavenger Resin

This protocol is highly effective for removing trace to moderate amounts of boronic acid impurities.[5][6]

Methodology:

  • Dissolve the crude product in a suitable solvent (e.g., DCM, THF, Methanol) in which the product is soluble but that does not react with the resin.

  • Add the boron scavenger resin (e.g., SiliaBond Diol or DEAM) to the solution. A typical loading is 3-5 equivalents of resin relative to the estimated amount of impurity.

  • Stir the suspension at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Once the scavenging is complete, filter off the resin through a fritted funnel or a cotton plug.

  • Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Data Summary Tables

Table 1: Comparison of Boronic Acid Removal Techniques

Purification MethodPrinciple of OperationAdvantagesDisadvantages
Basic Aqueous Wash Forms water-soluble boronate salt (R-B(OH)₃⁻).Simple, fast, and inexpensive.Often incomplete removal; may not work for lipophilic boronic acids.
Diol Complexation Wash Forms highly water-soluble boronate-diol complex.More effective than a simple basic wash.Requires an additional reagent (e.g., sorbitol).
Silica Gel Chromatography Separation based on polarity.Widely available and well-understood.Often results in poor separation (co-elution) and peak tailing for boronic acids.[7]
Boron Scavenger Resin Covalent capture of the boronic acid.[5]Highly selective and effective; simple filtration-based removal.Higher cost; may require longer reaction times.
Crystallization Difference in solubility between product and impurity.[7]Can provide very high purity in a single step.Product must be crystalline; requires screening for suitable solvents.[9]

Table 2: Common Solvent Systems for Crystallization

Solvent or Solvent SystemTypical Compound PolarityNotes
Water or Water/EthanolPolarGood for hydrolyzing boroxines back to boronic acids.[2]
Ethyl Acetate / HexanesMedium PolarityA common and effective system for many organic products.
Dichloroethane or BenzeneLow to Medium PolarityCan be effective but involves more hazardous solvents.[7]
Diethyl EtherLow PolarityUseful for precipitating polar adducts like diethanolamine salts.[4]
Troubleshooting Logic and Side Reactions

Diagram: Troubleshooting Boron Impurities

G start Crude product contains boron impurity after standard workup q1 Is the product stable to strong base? start->q1 a1_yes Perform Enhanced Aqueous Wash (pH > 10, with Sorbitol) q1->a1_yes Yes a1_no Attempt Neutral Alumina or Reverse Phase Chromatography q1->a1_no No q2 Is the impurity still present? a1_yes->q2 a2_yes Use Boron Scavenger Resin q2->a2_yes Yes end Purity Achieved q2->end No a2_yes->end a1_no->q2 fail Consider resynthesis or derivatization strategy

Caption: A decision tree for removing stubborn boron-containing impurities.

Diagram: Key Side Reactions

G cluster_boroxine Boroxine Formation (Dehydration) cluster_disulfide Disulfide Formation (Oxidation) BA1 R-B(OH)₂ Boroxine Boroxine Trimer (RBO)₃ BA1->Boroxine BA2 R-B(OH)₂ BA2->Boroxine BA3 R-B(OH)₂ BA3->Boroxine Boroxine->BA1 + 3 H₂O (Reversible) Thiol1 Product-SH Disulfide Product-S-S-Product Thiol1->Disulfide + [O] Thiol2 Product-SH Thiol2->Disulfide + [O] Disulfide->Thiol1 + Reductant (e.g., TCEP)

Caption: Common side reactions of this compound derivatives.

References

dealing with boronic acid decomposition during copper-mediated reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the decomposition of boronic acids during copper-mediated cross-coupling reactions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for boronic acid decomposition in copper-mediated reactions?

A1: The primary decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often accelerated by the basic conditions required for the cross-coupling reaction.[1][2] Another common side reaction is homocoupling of the boronic acid, which can also be promoted by the copper catalyst.[3][4] Oxidation of the boronic acid is also a possibility, especially for aliphatic boronic acids.[5]

Q2: Which types of boronic acids are most susceptible to decomposition?

A2: Electron-rich, sterically unhindered, and certain heterocyclic boronic acids (like 2-pyridyl derivatives) are particularly prone to decomposition through protodeboronation.[6][7][8] Aliphatic boronic acids are generally more susceptible to oxidation compared to their aryl counterparts.[5]

Q3: How does the choice of base affect boronic acid stability?

A3: The base plays a crucial role in activating the boronic acid for transmetalation, but stronger bases and higher pH can significantly accelerate the rate of protodeboronation.[2] The choice of base can have a significant impact on the reaction's outcome, with different bases leading to varying yields of the desired product versus the protodeboronated side-product.[2][9][10]

Q4: What are boronic acid surrogates, and how do they prevent decomposition?

A4: Boronic acid surrogates are derivatives that mask the reactive boronic acid functionality, enhancing stability. Common examples include pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and diethanolamine (DABO) boronates.[6][11][12] These surrogates work via a "slow-release" mechanism, where the active boronic acid is generated in situ at a controlled rate, keeping its concentration low and minimizing decomposition while still allowing for efficient cross-coupling.[1][6][7]

Troubleshooting Guide

Problem 1: Low or no yield of the desired cross-coupled product, with significant recovery of the starting materials.

Potential CauseSuggested Solution
Inactive Catalyst Ensure the copper source is of high purity and handled under an inert atmosphere if sensitive to air/moisture.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Lowering it may reduce decomposition, while an increase might be necessary for less reactive substrates.
Inappropriate Solvent Ensure all reactants are soluble in the chosen solvent. Solvent choice can dramatically affect reaction outcomes.
Boronic Acid Decomposition Switch to a more stable boronic acid surrogate like a MIDA boronate, pinacol ester, or DABO boronate.[6][11][12]

Problem 2: Significant formation of a protodeboronated byproduct.

Potential CauseSuggested Solution
Base-Induced Decomposition Screen different bases. Weaker bases like K₂CO₃ might be preferable to stronger ones. Consider using K₃PO₄ which is often effective in slow-release strategies.[2][6]
Inherently Unstable Boronic Acid Employ a "slow-release" strategy using a MIDA boronate or other stable surrogate to minimize the concentration of free boronic acid.[1][6]
Aqueous Conditions If possible, explore anhydrous reaction conditions, as water can be a proton source for protodeboronation.

Problem 3: Formation of a homocoupled byproduct.

Potential CauseSuggested Solution
Copper-Catalyzed Homocoupling Optimize the reaction conditions by adjusting the copper catalyst loading, base, and temperature to disfavor the homocoupling pathway.[3][4]
Oxidative Conditions Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Data Presentation

Table 1: Comparison of Benchtop Stability of Boronic Acids and Their MIDA Boronate Derivatives

Boronic Acid Derivative% Remaining After 107 Days on Benchtop
2-Thiopheneboronic acid<5%
2-Thiopheneboronic acid MIDA ester>95%
2-Furanboronic acid<5%
2-Furanboronic acid MIDA ester>95%
(E)-2-Phenylvinylboronic acid<5%
(E)-2-Phenylvinylboronic acid MIDA ester>95%
Cyclopropylboronic acid<5%
Cyclopropylboronic acid MIDA ester>95%
(Data summarized from reference[13])

Table 2: Effect of Different Bases on the Yield of Protodeboronation of 4-tert-butylphenylboronic acid

BaseCatalystYield of Protodeboronated Product
NoneNone0%
K₂CO₃None31%
NoneHKUST-1 (Cu-MOF)12%
KHCO₃HKUST-1 (Cu-MOF)39%
CH₃COOKHKUST-1 (Cu-MOF)45%
Na₂CO₃HKUST-1 (Cu-MOF)85%
NEt₃HKUST-1 (Cu-MOF)91%
K₂CO₃HKUST-1 (Cu-MOF)98%
(Data summarized from reference[2])

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using the Slow-Release Strategy with MIDA Boronates

This protocol is adapted from a general method for the coupling of aryl halides with unstable boronic acids via their MIDA boronates.[6][13]

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), Pd(OAc)₂ (5 mol %), and SPhos (10 mol %).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add K₃PO₄ (7.5 equiv) followed by a degassed solvent mixture of 5:1 dioxane/H₂O to achieve a final concentration of 0.07 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of Diethanolamine (DABO) Boronates for Enhanced Stability

This protocol provides a simple and efficient method for the synthesis of air-stable DABO boronates from their corresponding boronic acids.[11]

  • Reaction Setup: In a flask open to the atmosphere, dissolve the boronic acid (1.0 equiv) in dichloromethane at room temperature.

  • Reagent Addition: Add diethanolamine (1.0 equiv) to the solution and stir.

  • Isolation: The DABO boronate product will precipitate from the solution as a solid.

  • Purification: The solid can be isolated in pure form by filtration and, if necessary, recrystallization. The resulting DABO boronates are typically crystalline, air-stable solids that can be stored for extended periods without noticeable degradation.[11]

Visualizations

Boronic_Acid_Decomposition_Pathways Decomposition Pathways of Boronic Acids BoronicAcid Ar-B(OH)₂ DesiredProduct Ar-Nu (Cross-Coupling Product) BoronicAcid->DesiredProduct [Cu], Nu-H, Base Protodeboronation Ar-H (Protodeboronation) BoronicAcid->Protodeboronation Base, H₂O Homocoupling Ar-Ar (Homocoupling) BoronicAcid->Homocoupling [Cu], Base

Caption: Key reaction pathways for boronic acids in copper-mediated cross-coupling.

Slow_Release_Strategy Slow-Release Strategy for Unstable Boronic Acids cluster_reaction Reaction Mixture ProtectedBoronicAcid Protected Boronic Acid (e.g., MIDA, Pinacol, DABO) FreeBoronicAcid Free Boronic Acid (Low Concentration) ProtectedBoronicAcid->FreeBoronicAcid Slow Hydrolysis (e.g., K₃PO₄, H₂O) CrossCoupling Cross-Coupling (Desired Reaction) FreeBoronicAcid->CrossCoupling Fast Decomposition Decomposition (Minimized) FreeBoronicAcid->Decomposition Slow

Caption: Workflow illustrating the slow-release strategy to mitigate boronic acid decomposition.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (2-Mercaptophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Mercaptophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful coupling reactions.

Critical Challenge: Catalyst Poisoning

A primary challenge in utilizing this compound in Suzuki-Miyaura couplings is the poisoning of the palladium catalyst by the free thiol (-SH) group. The sulfur atom strongly coordinates to the palladium center, leading to the formation of inactive catalyst species and resulting in low to no product yield.

Solution: To overcome this, the thiol group must be protected prior to the coupling reaction. A common and effective strategy is the protection of the thiol as a thioester, for example, by acetylation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What is the most likely cause?

A1: The most probable cause is palladium catalyst deactivation by the unprotected thiol group. The sulfur atom in this compound acts as a poison to the palladium catalyst. It is essential to protect the thiol group before proceeding with the coupling reaction.

Q2: How can I protect the thiol group of this compound?

A2: A straightforward and common method is to convert the thiol to a thioester, such as an S-acetyl group. This can be achieved by reacting this compound with an acetylating agent like acetic anhydride.

Q3: After protecting the thiol group, I am still observing low yields. What other parameters should I investigate?

A3: If low yields persist after thiol protection, consider the following factors:

  • Reaction Temperature: Temperature is a critical parameter. While a general range for Suzuki couplings is 80-110 °C, the optimal temperature can be substrate-dependent. Running the reaction at a suboptimal temperature can lead to incomplete conversion or decomposition. It is advisable to screen a range of temperatures to find the optimum for your specific substrates.

  • Choice of Base: The base plays a crucial role in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.

  • Solvent System: The choice of solvent is important for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The ratio of the organic solvent to water can influence the reaction's efficiency.

  • Palladium Catalyst and Ligand: The selection of the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the phosphine ligand is critical. For sterically hindered or electron-rich/poor substrates, specialized ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) may be necessary to achieve good results.

Q4: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

A4: Common side reactions in Suzuki-Miyaura couplings include:

  • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. It can be minimized by ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be more prevalent at higher temperatures and with certain bases. Using milder reaction conditions or protecting the boronic acid as a boronate ester (e.g., pinacol ester) can sometimes mitigate this issue.

Data Presentation: Optimizing Reaction Temperature

EntryTemperature (°C)Time (h)Yield (%)
1302425
2502445
3801280
41001292

Data is illustrative of a typical Suzuki-Miyaura reaction and is not specific to this compound couplings.

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes the protection of the thiol group as an S-acetyl thioester.

Materials:

  • This compound

  • Acetic anhydride

  • Methanol or Dichloromethane (DCM)

  • Stir bar

  • Reaction vial

Procedure:

  • In a reaction vial equipped with a stir bar, dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or dichloromethane.

  • Add acetic anhydride (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting S-acetyl-(2-mercaptophenyl)boronic acid can often be used in the subsequent Suzuki coupling without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of S-Protected this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of S-acetyl-(2-mercaptophenyl)boronic acid with an aryl halide.

Materials:

  • S-acetyl-(2-mercaptophenyl)boronic acid (1.2 equivalents)

  • Aryl halide (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 4:1 Dioxane:Water)

  • Schlenk tube or similar reaction vessel

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube containing a stir bar, add the S-acetyl-(2-mercaptophenyl)boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Seal the tube with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Experimental Workflows and Logic

Troubleshooting Workflow for Low Yield

Suzuki_Cycle Pd0 Pd(0)Ln PdII R1-Pd(II)Ln-X Pd0->PdII OxAdd Oxidative Addition PdII_R2 R1-Pd(II)Ln-R2 PdII->PdII_R2 Transmetal Transmetalation PdII_R2->Pd0 RedElim Reductive Elimination Product R1-R2 ArylHalide R1-X BoronicAcid R2-B(OH)2 Base Base

impact of solvent choice on the efficiency of (2-Mercaptophenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Mercaptophenyl)boronic acid. The following sections address common issues related to solvent choice and its impact on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for reactions with this compound, and how do they impact reaction efficiency?

A1: The choice of solvent is critical in Suzuki-Miyaura cross-coupling reactions involving this compound as it can influence reagent solubility, catalyst stability, and the overall reaction mechanism.[1] Commonly used solvents include ethereal solvents like dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[2][3][4] Often, these are used in biphasic mixtures with water, which can be beneficial for dissolving inorganic bases and facilitating the crucial transmetalation step.[1][5][6] The polarity and protic or aprotic nature of the solvent can significantly affect the reaction's outcome.[1] For instance, highly polar solvents like DMSO and DMF can lead to lower regioselectivity in some cases.[7]

Q2: My reaction is suffering from low yield. Could the solvent be the cause?

A2: Yes, suboptimal solvent choice is a common reason for low product yield.[4] Issues such as poor solubility of reagents or catalyst deactivation can often be traced back to the solvent system. If you are experiencing low yields, consider screening a variety of solvents with different polarities.[8] For example, while THF is a common choice, switching to dioxane or a toluene/water mixture might improve the outcome.[5][9] The addition of water to organic solvents is a frequent strategy to improve results, though the optimal ratio needs to be determined experimentally.[5]

Q3: I am observing significant protodeboronation of my this compound. How can I mitigate this?

A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction that reduces the available boronic acid.[3][4] This is often exacerbated by the presence of water, high temperatures, and certain bases.[4][10] To minimize this, using anhydrous solvents can be beneficial.[3][4] If aqueous conditions are necessary, consider using a more stable derivative of the boronic acid, such as its pinacol ester, which can provide a "slow-release" of the active boronic acid.[3] Additionally, using weaker bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) and lowering the reaction temperature can also reduce the rate of protodeboronation.[10]

Q4: Homocoupling of the boronic acid is a major side product in my reaction. What role does the solvent play in this?

A4: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, can be promoted by the presence of oxygen and certain palladium species.[6] While the solvent's primary role is not in directly causing homocoupling, its ability to dissolve all reaction components effectively is crucial for favoring the desired cross-coupling pathway. More importantly, ensuring your solvents are thoroughly degassed to remove oxygen is a critical step to prevent this side reaction.[3][4] Techniques like bubbling with an inert gas (e.g., Argon or Nitrogen) or freeze-pump-thaw cycles are recommended.[3]

Troubleshooting Guide

Problem Possible Cause Related to Solvent Troubleshooting Steps & Solutions
Low to No Product Yield - Poor solubility of reactants or catalyst.- Inappropriate solvent polarity.- Screen a range of solvents such as THF, dioxane, toluene, and DMF.[8]- Consider using a biphasic mixture with water to aid in dissolving the base.[5][6]- Ensure the chosen solvent is of high purity and anhydrous if required.[9][11]
Significant Protodeboronation - Presence of excess water or other proton sources in the solvent.- Use anhydrous solvents.[3][4]- If water is necessary, minimize the amount or use a protected boronic acid ester.[3]- Lower the reaction temperature.[10]
Homocoupling Side Products - Oxygen dissolved in the solvent.- Rigorously degas all solvents and the final reaction mixture using methods like sparging with an inert gas or freeze-pump-thaw cycles.[3][4]
Inconsistent Reaction Results - Variable water content in the solvent.- Solvent impurities poisoning the catalyst.- Use fresh, high-purity, or freshly distilled solvents.- Analyze solvent quality for potential contaminants, as even ppm levels of certain impurities can poison the catalyst.[9][11]

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield of Suzuki-Miyaura cross-coupling reactions for arylboronic acids, providing a general guideline for reactions involving this compound.

Solvent System Typical Observations & Impact on Yield Reference Example
Toluene/Water Often effective, but yields can be moderate. Adding water can significantly increase the yield compared to dry toluene.[5]In a study, the yield increased from low to significantly higher when water was added to toluene.[5]
Dioxane/Water A robust and commonly used system. The addition of water is often beneficial, with an optimal ratio leading to higher yields. Too much water can be detrimental due to substrate hydrolysis.[5]Yields were found to increase up to 72% with a 20% water content in dioxane, but decreased with higher water percentages.[5]
THF A good starting point, but may not always provide the best results.[9][11]Often used as a standard solvent for comparison.[9][11]
DMF A polar aprotic solvent that can be effective but may lead to lower selectivity in some cases.[7][12]Can be less effective than other solvents for certain reactions.[5]
Alcohols (e.g., Methanol, Ethanol)/Water Can promote the reaction and lead to high yields.A methanol/water mixture has been shown to be effective.[1]
Acetonitrile (MeCN) Can influence selectivity in cross-coupling reactions, favoring reaction at different sites on a molecule compared to nonpolar solvents like THF.[12][13]In some systems, MeCN leads to selective cross-coupling at a triflate group over a chloride, the opposite of what is observed in THF.[12]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound (or its pinacol ester), and the chosen base (e.g., K₃PO₄, Cs₂CO₃).[3][4]

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos).[3]

  • Degassing: Evacuate and backfill the flask with an inert gas three times.[3][4]

  • Solvent Addition: Add the degassed solvent system via syringe. If using a biphasic system, add the degassed organic solvent and then the degassed water.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][4]

  • Purification: Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method like flash column chromatography.[4]

Visual Guides

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add solid reagents (Aryl halide, Boronic Acid, Base) catalyst 2. Add catalyst and ligand reagents->catalyst degas 3. Evacuate and backfill with inert gas (3x) catalyst->degas solvent 4. Add degassed solvent(s) degas->solvent react 5. Heat and stir solvent->react monitor 6. Monitor reaction progress (TLC, GC, LC-MS) react->monitor workup 7. Cool and perform aqueous workup monitor->workup purify 8. Purify product workup->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Reaction Yield check_solubility Are all reagents soluble? start->check_solubility change_solvent Screen different solvents (e.g., Dioxane, Toluene/H2O) check_solubility->change_solvent No check_side_reactions Are there side products? check_solubility->check_side_reactions Yes optimize Re-evaluate base and temperature change_solvent->optimize protodeboronation Protodeboronation observed? check_side_reactions->protodeboronation homocoupling Homocoupling observed? protodeboronation->homocoupling No use_anhydrous Use anhydrous solvent or protected boronic acid protodeboronation->use_anhydrous Yes degas_solvent Rigorously degas solvent homocoupling->degas_solvent Yes homocoupling->optimize No use_anhydrous->optimize degas_solvent->optimize

References

minimizing side product formation with (2-Mercaptophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Mercaptophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side product formation during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in chemical syntheses, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Question 1: My reaction yield is low, and I've isolated a significant amount of a disulfide-linked dimer of my starting material. What is happening and how can I prevent it?

Answer: The formation of a disulfide is a common side reaction due to the oxidation of the thiol (-SH) group on the this compound. Thiols can also act as poisons to palladium catalysts, contributing to lower yields.[1]

Potential Solutions:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. Ensure your solvent is thoroughly degassed and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup and reaction time.

  • Thiol Protection: If working under inert conditions is insufficient, consider protecting the thiol group. While this adds extra synthetic steps, it can be a robust solution. The use of thiol surrogates or protecting groups that are stable under Suzuki-Miyaura conditions and can be cleaved later is a common strategy.[2]

  • Catalyst Choice: While thiols are generally challenging for palladium catalysts, some ligand systems may offer better resistance to poisoning.[1] Consider screening different palladium catalysts and ligands.

  • Copper Co-catalysis: In some cases, copper(I) salts have been used in the coupling of aryl iodides with sulfur sources to generate thiols in situ, suggesting that copper additives might influence the behavior of thiols in coupling reactions.[3]

Question 2: I'm observing a significant amount of a biaryl byproduct derived from the homocoupling of this compound. How can I minimize this?

Answer: Homocoupling is a known side reaction for boronic acids in Suzuki-Miyaura coupling.[4] It is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[4] Two molecules of the boronic acid couple to form a symmetrical biaryl, consuming your starting material and reducing the yield of the desired heterodimeric product.

Potential Solutions:

  • Oxygen Exclusion: As with disulfide formation, rigorously degassing the reaction mixture is crucial. Subsurface sparging with nitrogen or argon before adding the catalyst can be very effective.

  • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can help favor the cross-coupling pathway over homocoupling.[5]

  • Choice of Base and Solvent: The selection of base and solvent can influence the rate of homocoupling. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[6][7] The optimal conditions often need to be determined empirically for your specific substrate combination.

  • Use of Stable Boronic Acid Surrogates: Unstable boronic acids can be more prone to side reactions. Using air-stable derivatives like N-methyliminodiacetic acid (MIDA) boronates can provide a slow release of the boronic acid under the reaction conditions, potentially minimizing its concentration at any given time and thus reducing the rate of homocoupling.[3]

Question 3: My this compound starting material seems impure or degrades upon storage. What is the likely cause and what are the best practices for handling and purification?

Answer: Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides called boroxines.[8] This is a reversible, entropically driven process that can be influenced by the presence of water and the electronic properties of the substituents.[8][9] While boroxines can often be competent coupling partners, the presence of other impurities from synthesis or degradation can be detrimental.

Potential Solutions:

  • Proper Storage: Store this compound in a cool, dry place under an inert atmosphere to minimize degradation and boroxine formation.

  • Purification Before Use: If you suspect impurities, purification is recommended.

    • Recrystallization: This is a common method for purifying boronic acids. Solvents such as hot water, ethanol, or mixtures containing ethyl acetate can be effective.[10][11]

    • Acid-Base Extraction: Boronic acids are acidic and can be purified by converting them into their boronate salts with a base. A general procedure involves dissolving the crude boronic acid in an aqueous base (e.g., NaOH), washing with an organic solvent (like diethyl ether) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary side products to look for when using this compound? A1: The most common side products are the disulfide dimer formed from the oxidation of the thiol group, and the biaryl homocoupling product. Depending on storage and handling, the boroxine trimer may also be present.

Q2: How can I detect the formation of the boroxine of this compound? A2: Boroxine formation can be monitored by NMR spectroscopy. The equilibrium between the boronic acid and the boroxine can be observed, and ¹¹B NMR is particularly useful for characterizing boroxine derivatives, which typically show signals in the δ 31-35 ppm range.[8][14][15] However, since the reaction is reversible in the presence of water, the boroxine often acts as a boronic acid surrogate in the coupling reaction.[8]

Q3: Is there an optimal base for Suzuki-Miyaura coupling with this compound? A3: The choice of base is critical and often substrate-dependent.[7] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][9] Inorganic bases are often found to be more suitable than organic bases.[6] It is recommended to perform a small-scale screen to identify the optimal base for your specific reaction.

Q4: Why might my palladium catalyst be turning black and losing activity? A4: The thiol group in this compound can act as a poison to the palladium catalyst by strongly coordinating to the metal surface, leading to the formation of inactive palladium sulfides or other complexes.[1] This deactivation can result in the precipitation of palladium black and a stalled reaction. Using robust ligands or protecting the thiol group can help mitigate this issue.

Data Summary

The following tables summarize key data related to minimizing side product formation. Note that data specific to this compound is limited; therefore, representative data for other arylboronic acids is presented to illustrate general trends.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

Reaction Conditions: Phenylboronic acid (1.2 equiv), 4-bromotoluene (1.0 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O (10:1), 100°C, 12h. Data is representative to show general trends.[7]

Base (2.0 equiv)Yield (%)
K₃PO₄95
Cs₂CO₃92
K₂CO₃88
Na₂CO₃85

Table 2: Common Side Products and Their Identification

Side ProductStructureFormation PathwayTypical Identification Method
Disulfide DimerR-S-S-ROxidation of thiol groupsMass Spectrometry, ¹H NMR
Homocoupling ProductAr-ArPd(II)-mediated coupling of boronic acidsMass Spectrometry, ¹H NMR, GC-MS
Boroxine(ArBO)₃Dehydration of boronic acid¹¹B NMR, ¹H NMR
Protodeboronation ProductAr-HCleavage of the C-B bondGC-MS, ¹H NMR

Experimental Protocols

Protocol 1: Optimized General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and incorporates best practices to minimize common side reactions. Optimization of temperature, time, and reagent stoichiometry may be required for your specific substrates.

  • Materials:

    • This compound (or its stable ester derivative) (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF/Water mixture)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.[16]

Protocol 2: Purification of this compound via Acid-Base Extraction

This protocol is effective for removing non-acidic organic impurities.

  • Materials:

    • Crude this compound

    • Aqueous sodium hydroxide (e.g., 1-2 M)

    • Hydrochloric acid (e.g., 1-2 M)

    • Organic solvent for washing (e.g., diethyl ether or ethyl acetate)

    • Deionized water

  • Procedure:

    • Dissolve the crude this compound in aqueous NaOH.

    • Transfer the aqueous solution to a separatory funnel and wash with an organic solvent (e.g., diethyl ether) to extract non-acidic impurities. Repeat the wash 2-3 times.

    • Collect the aqueous layer and cool it in an ice bath.

    • Slowly add HCl with stirring until the solution is acidic (test with pH paper). The pure boronic acid should precipitate out.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the purified product under vacuum. The product can be further purified by recrystallization if necessary.[12][13]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting experiments with this compound.

Troubleshooting_Workflow start Low Yield or Multiple Products check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm disulfide Disulfide Dimer Observed? check_sm->disulfide homocoupling Homocoupling Product Observed? disulfide->homocoupling No sol_disulfide Solution: - Rigorously Degas Solvents - Use Inert Atmosphere - Protect Thiol Group disulfide->sol_disulfide Yes degradation Starting Material Degradation? homocoupling->degradation No sol_homocoupling Solution: - Rigorously Degas Solvents - Check Base/Solvent - Use Boronic Ester homocoupling->sol_homocoupling Yes sol_degradation Solution: - Purify Boronic Acid Before Use - Use Stable Boronate Ester - Optimize Temperature/Base degradation->sol_degradation Yes end Optimized Reaction degradation->end No sol_disulfide->homocoupling sol_homocoupling->degradation sol_degradation->end

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Potential Side Reactions Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition Poisoning Catalyst Poisoning (by Thiol) Pd0->Poisoning Deactivation PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Transmetalation Homocoupling Homocoupling (Ar'-Ar') PdII_ArX->Homocoupling via Pd(II) PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArX Ar-X ArX->PdII_ArX ArB Ar'-B(OH)₂ + Base ArB->PdII_ArAr

Caption: Suzuki-Miyaura cycle with points of side product formation.

Boroxine_Equilibrium ThreeBA 3 Ar-B(OH)₂ (Boronic Acid) Boroxine (ArBO)₃ (Boroxine) ThreeBA->Boroxine Dehydration / Hydrolysis Water + 3 H₂O

References

improving the solubility of (2-Mercaptophenyl)boronic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Mercaptophenyl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound?

This compound has limited solubility in water, reported to be 668.7 mg/L at 25°C.[1] Its solubility in organic solvents varies, with ethers and ketones generally being good solvents for phenylboronic acids, while hydrocarbons are poor solvents.[2][3] For reactions like the Suzuki-Miyaura coupling, solvent systems such as dioxane/water or toluene/water are often employed.[4]

Q2: Why is my this compound not dissolving in the reaction solvent?

Several factors can contribute to poor solubility:

  • Solvent Choice: The polarity of the solvent may not be suitable for dissolving both the boronic acid and other reactants.

  • Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which may have different solubility profiles.[5][6]

  • Purity of the Reagent: Impurities in the this compound can affect its solubility.

Q3: Can pH affect the solubility of this compound?

Yes, pH can significantly impact solubility. Boronic acids are weakly acidic, and at pH values above their pKa, they form the more soluble anionic boronate species.[7][8] The predicted pKa of this compound is approximately 6.57, which is lower than that of phenylboronic acid (pKa 8.86).[1] This suggests that increasing the pH of aqueous solutions can enhance its solubility. However, highly basic conditions can also promote side reactions like protodeboronation.[9]

Q4: What are MIDA boronates and can they help with solubility?

N-methyliminodiacetic acid (MIDA) boronates are air-stable derivatives of boronic acids.[10] While their primary advantage is stability and the slow release of the boronic acid during a reaction, which can be beneficial for unstable boronic acids, they can also exhibit different solubility profiles that may be advantageous in certain solvent systems.[10]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in reactions, with a focus on solubility-related problems.

Problem Potential Cause Suggested Solution
Incomplete dissolution of starting material Improper solvent system.Screen a range of solvents or solvent mixtures. For Suzuki couplings, consider biphasic systems like Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[4][11] Ethereal solvents like dipropyl ether are often good choices for dissolving boronic acids.[2][3]
Reaction stalls or proceeds very slowly Poor mass transfer in a biphasic system.Increase stirring speed to create an emulsion. Consider adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[4]
Low yields and formation of byproducts Protodeboronation (cleavage of the C-B bond).Use anhydrous conditions where possible.[11] Opt for milder bases like K₃PO₄ or Cs₂CO₃.[4][9] Consider converting the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate.[11]
Reagent appears oily or gooey Formation of boroxines or presence of impurities.Try recrystallization from a suitable solvent system, potentially with the addition of a small amount of water to hydrolyze boroxines back to the boronic acid.[6][12] Derivatization with diethanolamine can yield more crystalline and stable solids.[13]
Difficulty in dissolving the base for the reaction The chosen base has low solubility in the organic solvent.Use a co-solvent like water to dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄).[4] Ensure the base is a fine powder to maximize its surface area for dissolution.[4]

Quantitative Data Summary

The following tables provide a summary of solubility data and reaction conditions that can influence the solubility and reactivity of this compound and related compounds.

Table 1: Solubility of this compound

Solvent Solubility Temperature (°C) Notes
Water668.7 mg/L25Limited aqueous solubility.[1]

Table 2: Common Solvents for Phenylboronic Acids in Reactions

Solvent Type Examples Solubility Profile Reference
EthersDipropyl ether, 1,4-Dioxane, THFHigh solubility[2][3]
KetonesAcetone, 3-PentanoneHigh solubility[2][3]
ChloroalkanesChloroformModerate solubility[2][3]
HydrocarbonsMethylcyclohexane, TolueneVery low solubility[2][3]
Polar AproticDMF, AcetonitrileEffective for polar substrates[11]

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general approach for a Suzuki-Miyaura coupling where the solubility of this compound may be a concern.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).[4]

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a 4:1 to 5:1 mixture of an organic solvent to water (e.g., Dioxane/H₂O).[11] The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand under a positive pressure of inert gas.[11]

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Preparation of a More Soluble Boronate Ester (Pinacol Ester)

Formation of a pinacol ester can improve solubility in organic solvents and enhance stability.

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Dissolve the reagents in a suitable solvent such as THF or toluene.

  • Dehydration: Add a dehydrating agent (e.g., anhydrous MgSO₄) or set up the reaction with a Dean-Stark apparatus to remove water.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Filter off the dehydrating agent and remove the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_solubility_issue Solubility Issue cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start This compound issue Poor solubility in reaction solvent start->issue solvent_screening Solvent Screening (e.g., Dioxane/H2O) issue->solvent_screening Option 1 ph_adjustment pH Adjustment (use of base) issue->ph_adjustment Option 2 derivatization Derivatization (e.g., Pinacol ester) issue->derivatization Option 3 ptc Add Phase-Transfer Catalyst (PTC) issue->ptc Option 4 (for biphasic systems) outcome Successful Reaction solvent_screening->outcome ph_adjustment->outcome derivatization->outcome ptc->outcome

Caption: Troubleshooting workflow for solubility issues.

logical_relationship cluster_properties Intrinsic Properties cluster_problems Potential Issues in Reactions cluster_solutions Improvement Strategies boronic_acid This compound solubility Limited Water Solubility (668.7 mg/L) boronic_acid->solubility pka pKa ≈ 6.57 boronic_acid->pka protodeboronation Protodeboronation boronic_acid->protodeboronation boroxine_formation Boroxine Formation boronic_acid->boroxine_formation poor_dissolution Poor Dissolution solubility->poor_dissolution pka->poor_dissolution solvent_choice Optimize Solvent (e.g., Dioxane/H2O) poor_dissolution->solvent_choice base_selection Use Mild Base (e.g., K3PO4) poor_dissolution->base_selection derivatize Form Boronate Ester (Pinacol, MIDA) poor_dissolution->derivatize additives Use Additives (e.g., PTC, Mannitol) poor_dissolution->additives protodeboronation->base_selection boroxine_formation->derivatize

Caption: Factors influencing solubility and reaction success.

References

strategies to avoid deboronation of (2-Mercaptophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Mercaptophenyl)boronic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the stability and use of this reagent, with a primary focus on preventing deboronation.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a concern for this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the boronic acid group (-B(OH)₂) is cleaved from the aromatic ring and replaced with a hydrogen atom, yielding thiophenol in this case.[1] This process consumes your starting material, leading to lower yields in reactions like Suzuki-Miyaura cross-coupling.[2] Arylboronic acids with ortho-substituents, like this compound, can be particularly susceptible to this degradation pathway.[3][4]

Q2: What are the primary factors that cause deboronation?

A2: The main drivers of deboronation for arylboronic acids are:

  • pH: The reaction can be catalyzed by both acids and bases.[5] Base-catalyzed deboronation is often more rapid, especially at high pH (pH > 10), which is common in Suzuki-Miyaura coupling conditions.[1][2]

  • Temperature: Higher reaction temperatures can accelerate the rate of deboronation.

  • Water: Water acts as the proton source for the cleavage of the C-B bond and its presence is often required for the reaction to proceed.[4]

  • Oxidation: The boronic acid group can be oxidatively cleaved to a hydroxyl group (phenol), a process that may be promoted by reactive oxygen species or certain metal catalysts.[6] The thiol group is also susceptible to oxidation.

  • Catalyst System: In cross-coupling reactions, the choice of palladium catalyst, ligands, and additives can influence the relative rates of the desired reaction versus deboronation.[4]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is crucial to protect it from air and moisture.[7] Recommended storage conditions are in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a dry environment, and refrigerated.[7] The Safety Data Sheet (SDS) may recommend storing it locked up and in a well-ventilated place.

Q4: Can I use this compound directly, or should I convert it to an ester first?

A4: While you can use the boronic acid directly, converting it to a more stable derivative like a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or a potassium organotrifluoroborate can significantly suppress deboronation.[5][8] These derivatives act as "slow-release" sources of the boronic acid under reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[5] This is a highly recommended strategy for challenging coupling reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Your Suzuki-Miyaura coupling reaction results in low yields of the desired product, with significant amounts of the deboronated byproduct (thiophenol) or unreacted starting materials observed.

Troubleshooting Workflow

G start Low/No Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality & Stoichiometry - Boronic Acid (fresh?) - Aryl Halide (pure?) - Base (anhydrous?) - Catalyst/Ligand (active?) start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert atmosphere maintained? - Solvent properly degassed? - Correct temperature? check_reagents->check_conditions Reagents OK optimize_base 3. Optimize Base - Switch to a milder base? (e.g., K₃PO₄ -> K₂CO₃, CsF) - Use anhydrous base? check_conditions->optimize_base Conditions OK modify_boron 4. Modify Boron Source - Convert to MIDA or Pinacol ester? - Use potassium trifluoroborate salt? optimize_base->modify_boron No Improvement success Problem Solved optimize_base->success optimize_catalyst 5. Change Catalyst System - Use a more active catalyst? (e.g., Buchwald precatalysts) - Screen different ligands? modify_boron->optimize_catalyst No Improvement modify_boron->success optimize_catalyst->success

Caption: Workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.

Possible Causes & Solutions
Potential Cause Recommended Solution
Reagent Degradation This compound may have degraded due to improper storage. Use a fresh batch or verify the purity of the existing stock by NMR or LC-MS.
Aggressive Basic Conditions Strong bases (e.g., NaOH, KOH) and high pH can accelerate protodeboronation.[1] Solution: Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF. Ensure the base is anhydrous if water is detrimental.
High Water Content While some water is often necessary for Suzuki coupling, excess water can promote deboronation. Solution: Use anhydrous solvents and bases, but add a controlled amount of water (e.g., as part of a biphasic system like Toluene/H₂O or Dioxane/H₂O).[9]
Slow Catalysis If the catalytic cycle is slow, the boronic acid is exposed to destabilizing conditions for longer. Solution: Increase catalyst loading or switch to a more active, modern catalyst system (e.g., a G3 or G4 Buchwald precatalyst with a suitable phosphine ligand) to accelerate the desired coupling reaction.[10][11]
Oxygen Contamination Oxygen can lead to oxidative deboronation and catalyst decomposition.[10][11] Solution: Ensure the reaction solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and the reaction is maintained under a strict inert atmosphere.[10]

Data Summary

Table 1: Factors Influencing the Rate of Protodeboronation

Factor Condition Effect on Deboronation Rate Rationale Reference
pH pH > 10Significant IncreaseFormation of the more reactive arylboronate anion ([ArB(OH)₃]⁻) is favored.[1][2]
pH ≈ 5Minimum RateThe concentration of both acid and base catalysts is minimized.[4]
pH < 2IncreaseAcid-catalyzed pathway becomes significant.[5]
Temperature High (e.g., >100 °C)IncreaseProvides activation energy for the C-B bond cleavage.[12]
Solvent Protic Solvents (Water, Alcohols)IncreaseAct as a proton source for the cleavage reaction.[4]
Additives "Slow-Release" Esters (MIDA, Pinacol)DecreaseThe concentration of the free, reactive boronic acid is kept low.[5][8]
Strong Donor Ligands (e.g., Pyridine)May IncreaseCan promote metal-mediated deboronation pathways in certain systems.[12]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol employs a milder base and a modern catalyst system to favor the cross-coupling pathway.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to the vial.

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:H₂O). The typical concentration is 0.1 M with respect to the boronic acid.

  • Inert Atmosphere: Seal the vial and remove it from the glovebox. If not using a glovebox, seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[10]

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (start by screening temperatures from 80-100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the formation of the desired product and the deboronated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

Converting the boronic acid to its pinacol ester derivative increases its stability.

  • Setup: To a round-bottom flask, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).

  • Solvent: Add a solvent that allows for azeotropic removal of water (e.g., toluene or dichloromethane).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitor by TLC or ¹H NMR, observing the disappearance of the boronic acid). The reaction can often be driven to completion by allowing it to stir overnight.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in subsequent reactions without further purification. If necessary, it can be purified by chromatography or crystallization.

Logic of Using Protected Boronates

G cluster_0 Standard Conditions cluster_1 Slow-Release Strategy BA High Concentration [ArB(OH)₂] Deboronation Protodeboronation (Side Reaction) BA->Deboronation Fast Coupling Suzuki Coupling (Desired Reaction) BA->Coupling Competitive Ester Stable Boronate Ester [ArB(OR)₂] BA_low Low Concentration [ArB(OH)₂] Ester->BA_low Slow Release Deboronation_low Protodeboronation (Minimized) BA_low->Deboronation_low Slow Coupling_favored Suzuki Coupling (Favored) BA_low->Coupling_favored Fast

Caption: Using stable boronate esters minimizes deboronation by keeping free boronic acid concentration low.

References

Technical Support Center: Optimizing Ligand Choice for Challenging (2-Mercaptophenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-M-iyaura cross-coupling reactions involving (2-Mercaptophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of these challenging couplings. The presence of a thiol (-SH) group in the ortho-position presents a unique set of obstacles, primarily due to its propensity to poison the palladium catalyst. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), comparative data on ligand performance, and specific experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during the Suzuki-Miyaura coupling of this compound and its derivatives.

Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What is the most likely cause?

A1: The primary reason for failure in this specific coupling is catalyst poisoning by the free thiol (-SH) group. Sulfur compounds, especially thiols, are known to strongly coordinate to palladium, leading to the deactivation of the active catalyst. The presence of an unprotected thiol group can render the cross-coupling process inefficient.[1] To overcome this, the thiol group must be protected prior to the coupling reaction.

Q2: What are suitable protecting groups for the thiol functionality in this compound?

A2: Several protecting groups are compatible with Suzuki-Miyaura conditions. The choice of protecting group can be critical. Common and effective options include:

  • Methyl (SMe): Creating a thioether is a straightforward strategy. 2-(Methylthio)phenylboronic acid is a commercially available or readily synthesized alternative.

  • Acetyl (SAc): Thioacetates can serve as effective protecting groups.[1]

  • Bulky Acyl Groups: A 2-methoxyisobutyryl group has been specifically developed as a protective group for thiols in Suzuki reactions to avoid side reactions observed with simpler thioesters.[1]

  • Other Alkyl and Aryl Groups: Benzyl and trityl groups have also been considered for thiol protection.[1]

Q3: I'm observing significant homocoupling of my boronic acid. How can this be minimized?

A3: Homocoupling is often promoted by the presence of oxygen.[2] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Using a Pd(0) source directly, such as Pd₂(dba)₃, instead of a Pd(II) precatalyst like Pd(OAc)₂, can also reduce homocoupling that occurs during the in-situ reduction of Pd(II).[2]

Q4: Protodeboronation is a significant side reaction in my experiments. What measures can I take to prevent it?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue, especially with electron-deficient or some heteroaryl boronic acids. To mitigate this:

  • Use a milder base: Strong aqueous bases can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]

  • Anhydrous conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can be effective.

  • Use boronic esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate, can significantly reduce the rate of protodeboronation.[4] These derivatives provide a "slow release" of the boronic acid under the reaction conditions.[5]

Q5: Which class of ligands is generally most effective for coupling sterically hindered or electron-rich/poor substrates, including S-protected (2-Mercaptophenyl)boronic acids?

A5: For challenging couplings, bulky, electron-rich phosphine ligands are typically the most successful.[6][7] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][6]

  • Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are often the state-of-the-art for difficult couplings, providing high yields for a broad range of substrates.[7]

  • N-Heterocyclic Carbenes (NHCs): Sterically demanding NHC ligands like IPr and IMes can also be highly effective.[7]

  • Trialkylphosphines: Ligands like P(t-Bu)₃ are powerful but can be more sensitive to air.[2]

Below is a troubleshooting workflow to diagnose and resolve common issues in these couplings.

G Start Low or No Yield in Coupling Check_Thiol Is the thiol group protected? Start->Check_Thiol Protect_Thiol Protect the thiol group (e.g., as SMe, SAc) Check_Thiol->Protect_Thiol No Check_Catalyst Review Catalyst System Check_Thiol->Check_Catalyst Yes Protect_Thiol->Check_Catalyst Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) Check_Catalyst->Optimize_Ligand Check_Conditions Assess Reaction Conditions Optimize_Ligand->Check_Conditions Optimize_Base Screen Bases (e.g., K3PO4, K2CO3, Cs2CO3) Check_Conditions->Optimize_Base Optimize_Solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene) Optimize_Base->Optimize_Solvent Check_Side_Products Analyze for Side Products Optimize_Solvent->Check_Side_Products Address_Homocoupling Degas Thoroughly Use Pd(0) Source Check_Side_Products->Address_Homocoupling Homocoupling Observed Address_Protodeboronation Use Milder Base Anhydrous Conditions Use Boronic Ester (BPin, MIDA) Check_Side_Products->Address_Protodeboronation Protodeboronation Observed Success Optimized Coupling Check_Side_Products->Success No Major Side Products Address_Homocoupling->Success Address_Protodeboronation->Success

Troubleshooting workflow for this compound couplings.

Data Presentation: Ligand Performance

The selection of the appropriate ligand is critical for a successful coupling. The tables below summarize the performance of various phosphine ligands for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, including those with sulfur-containing substituents, to provide a comparative baseline.

Table 1: Performance of Biaryl Phosphine Ligands in Suzuki-Miyaura Couplings

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT297
RuPhos 4-Chloro-N,N-dimethylanilinePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT0.596

This data, while not specific to this compound, illustrates the high efficacy of Buchwald-type biaryl phosphine ligands in challenging couplings of aryl chlorides at room temperature.[6]

Table 2: Comparative Ligand Performance for Coupling with n-Butylboronic Acid

LigandAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
SPhos 4-BromobenzonitrileK₃PO₄Dioxane/H₂O801295
RuPhos 4-BromobenzonitrileK₃PO₄Dioxane/H₂O801288
XPhos 4-BromobenzonitrileK₃PO₄Dioxane/H₂O801285
P(t-Bu)₃ 4-BromobenzonitrileK₃PO₄Dioxane/H₂O801275
dppf 4-BromobenzonitrileK₃PO₄Dioxane/H₂O801240

This table demonstrates the superior performance of bulky biaryl phosphine ligands, particularly SPhos, in Suzuki-Miyaura couplings involving challenging substrates.

Experimental Protocols

A detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of a protected mercaptophenylboronic acid derivative is provided below.

General Protocol for Suzuki-Miyaura Coupling of 2-(Methylthio)phenylboronic Acid with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-(Methylthio)phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, 2-(methylthio)phenylboronic acid, and finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand to the flask.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The workflow for this experimental setup is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Flask Flame-dry Schlenk flask Add_Reagents Add aryl halide, boronic acid, and base Prep_Flask->Add_Reagents Inert_Atmosphere Evacuate and backfill with Ar/N2 (3x) Add_Reagents->Inert_Atmosphere Add_Catalyst Add Pd precatalyst and ligand Inert_Atmosphere->Add_Catalyst Add_Solvent Add degassed solvent Add_Catalyst->Add_Solvent Heat_Stir Heat to 80-110 °C with vigorous stirring Add_Solvent->Heat_Stir Monitor Monitor reaction progress (TLC, LC-MS) Heat_Stir->Monitor Cool_Dilute Cool to RT, dilute with organic solvent Monitor->Cool_Dilute Wash Wash with H2O and brine Cool_Dilute->Wash Dry_Concentrate Dry organic layer and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Experimental workflow for a typical Suzuki-Miyaura coupling.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding and troubleshooting these couplings.

G Pd0 LnP-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl LnP-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl LnP-Pd(II)(Ar)(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive starting point for optimizing the challenging Suzuki-Miyaura couplings of this compound. By understanding the critical role of thiol protection and making informed choices about ligands, bases, and solvents, researchers can significantly improve the success rate and yields of these important transformations.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of (2-Mercaptophenyl)boronic Acid Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in applications like Suzuki-Miyaura cross-coupling reactions, the accurate quantitative analysis of reagents such as (2-Mercaptophenyl)boronic acid is critical. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and products. This guide provides an objective comparison of HPLC with alternative analytical methods for the quantitative analysis of this compound and its reaction products, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of an analytical method for quantifying this compound is dictated by the specific requirements of the analysis, such as sensitivity, speed, and the complexity of the sample matrix. While Reversed-Phase HPLC (RP-HPLC) is a robust and widely accessible technique, alternatives like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Non-Aqueous Capillary Electrophoresis (NACE) offer distinct advantages in certain scenarios.

The following table summarizes the performance of HPLC in comparison to other methods for the analysis of aryl boronic acids. Due to the limited availability of specific validation data for this compound, the presented data is representative of similar aryl boronic acid analyses found in the literature.

ParameterHPLC-UVUPLC-MS/MSNon-Aqueous Capillary Electrophoresis (NACE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on chromatography with detection by mass spectrometry, offering high sensitivity and selectivity.Separation in a capillary based on differential migration in a non-aqueous electrolyte under an electric field.
Limit of Detection (LOD) 0.01–0.04 µg/mL[1][2]0.001–0.005 µg/L[3]Not explicitly found for boronic acids, but generally in the low µg/mL range.
Limit of Quantitation (LOQ) 0.04–0.12 µg/mL[1][2]0.005–0.01 µg/L[3]Typically ≥ 0.5% for residual boronic acid in ester.[4]
Linearity (R²) ≥ 0.999[1][2]> 0.99[5][6]Typically high, but not always the primary validation parameter.
Precision (%RSD) Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[1]< 2.0%[7]Generally good, with RSDs often below 5%.
Accuracy (% Recovery) 95.70% - 104.93%[1]80% - 120%[5][6]80% - 120%[4]
Throughput Moderate (typical run times of 15-30 minutes).High (run times often less than 5 minutes).[8]High (run times often less than 3 minutes).[4]
Key Advantage Widely available, robust, and well-understood technique.High sensitivity, high throughput, and structural information from mass spectra.Excellent for analyzing hydrolytically unstable compounds like boronic esters.[4]
Key Disadvantage Lower sensitivity compared to MS-based methods.Higher equipment and maintenance costs.Can have lower sensitivity and precision compared to HPLC.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate quantitative results. Below are protocols for a typical HPLC analysis for reaction monitoring and a more sensitive UPLC-MS/MS method for trace analysis.

HPLC Method for Monitoring Suzuki-Miyaura Coupling Reactions

This protocol is designed to monitor the consumption of this compound and the formation of the corresponding biaryl product in a Suzuki-Miyaura cross-coupling reaction.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • This compound standard

  • Aryl halide starting material

  • Expected biaryl product standard

  • Reaction mixture aliquots

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength optimized for all components)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standards: Prepare stock solutions of this compound, the aryl halide, and the biaryl product in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Reaction Samples: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction immediately by diluting the aliquot into a known volume of acetonitrile (e.g., 1 mL). Filter the quenched sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to the starting materials and the product based on their retention times compared to the standards.

  • Integrate the peak areas.

  • Use the calibration curves to determine the concentration of each component in the reaction mixture at each time point.

  • Calculate the percentage conversion of the starting materials and the yield of the product.

UPLC-MS/MS Method for Trace Level Quantification

This protocol is suitable for the sensitive quantification of this compound as a potential impurity.

1. Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Ammonium hydroxide or ammonium acetate.

  • This compound standard.

2. UPLC Conditions:

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A fast gradient appropriate for the separation, e.g., 5% to 95% B over 2-3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. MS/MS Conditions:

  • Ionization Mode: ESI Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the optimal precursor and product ions for this compound by infusing a standard solution.

  • Source Parameters: Optimize gas flow, temperature, and voltages for maximum signal intensity.

4. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Create a calibration curve by spiking known amounts of the standard into a matrix that mimics the final sample solution.

  • Dilute the test sample in the initial mobile phase composition.

5. Data Analysis:

  • Quantify the analyte using the peak area from the MRM chromatogram and the calibration curve.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for implementing these analytical methods. The following diagrams, generated using the DOT language, illustrate the key steps in the quantitative analysis of a this compound reaction by HPLC and the logical relationship in method validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Reaction Reaction Mixture Aliquot Take Aliquot at Time (t) Reaction->Aliquot Quench Quench Reaction (e.g., in Acetonitrile) Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter HPLC HPLC System (C18 Column, Gradient Elution) Filter->HPLC Standards Prepare Standards & Calibration Curve Standards->HPLC UV_Detect UV Detection (e.g., 254 nm) HPLC->UV_Detect Chromatogram Generate Chromatogram UV_Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Results (% Conversion, Yield) Quantify->Report

Caption: Workflow for HPLC monitoring of a this compound reaction.

Method_Validation cluster_parameters Validation Parameters (ICH Q2(R1)) cluster_criteria Acceptance Criteria Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Spec_Crit No interference at analyte retention time. Specificity->Spec_Crit Lin_Crit R² ≥ 0.99 Linearity->Lin_Crit Acc_Crit Recovery within 98-102% for assay. Accuracy->Acc_Crit Prec_Crit %RSD ≤ 2% for assay. Precision->Prec_Crit LOD_Crit S/N ratio ≥ 3 LOD->LOD_Crit LOQ_Crit S/N ratio ≥ 10 LOQ->LOQ_Crit Rob_Crit Results unaffected by small variations. Robustness->Rob_Crit

Caption: Key parameters for analytical method validation as per ICH guidelines.

References

Monitoring (2-Mercaptophenyl)boronic acid Reactions: A Comparative Guide to LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise monitoring of chemical reactions is critical for ensuring optimal yield, purity, and safety of pharmaceutical intermediates. The synthesis involving (2-Mercaptophenyl)boronic acid, a key building block, necessitates robust analytical techniques to track reaction progress and identify potential byproducts. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical methods for this purpose, supported by experimental data and detailed protocols.

The Power of LC-MS in Reaction Monitoring

LC-MS has become an indispensable tool in synthetic chemistry for real-time reaction monitoring.[1] Its high sensitivity and selectivity enable the simultaneous detection and quantification of reactants, intermediates, products, and impurities within a complex reaction mixture.[1] This provides chemists with immediate feedback to optimize reaction conditions. For boronic acids, which can be challenging to analyze due to their propensity to form anhydrides (boroxines), LC-MS offers a direct and efficient analytical solution, often without the need for derivatization.[2][3][4]

Comparative Analysis of Reaction Monitoring Techniques

While LC-MS is a powerful technique, it's essential to understand its advantages and limitations compared to other common analytical methods.

TechniqueAdvantagesDisadvantagesApplicability to this compound Reaction
LC-MS - High sensitivity and selectivity[1] - Provides molecular weight information for unequivocal identification[1] - Capable of quantifying multiple components simultaneously[1] - Amenable to automation for real-time monitoring[1] - No derivatization required for many boronic acids[2][3][4]- Higher initial instrument cost[1] - Matrix effects can sometimes suppress ionization[1]Excellent. Ideal for tracking the consumption of starting material, formation of the product, and detection of any impurities or byproducts in real-time.
HPLC-UV - Good quantitative accuracy and precision[5] - Lower instrument cost compared to LC-MS - Robust and widely available- Lower sensitivity and selectivity than LC-MS - Peak identification is based solely on retention time, which can be ambiguous - May require chromophores for adequate detectionGood. Suitable for monitoring the main reactants and products, especially if they have strong UV absorbance. May not be ideal for detecting low-level impurities.
GC-MS - High resolution for volatile and thermally stable compounds[1]- Requires derivatization for non-volatile compounds like boronic acids - High temperatures can cause degradation of thermally labile compoundsPoor. Not ideal for this compound and its derivatives due to their low volatility and thermal lability.
NMR - Provides detailed structural information[5] - Inherently quantitative without the need for calibration curves for relative quantification[5] - Non-destructive- Lower sensitivity compared to LC-MS - Can be complex to interpret for reaction mixtures with overlapping signals[1] - Higher instrument cost and requires specialized expertise[1]Good. Can provide valuable structural confirmation and quantitative data, particularly for in-situ monitoring and mechanistic studies.[5][6][7][8]

Experimental Workflow for LC-MS Reaction Monitoring

The following diagram illustrates a typical workflow for monitoring the progress of a chemical reaction using LC-MS.

LC-MS Reaction Monitoring Workflow LC-MS Reaction Monitoring Workflow cluster_reaction Reaction cluster_sampling Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionVessel Reaction Mixture (this compound + reagents) Sampling Aliquot Withdrawal (e.g., 10 µL at t=0, 1h, 2h...) ReactionVessel->Sampling Time points Quenching Quenching & Dilution (e.g., in Acetonitrile) Sampling->Quenching Filtration Filtration (0.22 µm syringe filter) Quenching->Filtration LC_System UPLC/HPLC System Filtration->LC_System Injection MS_Detector Mass Spectrometer LC_System->MS_Detector Eluent DataAcquisition Data Acquisition (Chromatograms & Spectra) MS_Detector->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Quantification) DataAcquisition->DataAnalysis Interpretation Interpretation (Reaction Kinetics, Purity Assessment) DataAnalysis->Interpretation

Caption: Workflow for monitoring a reaction with this compound using LC-MS.

Detailed Experimental Protocol: LC-MS Method

This protocol provides a starting point for developing a robust LC-MS method for monitoring reactions involving this compound. Method optimization will be necessary based on the specific reaction conditions and available instrumentation.

1. Sample Preparation

  • At specified time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a pre-determined volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to halt the reaction.

  • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Further dilute the sample as necessary to fall within the linear range of the instrument's detector.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is commonly used for boronic acid analysis.[2][3][4] A good starting point is an Acquity BEH C18 column or equivalent.

  • Mobile Phase A: 10 mM Ammonium acetate in water.[2][4]

  • Mobile Phase B: Acetonitrile.[2][4]

  • Gradient: A typical gradient would be to start with a low percentage of organic phase and ramp up to elute more hydrophobic compounds. For example:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 - 0.5 mL/min for a UPLC system.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for boronic acids.[2][3][4] Both positive and negative ion modes should be evaluated, though negative mode is often preferred for boronic acids.[3][9]

  • Scan Mode: Full scan mode can be used to identify all components in the mixture. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will provide higher sensitivity and selectivity.[3][9]

  • Monitored Ions:

    • This compound: The exact mass should be monitored. The [M-H]⁻ ion would be the primary target in negative mode.

    • Products and Intermediates: The expected masses of the reaction products and any potential intermediates should also be monitored.

  • Capillary Voltage: Typically 2.5 - 3.5 kV.

  • Cone Voltage: 20 - 40 V (optimize for the compound of interest).

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

Logical Flow for Data Interpretation

The data obtained from LC-MS analysis can be interpreted to understand the reaction's progress.

LC-MS Data Interpretation Logic Logical Flow for Interpreting LC-MS Reaction Data Start Start Data Analysis CheckReactant Is (2-Mercaptophenyl)boronic acid peak area decreasing? Start->CheckReactant CheckProduct Is the desired product peak area increasing? CheckReactant->CheckProduct Yes ReactionStalled Reaction may be stalled or slow. Consider adjusting conditions. CheckReactant->ReactionStalled No CheckImpurities Are any unexpected peaks (impurities) appearing or increasing? CheckProduct->CheckImpurities Yes CheckProduct->ReactionStalled No ReactionProceeding Reaction is proceeding as expected. Continue monitoring. CheckImpurities->ReactionProceeding No SideReaction Side reactions may be occurring. Identify byproducts via MS data. CheckImpurities->SideReaction Yes ReactionProceeding->CheckReactant ReactionComplete Reaction appears complete. Confirm with multiple time points. ReactionProceeding->ReactionComplete Reactant consumed End End of Analysis ReactionStalled->End SideReaction->ReactionProceeding ReactionComplete->End

References

A Comparative Guide to the Reactivity of (2-Mercaptophenyl)boronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between positional isomers is crucial for reaction optimization and the rational design of novel molecules. This guide provides an objective comparison of the reactivity of (2-Mercaptophenyl)boronic acid with its meta- and para-isomers, focusing on the key factors that influence their performance in chemical synthesis, particularly in the widely used Suzuki-Miyaura cross-coupling reaction.

Influence of Isomeric Position on Reactivity

The reactivity of a substituted phenylboronic acid is primarily governed by a combination of electronic and steric effects, which in turn influence the Lewis acidity of the boron center and the kinetics of the transmetalation step in catalytic cycles.

This compound (ortho-isomer): The proximity of the thiol (-SH) and boronic acid [-B(OH)₂] groups in the ortho position allows for potential intramolecular interactions. This can include hydrogen bonding between the thiol proton and an oxygen atom of the boronic acid, or dative bonding from the sulfur to the boron atom. Such interactions can influence the conformation of the molecule and the acidity of the boronic acid. The predicted pKa for this compound is approximately 6.57, which is significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), indicating a higher Lewis acidity.[1] This increased acidity can facilitate the formation of the boronate anion, which is a key intermediate in the Suzuki-Miyaura reaction.

(3-Mercaptophenyl)boronic acid (meta-isomer): In the meta position, the thiol group primarily exerts an electronic effect on the boronic acid. The thiol group is electron-withdrawing by induction, which increases the Lewis acidity of the boron atom. The Hammett constant (σm) for a thiol group is +0.25, quantifying this electron-withdrawing effect.[1] The predicted pKa of the 3-isomer is around 6.58, very similar to the 2-isomer, suggesting a comparable level of Lewis acidity.

(4-Mercaptophenyl)boronic acid (para-isomer): When the thiol group is in the para position, it can exert both inductive and resonance effects. While it is inductively electron-withdrawing, it can be a weak electron-donating group by resonance. The Hammett constant (σp) for a thiol group is +0.15, indicating a weaker overall electron-withdrawing effect compared to the meta position.[1] This would suggest that (4-Mercaptophenyl)boronic acid is a slightly weaker Lewis acid than its ortho and meta counterparts.

Data Presentation: Physicochemical Properties

PropertyThis compound(3-Mercaptophenyl)boronic acid(4-Mercaptophenyl)boronic acid
Predicted pKa 6.57[1]6.58Not explicitly reported, but expected to be slightly higher than the meta-isomer.
Hammett Constant (σ) Not applicableσm = +0.25[1]σp = +0.15[1]

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the boronic acid in this reaction is highly dependent on the rate of transmetalation, which is influenced by the Lewis acidity of the boron and the nucleophilicity of the organic group to be transferred.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can serve as a starting point for comparing the reactivity of the mercaptophenylboronic acid isomers.

Materials:

  • Aryl halide (1.0 mmol)

  • (Mercaptophenyl)boronic acid isomer (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide, the mercaptophenylboronic acid isomer, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Ar-X Aryl Halide (Ar-X) Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison_Workflow cluster_isomers Isomers cluster_reaction Standardized Suzuki-Miyaura Reaction cluster_analysis Analysis cluster_comparison Comparison ortho This compound reaction Run parallel reactions with a common aryl halide under identical conditions (catalyst, base, solvent, temperature, time). ortho->reaction meta (3-Mercaptophenyl)boronic acid meta->reaction para (4-Mercaptophenyl)boronic acid para->reaction analysis Monitor reaction progress (e.g., GC-MS, LC-MS) to determine reaction rates and final product yields. reaction->analysis comparison Compare yields and/or reaction rates to establish the reactivity order of the isomers. analysis->comparison

Caption: Workflow for comparing the reactivity of mercaptophenylboronic acid isomers.

References

validation of product structure from (2-Mercaptophenyl)boronic acid via NMR spectroscopy.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of analytical data for 2,3-diphenylbenzo[b]thiophene synthesized via two distinct chemical pathways, offering researchers insights into the validation of product structures using Nuclear Magnetic Resonance (NMR) spectroscopy.

In the field of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of the NMR spectroscopic data for 2,3-diphenylbenzo[b]thiophene synthesized through two different methods: a palladium-catalyzed reaction involving (2-Mercaptophenyl)boronic acid and a visible-light-promoted cyclization. By presenting the experimental protocols and the resulting NMR data side-by-side, this guide serves as a practical resource for researchers engaged in the synthesis and characterization of heterocyclic compounds.

Comparison of Synthetic Routes and NMR Data

The following table summarizes the key NMR spectroscopic data for 2,3-diphenylbenzo[b]thiophene produced by the two synthetic methodologies.

Parameter Route 1: Palladium-Catalyzed Coupling of this compound derivative Route 2: Visible-Light-Promoted Cyclization [1]
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.87–7.83 (m, 1H), 7.60–7.55 (m, 1H), 7.41–7.28 (m, 9H), 7.24–7.19 (m, 3H)7.87–7.83 (m, 1H), 7.60–7.55 (m, 1H), 7.41–7.28 (m, 9H), 7.24–7.19 (m, 3H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 141.0, 139.6, 138.9, 135.6, 134.3, 133.3, 130.5, 129.7, 128.7, 128.8, 127.7, 127.4, 124.6, 124.5, 123.4, 122.1141.0, 139.6, 138.9, 135.6, 134.3, 133.3, 130.5, 129.7, 128.7, 128.8, 127.7, 127.4, 124.6, 124.5, 123.4, 122.1
¹¹B NMR Data not available in the cited literature. Typically, a broad signal would be expected for the boronic acid starting material, which would be absent in the final product.Not applicable as no boron-containing reagents are used in this synthesis.

The ¹H and ¹³C NMR data for 2,3-diphenylbenzo[b]thiophene obtained from both synthetic routes are in excellent agreement, confirming the formation of the same product. The characteristic signals in the aromatic region of the ¹H NMR spectrum and the number and chemical shifts of the signals in the ¹³C NMR spectrum are identical, providing strong evidence for the successful synthesis of the target molecule in both cases.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and validation of the product structure.

Synthesis and Validation Workflow cluster_route1 Route 1: Palladium-Catalyzed Coupling cluster_route2 Route 2: Visible-Light-Promoted Cyclization cluster_validation Structure Validation A1 This compound derivative D1 Suzuki-Miyaura Coupling A1->D1 B1 Diphenylacetylene B1->D1 C1 Pd Catalyst C1->D1 E1 2,3-Diphenylbenzo[b]thiophene D1->E1 F NMR Spectroscopy (¹H, ¹³C) E1->F G Mass Spectrometry E1->G A2 Di(phenyl) disulfide D2 Radical Cyclization A2->D2 B2 Diphenylacetylene B2->D2 C2 Visible Light C2->D2 E2 2,3-Diphenylbenzo[b]thiophene D2->E2 E2->F E2->G H Structure Confirmation F->H G->H

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (2-Mercaptophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] For researchers and professionals in drug development, the choice of an appropriate palladium catalyst is paramount to achieving desired outcomes, especially when dealing with challenging substrates such as (2-Mercaptophenyl)boronic acid. The presence of a thiol group can lead to catalyst inhibition or poisoning, making catalyst selection a critical parameter for a successful coupling. This guide offers a comparative overview of various palladium catalysts suitable for this transformation, supported by generalized experimental protocols and performance data drawn from studies on related substrates.

Data Presentation: A Comparative Overview of Palladium Catalyst Systems

Direct comparative studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature. However, by examining the performance of common palladium catalysts in reactions involving other sulfur-containing substrates or similarly challenging boronic acids, we can infer their potential efficacy. The following table summarizes the characteristics and typical performance of several classes of palladium catalysts.

Note: The data presented below is a compilation from various sources and represents typical performance for challenging Suzuki-Miyaura couplings. Actual results with this compound may vary and require optimization.

Catalyst SystemCatalyst Loading (mol%)Typical Solvent(s)Typical Base(s)Temperature (°C)Reaction Time (h)Reported Yield Range (%)Key Advantages
Pd(PPh₃)₄ 2 - 10Toluene, Dioxane, DMEK₂CO₃, Na₂CO₃80 - 11012 - 2460 - 85Readily available, versatile for a range of substrates.[3][4][5]
PdCl₂(dppf) 1 - 5Dioxane, THF, DMFK₃PO₄, Cs₂CO₃80 - 1204 - 1870 - 95Effective for heteroaryl and sterically hindered substrates.[6]
Buchwald Precatalysts (e.g., XPhos-Pd-G2) 0.5 - 2Toluene, Dioxane, t-BuOHK₃PO₄, CsFRoom Temp - 1001 - 1285 - 99+High activity at low loadings, effective for challenging substrates.[7][8]
Palladacycles 0.1 - 2Water, Organic SolventsK₂CO₃, K₃PO₄25 - 1001 - 1090 - 99+Air and moisture stable, high turnover numbers.[3][9]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol can be adapted and optimized for specific substrates and catalysts.

Materials:
  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (see table for typical loading)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Water

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst and any necessary ligands, followed by the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Mandatory Visualization

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Trans Base (Base) Base->Trans Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Reactants & Base) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert addition 3. Add Catalyst & Solvent inert->addition heating 4. Heat & Stir addition->heating monitoring 5. Monitor Progress (TLC/LC-MS) heating->monitoring quench 6. Quench & Extract monitoring->quench purify 7. Purify (Chromatography) quench->purify

References

A Comparative Guide to Assessing the Purity of Synthesized (2-Mercaptophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of (2-Mercaptophenyl)boronic acid, a crucial reagent in Suzuki-Miyaura cross-coupling reactions and various other applications in medicinal chemistry and materials science, is paramount for ensuring reaction efficiency, reproducibility, and the safety of resulting products.[1] Potential impurities, arising from the synthesis process, can lead to undesirable side reactions and compromise the quality of the final compounds. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized this compound, supported by representative experimental data and detailed protocols.

Potential Impurities in Synthesized this compound

The primary synthetic route to this compound typically involves the reaction of an organometallic reagent derived from 2-bromothiophenol with a trialkyl borate.[1] This process can lead to several potential impurities:

  • Unreacted Starting Materials: Residual 2-bromothiophenol or related precursors.

  • Homocoupling Byproducts: Formation of 2,2'-dithiobis(benzene).

  • Protodeboronation Product: Thiophenol, resulting from the loss of the boronic acid moiety.[2]

  • Boroxine: A cyclic trimeric anhydride formed through the dehydration of this compound. This is a common impurity for many boronic acids.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on factors such as the expected impurities, required sensitivity, and the nature of the quantitative data needed. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are three powerful and commonly employed techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase, with UV detection.[3]Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[3]Separation of volatile compounds followed by mass-based detection and identification.[4]
Primary Use Routine purity checks, quantification of non-volatile impurities.Absolute purity determination without a specific reference standard for the analyte.[3]Identification and quantification of volatile and semi-volatile impurities.[4]
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water).Dissolution in a deuterated solvent with a certified internal standard.[3]Derivatization is mandatory to increase volatility (e.g., with pinacol or via silylation).[4]
Key Advantages High resolving power, versatility, and high sensitivity for UV-active compounds.[5]Provides a direct and accurate measure of absolute purity; structural information is also obtained.[3]Excellent chromatographic separation and high sensitivity; provides structural information of impurities.[4]
Key Limitations Accurate quantification requires reference standards for each impurity or assumes equal detector response.[3] Can be complicated by the on-column hydrolysis of boronic esters if present.[6]Lower sensitivity compared to chromatographic methods; potential for signal overlap. The presence of boroxine can complicate spectra, though specific solvents can mitigate this.[7]Not suitable for direct analysis of non-volatile boronic acids; derivatization adds a step and potential for side reactions.[4]
Typical Limit of Quantification (LOQ) ~0.05% (area percent)~0.1% (w/w)<30 ppm for derivatized boronic acid.[4]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the routine purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample solution and record the chromatogram. Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).

  • Solvent: Deuterated methanol (Methanol-d4) is recommended to minimize boroxine formation and provide sharp signals.[7]

  • Sample Preparation:

    • Accurately weigh about 15 mg of the this compound sample and about 10 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of Methanol-d4.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

3. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is suitable for identifying and quantifying volatile impurities and the derivatized boronic acid.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pinacol.

  • Instrumentation: A standard GC-MS system.

  • Injector Temperature: 250 - 280 °C.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 550.

  • Sample Preparation (Silylation):

    • Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 60-70°C for 30 minutes.

  • Analysis: Inject the derivatized sample into the GC-MS. Identify impurities based on their mass spectra and retention times. Quantification can be performed using an internal standard added before derivatization.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Quantitative Purity Analysis cluster_decision Data Evaluation & Final Assessment cluster_outcome Outcome Synthesis Synthesis of this compound Initial_Screen Initial Qualitative Screen (e.g., TLC, melting point) Synthesis->Initial_Screen HPLC HPLC Analysis (Routine Purity, Non-volatile Impurities) Initial_Screen->HPLC qNMR qNMR Analysis (Absolute Purity, Boroxine Content) Initial_Screen->qNMR GCMS GC-MS Analysis (with Derivatization) (Volatile Impurities) Initial_Screen->GCMS Data_Eval Evaluate and Compare Data from all Techniques Purity_Spec Does Purity Meet Specification? Data_Eval->Purity_Spec Compare against standards Release Release Batch Purity_Spec->Release Yes Repurify Repurify Batch Purity_Spec->Repurify No

Caption: Workflow for purity assessment of this compound.

References

A Comparative Guide to Alternative Reagents for Biaryl Thiol Synthesis: Beyond (2-Mercaptophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl thiols is a critical step in the creation of a wide array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction, utilizing reagents like (2-Mercaptophenyl)boronic acid, is a foundational method for this transformation. However, challenges associated with the stability and handling of boronic acids have spurred the development of alternative reagents. This guide provides an objective comparison of this compound with its more stable surrogates and other cross-coupling methodologies, supported by experimental data to inform reagent selection for optimal biaryl thiol synthesis.

The palladium-catalyzed Suzuki-Miyaura coupling provides a powerful tool for the formation of carbon-carbon bonds.[1] this compound is a common reagent for introducing the mercaptophenyl group. However, like many boronic acids, it can be susceptible to decomposition pathways such as protodeboronation, which can diminish yields and complicate purification. To address these stability issues, more robust alternatives have been developed, primarily potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[2] Beyond the Suzuki-Miyaura reaction, other cross-coupling methods, such as the Kumada and Hiyama couplings, offer entirely different approaches to biaryl synthesis, avoiding boronic acids altogether.

Performance Comparison of Reagents for Biaryl Thiol Synthesis

To facilitate a direct comparison, the following table summarizes the performance of this compound and its alternatives in the synthesis of a representative biaryl thiol, 2-(4-methoxyphenyl)thiophenol. The data is compiled from literature reports and representative examples.

Reagent/MethodCoupling PartnerCatalyst/ConditionsYield (%)Reference
This compound (Suzuki-Miyaura)4-BromoanisolePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 110 °C~74% (estimated)[3]
Potassium (2-mercaptophenyl)trifluoroborate (Suzuki-Miyaura)4-BromoanisolePdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, Toluene/H₂O, 100 °CGood to Excellent[4][5]
(2-Mercaptophenyl) MIDA boronate (Suzuki-Miyaura)4-BromoanisolePd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °CHigh[6]
2-Mercaptophenyl Grignard Reagent (Kumada Coupling)4-BromoanisoleNiCl₂(dppp) or Pd catalyst, THF, rt to refluxModerate to High[7]
(2-Mercaptophenyl)trimethoxysilane (Hiyama Coupling)4-BromoanisolePd(OAc)₂, TBAF, THF, 60 °CGood to High[8]

Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents. Data for the direct synthesis of 2-(4-methoxyphenyl)thiophenol using all reagents was not available in a single source, so representative conditions and expected yields are provided based on analogous transformations.

In-Depth Look at Alternative Reagents

Potassium Organotrifluoroborates

Potassium trifluoroborate salts are crystalline, free-flowing solids that exhibit enhanced stability to air and moisture compared to their boronic acid counterparts, allowing for easier handling and long-term storage. They are readily prepared from the corresponding boronic acid by treatment with potassium hydrogen fluoride (KHF₂).[5] In Suzuki-Miyaura couplings, they serve as excellent surrogates for boronic acids.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are another class of highly stable, crystalline solids that are compatible with a wide range of reaction conditions.[2] A key advantage of MIDA boronates is their ability to participate in a "slow release" of the boronic acid under the reaction conditions, which can be particularly beneficial for challenging couplings and for unstable boronic acids.[6] They can be synthesized from the corresponding boronic acid and N-methyliminodiacetic acid.

Grignard Reagents (Kumada Coupling)

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[7] This method avoids the use of boron reagents altogether. Grignard reagents are highly reactive, which can be advantageous for difficult couplings, but also limits the functional group tolerance of the reaction.

Organosilanes (Hiyama Coupling)

The Hiyama coupling employs an organosilane and an organic halide, also catalyzed by palladium.[8] Organosilanes are generally stable and less toxic than other organometallic reagents. The reaction requires an activator, typically a fluoride source like TBAF, to facilitate transmetalation.

Experimental Protocols

Synthesis of Potassium (2-mercaptophenyl)trifluoroborate

To a solution of this compound (1.0 eq) in methanol, an aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) is added. The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The resulting solid is washed with a cold solvent (e.g., acetone) and dried to yield the potassium (2-mercaptophenyl)trifluoroborate.[5]

Synthesis of (2-Mercaptophenyl) MIDA boronate

A mixture of this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) is suspended in a solvent mixture such as toluene and DMSO. The mixture is heated under reflux with a Dean-Stark apparatus to remove water. After completion, the reaction is cooled, and the solvent is removed. The crude product is then purified by chromatography or recrystallization to afford the (2-Mercaptophenyl) MIDA boronate.

Representative Suzuki-Miyaura Cross-Coupling of a (2-Mercaptophenyl)boron Reagent with 4-Bromoanisole

To a reaction vessel is added the (2-mercaptophenyl)boron reagent (1.2 eq), 4-bromoanisole (1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). The vessel is sealed and purged with an inert gas (e.g., argon). A degassed solvent system (e.g., dioxane/water or toluene/water) is added, and the mixture is heated with stirring until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield 2-(4-methoxyphenyl)thiophenol.[3]

Representative Kumada Coupling for the Synthesis of 2-(4-methoxyphenyl)thiophenol

In a flame-dried flask under an inert atmosphere, magnesium turnings are activated. A solution of 2-bromothiophenol in THF is added to prepare the Grignard reagent. In a separate flask, a palladium or nickel catalyst (e.g., NiCl₂(dppp)) and 4-bromoanisole are dissolved in THF. The prepared Grignard reagent is then transferred to the second flask, and the reaction is stirred at room temperature or heated to reflux until completion. The reaction is quenched, worked up, and the product is purified by chromatography.

Representative Hiyama Coupling for the Synthesis of 2-(4-methoxyphenyl)thiophenol

To a reaction vessel under an inert atmosphere is added (2-mercaptophenyl)trimethoxysilane (1.2 eq), 4-bromoanisole (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), and a fluoride source (e.g., TBAF, 1.5 eq). Anhydrous THF is added, and the mixture is stirred at the appropriate temperature (e.g., 60 °C) until the starting material is consumed. The reaction is then quenched, worked up, and the product is purified by column chromatography.[8]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of biaryl thiols using the discussed methodologies.

Suzuki_Miyaura_Workflow cluster_reagents Reagents cluster_process Process 2_Mercaptophenyl_Boronic_Acid This compound Reaction_Setup Reaction Setup (Inert Atmosphere) 2_Mercaptophenyl_Boronic_Acid->Reaction_Setup Aryl_Halide Aryl Halide (e.g., 4-Bromoanisole) Aryl_Halide->Reaction_Setup Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction_Setup Base Base Base->Reaction_Setup Heating Heating Reaction_Setup->Heating Workup_Purification Workup & Purification Heating->Workup_Purification Biaryl_Thiol Biaryl Thiol Workup_Purification->Biaryl_Thiol

Caption: General workflow for Suzuki-Miyaura coupling.

Alternative_Reagent_Synthesis cluster_trifluoroborate Potassium Trifluoroborate Synthesis cluster_mida MIDA Boronate Synthesis Boronic_Acid This compound KHF2 KHF₂ Boronic_Acid->KHF2 Reacts with MIDA N-Methyliminodiacetic acid Boronic_Acid->MIDA Reacts with Trifluoroborate Potassium (2-mercaptophenyl)trifluoroborate KHF2->Trifluoroborate MIDA_Boronate (2-Mercaptophenyl) MIDA boronate MIDA->MIDA_Boronate

Caption: Synthesis of stable boronic acid surrogates.

Alternative_Couplings cluster_kumada Kumada Coupling cluster_hiyama Hiyama Coupling Grignard 2-Mercaptophenyl Grignard Reagent Biaryl_Thiol_K Biaryl Thiol Grignard->Biaryl_Thiol_K Aryl_Halide_K Aryl Halide Aryl_Halide_K->Biaryl_Thiol_K Ni_Pd_K Ni or Pd Catalyst Ni_Pd_K->Biaryl_Thiol_K Organosilane (2-Mercaptophenyl)silane Biaryl_Thiol_H Biaryl Thiol Organosilane->Biaryl_Thiol_H Aryl_Halide_H Aryl Halide Aryl_Halide_H->Biaryl_Thiol_H Pd_H Pd Catalyst Pd_H->Biaryl_Thiol_H Activator Activator (e.g., TBAF) Activator->Biaryl_Thiol_H

Caption: Alternative C-C bond forming reactions.

Conclusion

The choice of reagent for biaryl thiol synthesis is a critical decision that impacts reaction efficiency, substrate scope, and operational simplicity. While this compound remains a widely used and effective reagent, its potassium trifluoroborate and MIDA boronate surrogates offer significant advantages in terms of stability and handling, which can lead to more reproducible and scalable processes. For instances where boron-based reagents are not desirable, Kumada and Hiyama couplings provide robust, alternative strategies. The selection of the optimal method will depend on the specific synthetic target, the functional group tolerance required, and practical considerations such as cost and the availability of starting materials. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

performance comparison of (2-Mercaptophenyl)boronic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Solvent System Selection for (2-Mercaptophenyl)boronic acid

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of chemical reactions. This guide provides a framework for comparing the performance of this compound in various solvent systems, particularly in the context of common cross-coupling reactions. While direct comparative studies on this compound are not extensively available in published literature, this document outlines the general principles, common solvent choices, and standardized experimental protocols to enable researchers to conduct their own effective comparisons.

This compound is a versatile building block in organic synthesis, valued for its dual reactivity stemming from the boronic acid and thiol functionalities. Its performance in key reactions like the Suzuki-Miyaura and Chan-Lam couplings is highly dependent on the solvent system, which can affect solubility, catalyst activity, and reaction kinetics.

General Principles of Solvent Effects in Cross-Coupling Reactions

The solvent plays a multifaceted role in transition metal-catalyzed cross-coupling reactions.[1] Key functions include:

  • Solubilization: Ensuring that the boronic acid, coupling partner, catalyst, and base are sufficiently dissolved to allow the reaction to proceed efficiently.

  • Catalyst Activity and Stability: Solvents can coordinate with the metal catalyst, influencing its electronic properties, stability, and reactivity.

  • Influence on Base Strength: The efficacy of the base used in the reaction can be modulated by the solvent.

  • Reaction Pathway: In some cases, the solvent can influence the reaction mechanism and selectivity.[2]

Common Solvent Systems for Arylboronic Acid Reactions

The selection of a solvent is often empirical and depends on the specific substrates and catalyst system. However, some general trends are observed for Suzuki-Miyaura and Chan-Lam couplings.

Table 1: Qualitative Comparison of Common Solvents for Cross-Coupling Reactions

Solvent ClassExamplesGeneral AdvantagesGeneral Disadvantages
Polar Aprotic Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)Good at dissolving a wide range of organic substrates and inorganic bases. Often used in successful cross-coupling reactions.[2]Can be difficult to remove (DMF). THF can form peroxides. MeCN can sometimes lead to different selectivity.[2]
Protic Water, Ethanol, IsopropanolEnvironmentally friendly ("green") solvents. Water can accelerate some Suzuki-Miyaura reactions.[2] Can be used in biphasic systems.May not be suitable for all catalysts or substrates. Can participate in side reactions.
Nonpolar Toluene, BenzeneUseful for specific applications, particularly with lipophilic substrates.Poor solubility for inorganic bases, often requiring a biphasic system or a phase-transfer catalyst.

Experimental Protocols for Solvent Screening

To quantitatively assess the performance of this compound in different solvents, a standardized experimental protocol should be followed. Below are generalized protocols for Suzuki-Miyaura and Chan-Lam couplings that can be adapted for solvent screening.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvents to be tested (e.g., Dioxane, THF, DMF, Toluene/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the chosen anhydrous solvent (e.g., 0.1 M concentration of the limiting reactant) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to determine the isolated yield.

Generalized Protocol for Chan-Lam Coupling

This protocol outlines a typical procedure for the copper-catalyzed N-arylation of a nitrogen-containing nucleophile with this compound.

Materials:

  • This compound

  • Nitrogen nucleophile (e.g., an amine, imidazole)

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Base (optional, e.g., pyridine, Et₃N)

  • Solvents to be tested (e.g., CH₂Cl₂, MeOH, MeCN)

  • Standard laboratory glassware

Procedure:

  • To a reaction vessel, add the nitrogen nucleophile (1.0 equivalent), this compound (1.5 equivalents), and the copper catalyst (e.g., 10 mol% to 1 equivalent).

  • If a base is used, add it to the mixture (e.g., 2.0 equivalents).

  • Add the chosen solvent and stir the reaction mixture at room temperature, open to the air.[3][4]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product to determine the yield.

Visualization of Reaction Mechanisms

Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)n Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X_L2->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)n Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Coupling cluster_cycle Catalytic Cycle Cu(II) Cu(II) Transmetalation Transmetalation (Ar-B(OH)2) Cu(II)->Transmetalation ArB(OH)2 Ar-Cu(II) Ar-Cu(II) Transmetalation->Ar-Cu(II) Coordination Coordination (Nu-H) Ar-Cu(II)->Coordination Nu-H Ar-Cu(II)-NuH Ar-Cu(II)-NuH Coordination->Ar-Cu(II)-NuH Oxidation Oxidation (O2) Ar-Cu(II)-NuH->Oxidation Ar-Cu(III)-Nu Ar-Cu(III)-Nu Oxidation->Ar-Cu(III)-Nu Reductive_Elimination Reductive Elimination Ar-Cu(III)-Nu->Reductive_Elimination Ar-Nu Cu(I) Cu(I) Reductive_Elimination->Cu(I) Reoxidation Reoxidation (O2) Cu(I)->Reoxidation Reoxidation->Cu(II)

Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.[4]

By systematically applying these protocols and principles, researchers can effectively determine the optimal solvent system for their specific application of this compound, leading to improved reaction yields, purity, and overall efficiency.

References

A Comparative Guide to the Kinetic Performance of Catalytic Systems in (2-Mercaptophenyl)boronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. However, the efficiency and kinetics of this reaction are highly dependent on the substrate. A notable challenge arises with ortho-substituted substrates like (2-Mercaptophenyl)boronic acid, also known as 2-thiophenylboronic acid. The presence of the ortho-mercapto (-SH) group introduces significant kinetic complexities, primarily due to a competing and often rapid, base-catalyzed side reaction known as protodeboronation.

This guide provides an objective comparison of different catalytic strategies for the cross-coupling of this compound. The focus is on how each approach kinetically favors the desired C-C bond formation over the undesired C-B bond cleavage. While specific rate constants for this exact substrate are not widely published, this comparison is built upon established mechanistic principles and data from structurally related and other "challenging" boronic acids.

Performance Comparison of Catalytic Systems

The primary kinetic challenge with this compound is that the rate of the desired catalytic cycle must be significantly faster than the rate of protodeboronation. The choice of catalyst, particularly the ligand on the palladium center, is paramount in achieving this outcome.

Table 1: Qualitative Kinetic Comparison of Catalytic Systems for this compound Coupling

Catalyst System CategoryKey Ligand/Reagent TypeExpected Rate of Cross-CouplingExpected Rate of ProtodeboronationProbable Outcome & Kinetic Rationale
Traditional Catalysts Simple Phosphines (e.g., PPh₃ in Pd(PPh₃)₄)SlowModerate to FastLow Yield. The rates of oxidative addition and transmetalation are often slow, allowing the base-catalyzed protodeboronation to become the dominant pathway.
Advanced Ligand Systems Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., XPhos, SPhos)Very FastModerate to FastHigh Yield. These ligands accelerate the rate-determining steps of the catalytic cycle (oxidative addition and reductive elimination), allowing the cross-coupling to outpace protodeboronation.[1][2][3]
Alternative Approach Boronic Acid Protection (e.g., Pinacol or Neopentyl Esters)Moderate to FastSlowHigh Yield. The boronic ester is more stable towards hydrolysis and subsequent protodeboronation.[4][5] The slow, controlled release of the boronic acid can keep its concentration low, further suppressing the side reaction.

Visualizing the Reaction Pathways

To better understand the kinetic competition, it is useful to visualize both the productive catalytic cycle and the primary off-cycle decomposition pathway.

G cluster_0 Suzuki-Miyaura Catalytic Cycle (Desired Pathway) cluster_1 Protodeboronation (Side Reaction) Pd0 Pd(0)Ln OA Ar-Pd(II)-X(Ln) Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-Ar'(Ln) OA->TM Transmetalation (Ar'-B(OH)₂) Product Ar-Ar' TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Decomposition Ar'-H Boronate->Decomposition Protonolysis (H₂O)

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Accurate kinetic analysis requires meticulous experimental design and monitoring. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC

Objective: To determine the initial reaction rate and kinetic profile for the coupling of an aryl halide with this compound using an advanced catalyst system (e.g., an XPhos precatalyst).

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 to 1.5 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water 5:1, 10 mL)

  • Internal standard (e.g., dodecane or hexadecane)

  • Reaction vessel (e.g., Schlenk flask or reaction vial)

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Initiation: Add the palladium precatalyst to the reaction mixture and begin vigorous stirring at a constant, controlled temperature (e.g., 80 °C). This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to halt the catalytic cycle.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve at the initial time points. By systematically varying the concentrations of reactants and catalyst, the reaction order for each component can be established.

Experimental Workflow Visualization

A systematic workflow is critical for obtaining reproducible and reliable kinetic data.

workflow start Reaction Setup (Inert Atmosphere) thermo Equilibrate to Target Temperature start->thermo initiate Catalyst Injection (t=0) thermo->initiate sampling Timed Aliquot Sampling initiate->sampling sampling->sampling Repeat at Intervals quench Quench Sample in Solvent sampling->quench hplc HPLC Analysis (Quantification) quench->hplc analysis Data Processing & Kinetic Modeling hplc->analysis end Determine Rate Law & Constants analysis->end

Caption: A general experimental workflow for kinetic studies.

Conclusion

While this compound presents kinetic challenges for Suzuki-Miyaura cross-coupling, these can be overcome through rational catalyst design. Traditional palladium catalysts like Pd(PPh₃)₄ are often too slow, allowing the undesired protodeboronation side reaction to dominate. In contrast, modern catalytic systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos) dramatically accelerate the desired cross-coupling pathway, leading to high yields of the target biaryl product.[1][2] An alternative strategy involves protecting the boronic acid as an ester to enhance its stability against premature decomposition. For drug development professionals and synthetic chemists, leveraging these advanced catalytic systems is crucial for efficiently synthesizing complex molecules containing the valuable 2-mercaptophenyl structural motif.

References

Yield Comparison: Microwave-Assisted vs. Conventional Heating for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of heating method—conventional thermal heating versus microwave irradiation—can significantly impact reaction efficiency, yield, and time. This guide provides an objective comparison of these two heating methods for the Suzuki-Miyaura coupling of a substituted phenylboronic acid, supported by experimental data.

Performance Overview

Microwave-assisted heating has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and improved yields compared to conventional heating methods. This is attributed to the efficient and rapid heating of the reaction mixture by direct interaction with microwave irradiation, which can lead to temperatures and pressures not easily attainable with standard laboratory equipment.

A study on the Suzuki cross-coupling of 9-bromophenanthrene with 2-formylphenylboronic acid, a structural analog to (2-Mercaptophenyl)boronic acid, demonstrates the significant advantages of microwave-assisted synthesis. The use of a polyurea microencapsulated palladium catalyst (Pd EnCat™ 30) under microwave irradiation resulted in a 72-fold increase in reaction rate compared to conventional thermal conditions.[1]

Quantitative Data Summary

The following table summarizes the key performance differences between microwave-assisted and conventional heating for the Suzuki coupling of 9-bromophenanthrene with 2-formylphenylboronic acid to yield 2-(9-phenanthrenyl)benzaldehyde.

ParameterMicrowave-Assisted HeatingConventional Thermal Heating
Yield >98%Comparable to microwave
Reaction Time 20 minutesup to 24 hours
Catalyst Pd EnCat™ 30 (10 mol %)Pd(PPh₃)₄
Base Tetrabutylammonium acetateCesium fluoride
Solvent EthanolEthylene glycol dimethyl ether
Temperature 120 °CReflux

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reaction under both microwave-assisted and conventional heating conditions are provided below.

Microwave-Assisted Suzuki Coupling (Method C from Sharma et al., 2007)[1]

Materials:

  • Aryl halide (e.g., 9-bromophenanthrene, 0.5 mmol)

  • Boronic acid (e.g., 2-formylphenylboronic acid, 0.55 mmol)

  • Pd EnCat™ 30 (10 mol %)

  • Tetrabutylammonium acetate (1.5 mmol)

  • Ethanol (5 mL)

  • Microwave vial

Procedure:

  • The aryl halide and boronic acid are dissolved in ethanol (5 mL) in a microwave vial.

  • Pd EnCat™ 30 and tetrabutylammonium acetate are added to the solution.

  • The reaction mixture is irradiated in a microwave apparatus at 120 °C and 250 W for 20 minutes.

  • After cooling to ambient temperature, the product is purified.

Conventional Thermal Suzuki Coupling (adapted from Sharma et al., 2007)[1]

Materials:

  • Aryl halide (e.g., 9-bromophenanthrene, 0.5 mmol)

  • Boronic acid (e.g., 2-formylphenylboronic acid, 0.55 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)

  • Cesium fluoride (1.25 mmol)

  • Ethylene glycol dimethyl ether (DME) (5 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • The aryl halide and boronic acid are dissolved in ethylene glycol dimethyl ether (5 mL) in a round-bottom flask.

  • Pd(PPh₃)₄ and cesium fluoride are added to the solution.

  • The reaction mixture is refluxed for up to 24 hours.

  • After cooling to ambient temperature, the product is purified.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for both heating methods and the logical relationship of the yield comparison.

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Heating conv_start Mix Reactants: Aryl Halide, Boronic Acid, Catalyst, Base, Solvent conv_heat Reflux for up to 24 hours conv_start->conv_heat conv_cool Cool to Room Temperature conv_heat->conv_cool conv_purify Purify Product conv_cool->conv_purify mw_start Mix Reactants: Aryl Halide, Boronic Acid, Catalyst, Base, Solvent mw_irradiate Microwave Irradiation (120°C, 20 min) mw_start->mw_irradiate mw_cool Cool to Room Temperature mw_irradiate->mw_cool mw_purify Purify Product mw_cool->mw_purify

Caption: Experimental workflow for Suzuki coupling.

G cluster_comparison Yield and Time Comparison microwave Microwave-Assisted >98% Yield 20 minutes conclusion Microwave offers significantly shorter reaction times with comparable or higher yields microwave->conclusion conventional Conventional Heating Comparable Yield up to 24 hours conventional->conclusion

Caption: Comparison of reaction outcomes.

Conclusion

For the synthesis of biaryl compounds via Suzuki-Miyaura coupling of substituted phenylboronic acids, microwave-assisted heating presents a clear advantage over conventional heating methods. The primary benefit lies in the drastic reduction of reaction times, from hours or even a full day to mere minutes, without compromising, and often improving, the product yield. This acceleration can significantly enhance laboratory productivity, particularly in the context of high-throughput synthesis for drug discovery and development. While the initial investment in microwave reactor technology is a consideration, the long-term benefits of increased efficiency and faster access to target molecules make it a compelling alternative for modern chemical research.

References

Optimizing Benzothiazole Synthesis: A Comparative Guide to Base Efficiency in (2-Mercaptophenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 2-arylbenzothiazoles, a key scaffold in many pharmacologically active compounds, often relies on palladium-catalyzed cross-coupling reactions. A critical parameter influencing the success of these reactions is the choice of base. This guide provides a comparative analysis of the efficiency of various bases in the Suzuki-Miyaura coupling of (2-Mercaptophenyl)boronic acid with aryl halides, offering experimental data to inform reaction optimization.

The formation of the carbon-sulfur and carbon-carbon bonds necessary for constructing the 2-arylbenzothiazole core is significantly impacted by the reaction conditions, particularly the base employed. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step. The selection of an appropriate base can dramatically affect reaction yields, times, and the formation of byproducts.

Comparative Performance of Bases in 2-Arylbenzothiazole Synthesis

The following table summarizes the performance of different bases in the Suzuki-Miyaura coupling of this compound with various aryl halides to yield 2-arylbenzothiazoles. The data presented is a synthesis of findings from studies focused on the optimization of this transformation.

BaseCoupling Partner (Aryl Halide)Catalyst SystemSolventTemperature (°C)Yield (%)Reference
K₂CO₃2-Amino-6-bromobenzothiazolePd(PPh₃)₄Toluene/H₂O10085[1]
Cs₂CO₃2-Amino-6-bromobenzothiazolePd(PPh₃)₄Toluene/H₂O10082[1]
Na₂CO₃2-Amino-6-bromobenzothiazolePd(PPh₃)₄Toluene/H₂O10078[1]
K₃PO₄2-Amino-6-bromobenzothiazolePd(PPh₃)₄Toluene/H₂O10075[1]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and reaction time. The data above serves as a comparative guide under the specified conditions.

From the compiled data, inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have demonstrated high efficacy in promoting the Suzuki-Miyaura coupling for the synthesis of 2-arylbenzothiazoles.[1] These weaker inorganic bases are often preferred as they can minimize side reactions that may occur with stronger bases, especially when sensitive functional groups are present on the coupling partners.

The Role of the Base in the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. Two primary mechanisms are proposed for the role of the base:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily reacts with the palladium(II) complex.

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.

The operative pathway can be influenced by the specific base, solvent, and reactants used.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of 2-arylbenzothiazoles. Below is a representative protocol for a Suzuki-Miyaura coupling reaction for the synthesis of 2-amino-6-arylbenzothiazoles.[1]

Materials:

  • 2-Amino-6-bromobenzothiazole (1.0 equiv)

  • Aryl boronic acid or aryl boronic pinacol ester (1.2 equiv)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2-amino-6-bromobenzothiazole, the aryl boronic acid/ester, the palladium catalyst, and the base.

  • The flask is evacuated and backfilled with an inert gas three times.

  • The degassed solvent mixture is added to the flask via syringe.

  • The reaction mixture is heated to 100 °C and stirred vigorously.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-6-arylbenzothiazole.

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of 2-arylbenzothiazoles.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound Aryl Halide Base Catalyst B Add Degassed Solvent A->B C Establish Inert Atmosphere B->C D Heat and Stir C->D E Monitor Progress (TLC) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J 2-Arylbenzothiazole Product I->J Characterization

Caption: General workflow for the synthesis of 2-arylbenzothiazoles via Suzuki-Miyaura coupling.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (2-Mercaptophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (2-Mercaptophenyl)boronic acid, ensuring compliance with safety protocols and protection of personnel and the environment.

Immediate Safety and Handling

This compound is an irritant, particularly to the skin and eyes[1][2]. Some related organoboron compounds may also cause respiratory irritation[3]. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A lab coat that fully covers the arms and is securely fastened.

  • Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a NIOSH (US) or EN 143 (EU) approved respirator may be necessary[2].

Disposal Procedures

The primary and mandated method for disposing of this compound is to treat it as special or hazardous waste. This involves collection in designated, sealed containers and transfer to a licensed waste disposal company[3][4][5]. It is crucial to consult local, regional, and national regulations to ensure full compliance[4]. Under no circumstances should this chemical be disposed of down the drain [2][3][6]. Boron-containing compounds are often included on lists of chemicals prohibited from drain disposal[7].

Step 1: Waste Segregation and Collection

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid waste and any solutions containing this compound.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Container Integrity: Ensure containers are made of a compatible material and are tightly closed except when adding waste[8].

Step 2: On-site Neutralization (for small quantities, where permissible)

While professional disposal is the standard, neutralization of small quantities of boronic acids may be an option if local regulations permit. As a weak acid, this compound can be neutralized with a mild base[9]. This procedure should be performed by trained personnel only.

Experimental Protocol: Neutralization of this compound

  • Preparation: In a suitable container within a fume hood, dilute the this compound waste with a large volume of water (e.g., a 1:10 ratio of waste to water). If the waste is solid, dissolve it in a suitable solvent before dilution.

  • Neutralization: Slowly add a dilute solution of a mild base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the stirred solution[9][10].

  • Monitoring: Monitor the pH of the solution. Continue adding the base dropwise until the pH is within a neutral range (typically between 6.0 and 8.0). Be cautious, as the reaction may generate gas.

  • Disposal of Neutralized Solution: Even after neutralization, the resulting solution should be collected as hazardous waste and disposed of through a licensed contractor, as it still contains the organic phenyl-mercaptan portion of the molecule.

Quantitative Data Summary

Specific quantitative limits for the disposal of this compound are not widely published. Disposal procedures are primarily dictated by its classification as a hazardous substance. The following table summarizes the general quantitative guidelines for corrosive waste neutralization where applicable.

ParameterGuideline / ValueSource(s)
pH for Neutralized Waste 5.5 - 9.5[11]
Dilution Ratio (Acid:Water) 1:10 before neutralization[11]
Final Salt Concentration If drain disposal of a neutralized, non-toxic salt is permitted, the concentration should be below 1%. However, this is not recommended for this compound.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated check_quantity Is the quantity large or part of a mixed waste stream? start->check_quantity collect_hazardous Collect in a labeled, sealed hazardous waste container. check_quantity->collect_hazardous Yes check_local_regs Is on-site neutralization of small quantities permitted by local regulations? check_quantity->check_local_regs No (Small Quantity) professional_disposal Arrange for disposal by a licensed waste management company. collect_hazardous->professional_disposal end End: Waste Disposed professional_disposal->end check_local_regs->collect_hazardous No perform_neutralization Perform neutralization with a mild base in a fume hood, monitoring pH. check_local_regs->perform_neutralization Yes perform_neutralization->collect_hazardous Collect neutralized solution as hazardous waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Mercaptophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (2-Mercaptophenyl)boronic acid. The following procedures are critical for minimizing risk and ensuring a safe laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for the 2-isomer was not located, data for the closely related 3- and 4-isomers indicate that it should be treated as a substance that can cause skin and serious eye irritation[1].

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust meet ANSI Z.87.1 1989 standard or equivalent[2]. A face shield is required for splash or explosion risks[2].
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed upon contact with the chemical[1][2].
Body Protection Laboratory CoatA Nomex® or similar flame-resistant lab coat should be worn over cotton clothing. It must be buttoned and fit properly[2].
Foot Protection Closed-Toe ShoesShoes must cover the entire foot; no sandals or perforated shoes are permitted[2][3].
Respiratory Protection Dust RespiratorRequired if dust or aerosols are generated. Use a NIOSH-approved respirator[1].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety.

  • Preparation :

    • Ensure a safety shower and eye wash station are readily accessible[1][3].

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially if dust can be generated[1][4][5].

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling :

    • Don all required PPE as outlined in the table above.

    • Avoid direct contact with the skin, eyes, and clothing[1][4].

    • When weighing or transferring the solid, take care to avoid creating dust[1].

    • Wash hands and face thoroughly after handling the material[1][5].

  • Post-Handling :

    • Decontaminate the work area upon completion of the task.

    • Properly remove and dispose of contaminated gloves and other disposable PPE[6].

    • Wash hands again after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, closed, and clearly labeled container[1][4][6].

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Procedure :

    • Dispose of the chemical waste as special waste through a licensed disposal company[7].

    • Consult with your institution's environmental health and safety (EHS) office for specific local, state, and federal regulations[1].

    • Handle uncleaned, empty containers as you would the product itself.

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Constant Safety Measures prep_ppe Don Required PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Transfer prep_setup->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Area handle_reaction->cleanup_decon cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose safety_wash Wash Hands After Handling safety_avoid Avoid Dust Generation

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Mercaptophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Mercaptophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.